An In-Depth Technical Guide to the Driselase® Enzyme Complex Composition
For Researchers, Scientists, and Drug Development Professionals Abstract Driselase® is a commercially available enzyme preparation renowned for its efficacy in the enzymatic degradation of plant cell walls, a critical st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Driselase® is a commercially available enzyme preparation renowned for its efficacy in the enzymatic degradation of plant cell walls, a critical step in protoplast isolation and various biotechnological applications. This technical guide provides a comprehensive overview of the core composition of the Driselase enzyme complex, presenting quantitative data on its key enzymatic activities. Detailed experimental protocols for the characterization of these activities are provided, alongside visualizations of the enzymatic workflow and assay methodologies to support researchers in their practical applications.
Introduction
Driselase® is a multi-component enzyme mixture derived from fungal sources, most commonly Basidiomycetes sp. or Trichoderma viride.[1][2] Its primary utility lies in its synergistic action on the complex polysaccharide matrix of plant cell walls, facilitating the release of viable protoplasts for use in genetic engineering, cell fusion, and other areas of plant science.[2][3][4] The complex contains a variety of hydrolytic enzymes, with cellulases, hemicellulases (including xylanase), and pectinases being the principal components.[1][5] The exact composition and specific activities of the constituent enzymes can vary depending on the fungal source and the manufacturing process.[1] This guide focuses on a Driselase preparation from Basidiomycetes sp., providing available quantitative data and standardized assay protocols.
Core Enzyme Composition and Activities
The efficacy of Driselase stems from the concerted action of its primary enzymatic components, which target the main structural polysaccharides of the plant cell wall. The major activities present in Driselase are cellulase, xylanase, pectinase, and laminarinase.[3][4]
Data Presentation: Quantitative Analysis of Driselase Activities
The following table summarizes the known quantitative data for the enzymatic activities found in a commercial preparation of Driselase from Basidiomycetes sp..
Enzyme Activity
Reported Specific Activity
Unit Definition
Source
Cellulase
≥100 U/mg solid
One unit will liberate 1.0 µmol of glucose from cellulose (B213188) in one hour at pH 5.0 at 37°C.
The constituent enzymes of Driselase work in synergy to deconstruct the plant cell wall. Pectinases first degrade the pectin-rich middle lamella, which cements adjacent plant cells together. Subsequently, cellulases and hemicellulases (xylanases) hydrolyze the cellulose microfibrils and hemicellulose matrix of the primary and secondary cell walls, respectively. This coordinated enzymatic attack leads to the complete digestion of the cell wall and the release of the protoplast.
A Technical Guide to the Active Enzymes in Driselase for Researchers and Drug Development Professionals
Introduction Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] This complex mixture of hydrolytic enzymes is widely utilized in research and industri...
Author: BenchChem Technical Support Team. Date: December 2025
December 19, 2025
Introduction
Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] This complex mixture of hydrolytic enzymes is widely utilized in research and industrial applications, including the generation of plant and fungal protoplasts, biomass conversion, and the extraction of cellular components.[1][2][3] The efficacy of Driselase stems from the synergistic action of its various constituent enzymes, which collectively dismantle the complex polysaccharide matrix of cell walls. This technical guide provides an in-depth overview of the primary active enzymes found in Driselase, presenting quantitative data on their activities and detailed experimental protocols for their assessment.
Driselase is typically derived from fungal sources, most commonly reported as Basidiomycetes sp., Trichoderma viride, or Irpex lacteus.[1][3] The exact composition and enzymatic profile can vary depending on the source organism and the manufacturing process.[1] However, the core enzymatic activities consistently present in Driselase preparations include cellulase (B1617823), hemicellulase, pectinase (B1165727), laminarinase, xylanase, and endo-1,3-β-glucanase.[4][5][6][7]
Core Active Enzymes and Quantitative Analysis
The primary enzymatic activities in Driselase target the major components of plant and fungal cell walls. The following table summarizes the known active enzymes and their reported quantitative activities. It is important to note that these values can vary between different batches and suppliers of Driselase.
Quantitative data for laminarinase, hemicellulase, pectinase, and endo-1,3-β-glucanase in commercial Driselase preparations are not consistently reported in publicly available datasheets. Researchers should perform specific activity assays to quantify these activities in their specific batch of Driselase.
Experimental Protocols for Enzyme Activity Assays
Accurate determination of the enzymatic activities within a Driselase preparation is crucial for standardizing experiments and ensuring reproducibility. The following sections provide detailed methodologies for assaying the key enzymatic activities.
Xylanase Activity Assay (Colorimetric Method)
This protocol is adapted from the Sigma-Aldrich quality control test procedure for Driselase (Product No. D9515).
Principle:
Xylanase hydrolyzes xylan to produce reducing sugars. The concentration of reducing sugars is determined colorimetrically using p-hydroxybenzoic acid hydrazide (PAHBAH), with the absorbance measured at 410 nm.
Reagents:
A. 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C: Prepare in deionized water and adjust the pH with 5 M HCl.
B. 2.5% (w/v) Xylan Substrate Solution: Dissolve xylan (e.g., from oat spelt) in Reagent A.
C. Driselase (Xylanase) Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.15 units/mL of xylanase in cold deionized water.
D. 500 mM Sodium Hydroxide Solution.
E. 0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution: Prepare fresh in Reagent D.
F. Glucose Standard Solution (0.2 mg/mL): Used to generate a standard curve.
Procedure:
Reaction Setup: In suitable tubes, pipette 3.00 mL of Reagent A and 1.00 mL of Reagent B. For the blank, use 1.00 mL of deionized water instead of the enzyme solution.
Equilibration: Mix by swirling and equilibrate the tubes to 37°C.
Enzyme Addition: Add 1.00 mL of Reagent C (Enzyme Solution) to the test samples.
Incubation: Mix by swirling and incubate at 37°C for exactly 60 minutes.
Color Development:
Prepare a set of tubes for the standards, test samples, and blank.
Add appropriate volumes of the reaction mixtures and glucose standards to these tubes.
Add 5.0 mL of Reagent E (PAHBAH Solution) to all tubes.
Boiling: Immediately mix and place the tubes in a boiling water bath for 5 minutes.
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance at 410 nm.
Calculations:
Prepare a standard curve by plotting the absorbance of the glucose standards against their concentration.
Determine the amount of reducing sugar (as glucose) liberated in the test samples from the standard curve.
Calculate the xylanase activity in units/mg of solid Driselase. One unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar from xylan per minute at pH 4.5 and 37°C.
General Methodologies for Other Key Enzyme Assays
Principle:
Cellulase activity is commonly measured by quantifying the release of reducing sugars (primarily glucose) from a cellulose substrate, such as carboxymethyl cellulose (CMC) or filter paper. The dinitrosalicylic acid (DNS) method is a standard colorimetric assay for reducing sugars.
General Protocol Outline:
Substrate Preparation: Prepare a solution of carboxymethyl cellulose (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate, pH 4.8).
Enzyme Reaction: Incubate a known amount of Driselase solution with the substrate at a specific temperature (e.g., 50°C) for a defined time.
Termination and Color Development: Stop the reaction by adding DNS reagent and heat the mixture in a boiling water bath.
Measurement: Measure the absorbance at 540 nm and determine the amount of reducing sugar released using a glucose standard curve.
Calculation: Express cellulase activity in units, where one unit is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.
Principle:
Pectinase activity is determined by measuring the release of galacturonic acid from a pectin substrate. The DNS method or other methods for quantifying reducing sugars can be employed.
General Protocol Outline:
Substrate Preparation: Prepare a solution of pectin (e.g., 0.5% w/v from citrus peel) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0).
Enzyme Reaction: Incubate the Driselase solution with the pectin substrate at a controlled temperature (e.g., 40°C) for a specific duration.
Quantification of Reducing Sugars: Use the DNS method as described for the cellulase assay to measure the liberated reducing sugars. A galacturonic acid standard curve should be used for accurate quantification.
Calculation: Define one unit of pectinase activity as the amount of enzyme that releases 1 µmol of galacturonic acid per minute.
Principle:
Laminarinase, a type of endo-β-1,3-glucanase, hydrolyzes laminarin to produce smaller oligosaccharides and glucose. The activity can be determined by measuring the increase in reducing ends.
General Protocol Outline:
Substrate Preparation: Prepare a solution of laminarin (e.g., 0.3% w/v) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5).[8]
Enzyme Reaction: Incubate the Driselase solution with the laminarin substrate at 37°C for a set time (e.g., 180 minutes).[8]
Reducing Sugar Determination: Quantify the released reducing sugars using the DNS method, measuring the absorbance at 540 nm.[8]
Calculation: One unit of laminarinase activity is typically defined as the amount of enzyme required to produce 1 µmol of reducing sugar (measured as glucose) per minute under the assay conditions.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for characterizing the enzymatic activities in a Driselase preparation and a general experimental workflow for a single enzyme assay.
Figure 1: Workflow for characterizing the enzymatic activities in Driselase.
Figure 2: General experimental workflow for a single enzyme activity assay.
Conclusion
Driselase is a powerful enzymatic tool with a complex composition of active enzymes that work in concert to degrade plant and fungal cell walls. For researchers and drug development professionals, a thorough understanding and quantification of these enzymatic activities are paramount for achieving reliable and reproducible results. This guide has provided an overview of the primary active enzymes in Driselase, presented available quantitative data, and detailed the experimental protocols necessary for their characterization. By employing these standardized assays, scientists can better control their experimental variables and harness the full potential of Driselase in their research endeavors.
Driselase: A Technical Guide to its Enzymatic Activities and Applications in Cellular Research
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase is a commercially available, crude enzyme preparation renowned for its potent cell wall-degrading capabilities. While historically as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase is a commercially available, crude enzyme preparation renowned for its potent cell wall-degrading capabilities. While historically associated with the fungus Trichoderma viride due to the similar enzymatic profiles of this genus, the trademarked product Driselase is predominantly derived from a species of the phylum Basidiomycetes.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth exploration of the enzymatic composition of Driselase, its applications in protoplast isolation, and the underlying signaling pathways in Trichoderma viride that regulate the production of analogous cell wall-degrading enzymes. This document is intended to serve as a comprehensive resource for researchers leveraging cell wall-degrading enzymes in plant and fungal biology, biotechnology, and drug discovery.
Driselase is a complex mixture of hydrolytic enzymes, primarily cellulases, hemicellulases (including xylanase and laminarinase), and pectinases.[4][9][10] This enzymatic cocktail acts synergistically to break down the complex polysaccharides that constitute plant and fungal cell walls, making it an invaluable tool for the generation of protoplasts—plant or fungal cells devoid of their cell walls.[9] Protoplasts are essential for a wide range of molecular biology techniques, including genetic transformation, somatic hybridization, and single-cell analysis.
Enzymatic Composition and Activity
The efficacy of Driselase lies in its multi-enzyme formulation. The precise quantitative composition can vary between batches and manufacturers, but the core enzymatic activities remain consistent. Below is a summary of the key enzyme classes found in Driselase and the enzymes produced by Trichoderma viride.
Break down pectic substances in the middle lamella
Comparative Enzyme Activity: Driselase (Basidiomycetes sp.) vs. Trichoderma viride
While commercial Driselase is sourced from Basidiomycetes, Trichoderma viride is a well-known producer of a similar spectrum of cell wall-degrading enzymes.[11][12] The following table provides a comparative overview of typical specific activities for the key enzymes. Note: Specific activity values for commercial Driselase are batch-dependent and should be confirmed with the supplier's certificate of analysis.
Enzyme
Driselase (Basidiomycetes sp.) Specific Activity (U/mg protein)
Trichoderma viride Specific Activity (U/mg protein)
Unit definitions can vary. For xylanase from Driselase, one unit is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar (measured as glucose) from xylan (B1165943) per minute at pH 4.5 and 37°C.[13]
Experimental Protocols
Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)
This protocol is a general guideline and may require optimization for different plant species and tissues.
Materials:
Young, healthy leaves
Enzyme Solution:
1.0 - 1.5% (w/v) Cellulase (e.g., Onozuka R-10)
0.2 - 0.4% (w/v) Macerozyme R-10
0.5% (w/v) Driselase
0.4 M Mannitol
20 mM MES buffer, pH 5.7
20 mM KCl
10 mM CaCl₂
W5 Solution:
154 mM NaCl
125 mM CaCl₂
5 mM KCl
2 mM MES buffer, pH 5.7
MMg Solution:
0.4 M Mannitol
15 mM MgCl₂
4 mM MES buffer, pH 5.7
Sterile water
Nylon mesh (e.g., 40-100 µm pore size)
Centrifuge tubes
Procedure:
Slice young leaves into fine strips (0.5-1 mm) and place them in a petri dish containing the Enzyme Solution.
Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.
Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours at 25-28°C. Monitor protoplast release periodically under a microscope.
Gently filter the protoplast suspension through a nylon mesh to remove undigested debris.
Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts.
Carefully remove the supernatant and gently resuspend the protoplast pellet in 20 mL of W5 solution.
Incubate on ice for 30 minutes.
Centrifuge at 100 x g for 5 minutes and discard the supernatant.
Gently resuspend the protoplasts in MMg solution. The protoplasts are now ready for downstream applications.
Protoplast Isolation from Fungal Mycelia (e.g., Trichoderma viride)
This protocol provides a general method for generating protoplasts from fungal mycelia.
Materials:
Young fungal mycelia (e.g., grown in liquid culture for 18-24 hours)
Enzyme Solution:
10-20 mg/mL Driselase
5-10 mg/mL Lysing Enzymes from Trichoderma harzianum (optional, enhances efficiency)
0.6 M KCl or 0.7 M NaCl (as osmotic stabilizer)
50 mM Potassium Citrate buffer, pH 5.8
Osmotic stabilizer solution (e.g., 0.6 M KCl or 0.7 M NaCl)
Sterile water
Nylon mesh or sterile glass wool
Centrifuge tubes
Procedure:
Harvest young mycelia by filtration and wash with the osmotic stabilizer solution.
Resuspend the mycelia in the Enzyme Solution.
Incubate at 28-30°C with gentle shaking (80-100 rpm) for 3-6 hours. Monitor protoplast formation under a microscope.
Filter the suspension through a nylon mesh or sterile glass wool to remove mycelial debris.
Collect the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes.
Wash the protoplast pellet twice by gentle resuspension in the osmotic stabilizer solution and subsequent centrifugation.
Resuspend the final protoplast pellet in a suitable buffer for your downstream application.
Regulation of Cell Wall-Degrading Enzyme Production in Trichoderma viride
The production of cellulases, hemicellulases, and other cell wall-degrading enzymes in Trichoderma species is a tightly regulated process, primarily controlled at the transcriptional level. Several interconnected signaling pathways are involved in sensing environmental cues, such as the presence of cellulose and the absence of easily metabolizable carbon sources like glucose, to induce the expression of the necessary enzyme-encoding genes.
Key Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is crucial for transducing extracellular signals to the nucleus to regulate gene expression. In Trichoderma, the Tmk3 MAPK pathway is a positive regulator of cellulase gene expression.[14][15]
cAMP-Dependent Protein Kinase A (PKA) Pathway: The intracellular levels of cyclic AMP (cAMP) play a significant role in modulating cellulase gene expression. The cAMP-PKA pathway is interconnected with light sensing and can have a dampening effect on the light responsiveness of cellulase production.[15][16] This pathway influences the activity of key transcription factors.
Calcium Signaling: Intracellular calcium (Ca²⁺) acts as a second messenger in response to various stimuli. The Ca²⁺/calmodulin-calcineurin signaling pathway has been shown to positively regulate the expression and secretion of cellulases in Trichoderma.[1][2][17][18] This pathway can influence the activity of the transcription factor CRZ1, which in turn can regulate the expression of other key regulators like XYR1.[17]
Key Transcription Factors:
XYR1 (Xylanase Regulator 1): A master transcriptional activator essential for the induction of both cellulase and hemicellulase (B13383388) genes.
CRE1 (Carbon Catabolite Repressor 1): A repressor that prevents the expression of cellulase and hemicellulase genes in the presence of glucose.
The interplay between these signaling pathways and transcription factors ensures that the energetically expensive process of producing cell wall-degrading enzymes is initiated only when necessary.
Visualizations
Experimental Workflow for Plant Protoplast Isolation
Caption: General workflow for plant protoplast isolation.
Simplified Signaling Pathway for Cellulase Production in Trichoderma
Caption: Simplified signaling for cellulase production in Trichoderma.
Conclusion
Driselase, a potent enzymatic mixture from Basidiomycetes sp., remains a cornerstone tool for researchers requiring efficient cell wall degradation. Its broad spectrum of cellulolytic, hemicellulolytic, and pectinolytic activities facilitates the reliable isolation of protoplasts from a diverse range of plant and fungal species. Understanding the complex regulatory networks that govern the production of these enzymes in fungi like Trichoderma viride not only provides insight into fungal biology but also opens avenues for the biotechnological improvement of enzyme production for industrial applications. This guide has provided a comprehensive overview of the technical aspects of using Driselase and the biological context of its constituent enzyme activities, empowering researchers to optimize their experimental workflows and advance their scientific discoveries.
Driselase from Irpex lacteus: A Technical Guide to its Enzymatic Activities
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase, a commercially available enzyme preparation derived from the white-rot fungus Irpex lacteus, is a complex cocktail of hydrolytic enz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase, a commercially available enzyme preparation derived from the white-rot fungus Irpex lacteus, is a complex cocktail of hydrolytic enzymes. Its potent ability to degrade a wide array of plant cell wall polysaccharides makes it an invaluable tool in various scientific and industrial applications, including biomass processing, protoplast isolation, and the analysis of plant cell wall structures.[1] This technical guide provides an in-depth overview of the core enzymatic activities of Driselase, detailed experimental protocols for their characterization, and a workflow for a key application.
Core Enzymatic Composition and Activities
Driselase is renowned for its synergistic blend of cellulases, hemicellulases (primarily xylanases), and pectinases.[1] It is also reported to contain other important activities such as laminarinase, protease, and rhamnogalacturonan hydrolase.[2][3][4] This diverse enzymatic profile allows for the efficient deconstruction of the complex carbohydrate matrix of plant cell walls.[1]
Quantitative Enzymatic Activities
The specific activities of the major enzymes present in commercially available Driselase preparations are summarized below. It is important to note that as a crude enzyme preparation, the exact composition and specific activities can vary between suppliers and batches.
Activity present; not typically quantified on product sheets
General knowledge
Unit Definitions:
Cellulase: One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 at 37°C.[5]
Xylanase (Sigma-Aldrich): One unit will liberate 1.0 milligram of reducing sugar (measured as glucose) from xylan per minute at pH 4.5 at 37°C.[6]
Laminarinase: One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 at 37°C.[5]
Nanokatal (nkat): The amount of enzyme that catalyzes the conversion of 1 nanomole of substrate per second.
Experimental Protocols
The following are detailed methodologies for the determination of the major enzymatic activities in Driselase. These protocols are based on the quantification of reducing sugars released from the respective polysaccharide substrates using the 3,5-dinitrosalicylic acid (DNS) method.
Cellulase Activity Assay
This assay measures the total cellulolytic activity by quantifying the release of reducing sugars from carboxymethyl cellulose (CMC).
Materials:
Driselase solution (e.g., 1 mg/mL in appropriate buffer)
1% (w/v) Carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0)
50 mM Sodium acetate buffer (pH 5.0)
3,5-Dinitrosalicylic acid (DNS) reagent
Glucose standard solutions (0.1 - 1.0 mg/mL)
Spectrophotometer
Procedure:
Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1% CMC solution.
For the blank, prepare a mixture of 0.5 mL of the buffer and 0.5 mL of the 1% CMC solution.
Incubate the reaction mixtures at 50°C for 30 minutes.
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
Boil the tubes for 10 minutes in a water bath.
Cool the tubes to room temperature and add 8.5 mL of deionized water.
Measure the absorbance at 540 nm.
Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with glucose solutions.
Xylanase Activity Assay
This protocol is adapted from the Sigma-Aldrich quality control test procedure for Driselase (D9515).[6]
Quantify the amount of reducing sugar released using a glucose standard curve.[6]
Pectinase Activity Assay
This assay determines the activity of pectin-degrading enzymes by measuring the release of reducing sugars from polygalacturonic acid.
Materials:
Driselase solution (e.g., 1 mg/mL in appropriate buffer)
1% (w/v) Polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0)
50 mM Sodium acetate buffer (pH 5.0)
DNS reagent
Galacturonic acid standard solutions (0.1 - 1.0 mg/mL)
Spectrophotometer
Procedure:
Prepare a reaction mixture containing 0.5 mL of the Driselase solution and 0.5 mL of the 1% polygalacturonic acid solution.
Prepare a blank with 0.5 mL of buffer and 0.5 mL of the substrate solution.
Incubate at 40°C for 20 minutes.
Stop the reaction by adding 1.0 mL of DNS reagent.
Boil for 10 minutes and cool to room temperature.
Add 8.5 mL of deionized water and measure the absorbance at 540 nm.
Calculate the amount of reducing sugars released using a standard curve prepared with galacturonic acid.
Protease Activity Assay
This qualitative and semi-quantitative assay is based on the clarification of a skim milk agar (B569324) plate.
Materials:
Driselase solution (e.g., 10 mg/mL in water)
Skim milk agar plates (Nutrient agar supplemented with 1% skim milk powder)
Trypsin solution (positive control)
Water (negative control)
Procedure:
Punch wells (e.g., 5 mm diameter) into the skim milk agar plates.
Add 50 µL of the Driselase solution, trypsin solution, and water to separate wells.
Incubate the plates at 37°C for 18-24 hours.
Observe the plates for a clear zone (halo) around the wells, indicating the hydrolysis of casein by proteases. The diameter of the halo can be used for semi-quantitative comparison of activity.
Experimental Workflows and Signaling Pathways
Driselase is widely used for the enzymatic degradation of plant cell walls to release protoplasts for various downstream applications in molecular biology and plant breeding.
Workflow for Protoplast Isolation from Plant Tissue
The following diagram illustrates a typical workflow for the isolation of protoplasts from plant leaf tissue using Driselase.
A generalized workflow for the isolation of plant protoplasts using Driselase.
Biochemical Pathway of Plant Cell Wall Degradation
The enzymatic components of Driselase act synergistically to break down the major polysaccharides of the plant cell wall.
Synergistic action of Driselase enzymes on plant cell wall components.
Conclusion
Driselase from Irpex lacteus is a powerful and versatile enzymatic preparation with broad applications in research and biotechnology. Its complex mixture of cellulases, hemicellulases, pectinases, and other hydrolytic enzymes enables the efficient degradation of plant biomass. Understanding the specific activities of its components and employing standardized assays for their characterization are crucial for achieving reproducible and optimal results in various experimental settings. The provided protocols and workflows serve as a valuable resource for researchers and professionals seeking to harness the full potential of this potent enzyme cocktail.
The Disassembly Line: A Technical Guide to the Mechanism of Driselase on Plant Cell Walls
For Immediate Release This whitepaper provides a detailed technical overview of the enzymatic complex Driselase and its mechanism of action in the degradation of plant cell walls. Tailored for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This whitepaper provides a detailed technical overview of the enzymatic complex Driselase and its mechanism of action in the degradation of plant cell walls. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synergistic enzymatic activities within Driselase, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application, particularly in the isolation of protoplasts.
Executive Summary
Driselase, a commercially available enzyme mixture derived from fungi such as Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic digestion of plant cell walls.[1][2] Its efficacy stems from a rich composition of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, that act synergistically to break down the complex polysaccharide network of the plant cell wall.[1][2][3] This comprehensive enzymatic arsenal (B13267) makes Driselase a cornerstone in plant biology research, particularly for the isolation of viable protoplasts for genetic transformation, cell culture, and physiological studies. Understanding the specific activities of its constituent enzymes and their interplay is critical for optimizing experimental outcomes.
Core Mechanism of Action: A Synergistic Approach
The degradation of the plant cell wall by Driselase is not the result of a single enzymatic activity, but rather a coordinated and synergistic attack on its principal components: cellulose (B213188), hemicellulose, and pectin (B1162225). The enzymes within Driselase work in concert to deconstruct this intricate barrier.
Pectinase (B1165727) Activity: Pectin, a major component of the middle lamella and primary cell wall, is the initial target. Pectinases in Driselase, such as polygalacturonase, hydrolyze the α-1,4-glycosidic bonds in the pectin backbone. This initial degradation loosens the cell wall structure, allowing other enzymes greater access to their substrates.[4]
Hemicellulase and Xylanase Activity: Hemicelluloses, such as xylans and xyloglucans, are cross-linked with cellulose microfibrils. Hemicellulases and xylanases in Driselase cleave these polysaccharides, further disassembling the cell wall matrix and exposing the cellulose microfibrils.[5]
Cellulase Activity: Finally, cellulases act on the crystalline cellulose microfibrils, the primary structural component of the cell wall. This enzymatic activity breaks down the cellulose into smaller oligosaccharides and eventually glucose, completing the digestion of the cell wall.
This synergistic action is crucial for the efficient and complete degradation of the plant cell wall, leading to the release of intact protoplasts.[6]
Diagram 1: Synergistic action of Driselase enzymes on plant cell wall components.
Quantitative Data: Enzymatic Activities and Protoplast Yield
The effectiveness of Driselase is quantifiable through the specific activities of its primary enzymes and the resulting yield of protoplasts. The following tables summarize key quantitative data from various sources.
Table 1: Specific Activities of Key Enzymes in Driselase
Enzyme
Substrate
Assay Conditions
Unit Definition
Source
Cellulase
Cellulose
pH 5.0, 37°C
One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour.
Note: Protoplast yield can be highly variable depending on plant age, tissue type, and specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the application of Driselase in protoplast isolation and for assaying its key enzymatic activities.
Protoplast Isolation from Arabidopsis thaliana Leaves
This protocol is adapted from established methods for efficient protoplast isolation.[10][12][13]
Materials:
Arabidopsis thaliana plants (3-4 weeks old)
Enzyme Solution:
1.0% (w/v) Cellulase "Onozuka" R-10
0.25% (w/v) Macerozyme R-10
0.5% (w/v) Driselase
0.4 M Mannitol
20 mM KCl
20 mM MES, pH 5.7
10 mM CaCl2
5 mM β-mercaptoethanol
0.1% (w/v) BSA
W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7
MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7
Sterile water, petri dishes, forceps, scalpels, 100 µm and 40 µm nylon mesh, centrifuge tubes.
Procedure:
Finely slice the youngest, fully expanded leaves with a sharp scalpel in a petri dish containing the enzyme solution.
Infiltrate the leaf strips with the enzyme solution under a gentle vacuum for 30 minutes.
Incubate the leaf strips in the enzyme solution in the dark with gentle shaking (40-50 rpm) for 3-4 hours.
Gently swirl the dish to release the protoplasts.
Filter the enzyme solution through a 100 µm nylon mesh into a new centrifuge tube.
Pellet the protoplasts by centrifuging at 100 x g for 2 minutes.
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of ice-cold W5 solution.
Incubate on ice for 30 minutes.
Pellet the protoplasts again by centrifuging at 100 x g for 2 minutes.
Resuspend the protoplasts in MMg solution for downstream applications.
Diagram 2: Experimental workflow for protoplast isolation using Driselase.
Enzymatic Activity Assays
The following are generalized protocols for determining the activity of the major enzymes present in Driselase.
This assay is based on the quantification of reducing sugars released from cellulose.[14][15]
Principle: Cellulase hydrolyzes cellulose to produce reducing sugars, which can be quantified using the dinitrosalicylic acid (DNS) method.
Procedure:
Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in 50 mM sodium acetate (B1210297) buffer (pH 5.0).
Prepare a solution of Driselase in the same buffer.
Mix 0.5 mL of the enzyme solution with 0.5 mL of the CMC solution.
Incubate at 37°C for 30 minutes.
Stop the reaction by adding 1.0 mL of DNS reagent.
Boil for 5-15 minutes, then cool to room temperature.
Measure the absorbance at 540 nm.
Determine the amount of reducing sugar released by comparing to a glucose standard curve.
This assay quantifies the release of reducing sugars from xylan.[8]
Principle: Xylanase hydrolyzes xylan to produce reducing sugars, which are quantified using the DNS method.
Procedure:
Prepare a 1% (w/v) solution of birchwood xylan in 50 mM sodium acetate buffer (pH 4.5).
Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C.
This assay measures the release of galacturonic acid from polygalacturonic acid.[9][16]
Principle: Pectinase hydrolyzes polygalacturonic acid, and the resulting reducing ends are quantified.
Procedure:
Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 5.0).
Follow steps 2-8 of the Cellulase Activity Assay, incubating at 37°C. A standard curve should be prepared using galacturonic acid.
Conclusion
Driselase is a potent and versatile enzymatic mixture essential for the efficient degradation of plant cell walls. Its synergistic combination of cellulases, hemicellulases, and pectinases provides a robust tool for researchers in plant biology and related fields. By understanding the specific activities of its components and optimizing experimental protocols, scientists can effectively harness the power of Driselase for a wide range of applications, from fundamental research into cell wall biology to the development of novel plant-based therapeutics and biofuels.
An In-depth Technical Guide to the Polysaccharide Substrate Specificity of Driselase
For Researchers, Scientists, and Drug Development Professionals Abstract Driselase, a commercially available enzyme preparation derived from Basidiomycetes sp. or Irpex lacteus, is a complex mixture of hydrolytic enzymes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Driselase, a commercially available enzyme preparation derived from Basidiomycetes sp. or Irpex lacteus, is a complex mixture of hydrolytic enzymes potent in the degradation of plant cell wall polysaccharides.[1][2][3] This technical guide provides a comprehensive overview of the substrate specificity of Driselase, focusing on its activity towards major polysaccharide components of the plant cell wall, including cellulose (B213188), hemicellulose (xylan), pectin (B1162225), and β-glucans (laminarin). This document is intended for researchers, scientists, and drug development professionals who utilize Driselase for applications such as protoplast isolation, biomass conversion, and the analysis of plant-derived materials. The guide details the enzymatic composition of Driselase, presents available quantitative data on its substrate specificity, provides in-depth experimental protocols for key activity assays, and includes visualizations of the enzymatic degradation process.
Introduction to Driselase
Driselase is a crude but highly effective enzymatic cocktail renowned for its ability to efficiently break down the complex carbohydrate structures that constitute plant cell walls.[4] Its multicomponent nature, primarily comprising cellulases, hemicellulases (including xylanases), and pectinases, allows for a synergistic attack on the intricate network of polysaccharides, leading to the release of constituent monosaccharides and oligosaccharides.[1][2][3] This broad-spectrum activity makes Driselase an invaluable tool in various scientific and industrial fields, including:
Plant Biology and Biotechnology: Widely used for the enzymatic digestion of cell walls to generate protoplasts for genetic transformation, cell fusion, and single-cell studies.[1][5]
Biofuel and Bio-based Chemical Production: Employed in the saccharification of lignocellulosic biomass to produce fermentable sugars for the synthesis of biofuels and other valuable biochemicals.[3]
Food and Beverage Industry: Utilized for the clarification of fruit juices and wine by degrading pectin, and in the extraction of plant-based compounds.[3]
Textile Industry: Used for the bioscouring of natural fibers like cotton to remove non-cellulosic impurities.[3]
The enzymatic composition of Driselase includes, but is not limited to, cellulase (B1617823), xylanase, laminarinase, and endo-1,3-β-glucanase.[6] The presence and relative abundance of these enzymes contribute to its potent macerating activity on plant tissues.
Quantitative Substrate Specificity of Driselase
The effectiveness of Driselase lies in its broad substrate specificity, targeting the primary polysaccharide components of the plant cell wall. While Driselase is a complex mixture and the exact composition can vary, quantitative data from commercially available preparations provide insight into its activity on key polysaccharides.
Substrate
Enzyme Activity
Unit Definition
Source
Cellulose
≥100 U/mg solid
One unit will liberate 1.0 µmol of glucose from cellulose in 1 hour at pH 5.0 and 37°C.
Not specified in a comparable format. Driselase is known to contain pectinase (B1165727) activity.[1][2][3]
Note: The quantitative data presented is sourced from a commercially available Driselase preparation from Basidiomycetes sp.[6] The absence of a specific value for xylanase and laminarinase activity in the table is due to the source providing the unit definition without a corresponding minimum activity level in the same format as for cellulase. It is important for researchers to perform their own activity assays on the specific lot of Driselase being used for precise quantitative studies.
Experimental Protocols for Determining Substrate Specificity
To allow for the precise characterization of Driselase activity in a laboratory setting, this section provides detailed protocols for assaying its activity on four major polysaccharide substrates. The majority of these assays are based on the colorimetric detection of reducing sugars released upon enzymatic hydrolysis using the 3,5-dinitrosalicylic acid (DNS) method.
Cellulase Activity Assay
This protocol determines the amount of reducing sugars (measured as glucose) released from a cellulose substrate.
Materials:
Driselase enzyme solution (prepared in cold deionized water)
Carboxymethyl cellulose (CMC) solution (1% w/v in 0.05 M citrate (B86180) buffer, pH 5.0)
0.05 M Citrate buffer, pH 5.0
3,5-Dinitrosalicylic acid (DNS) reagent
Glucose standard solutions (for calibration curve)
Spectrophotometer
Procedure:
Prepare a reaction mixture containing 1.0 mL of 1% CMC solution and 1.0 mL of 0.05 M citrate buffer.
Equilibrate the reaction mixture to 45°C.
Initiate the reaction by adding 100 µL of the Driselase enzyme solution.
Incubate the reaction mixture at 45°C for 30 minutes.
Stop the reaction by adding 3.0 mL of DNS reagent.
Boil the mixture for 5-15 minutes to allow for color development.
Cool the tubes to room temperature and measure the absorbance at 540 nm.
A blank is prepared by adding the DNS reagent before the enzyme solution.
A standard curve is generated using known concentrations of glucose to quantify the amount of reducing sugar released.
(Source: Adapted from screening and purification of cellulase from cellulase producing bacteria in molasses[6])
Xylanase Activity Assay
This protocol is based on the official quality control test procedure from Sigma-Aldrich for determining xylanase activity in Driselase.
In a test tube, mix 3.00 mL of 100 mM Sodium Acetate Buffer and 1.00 mL of 2.5% Xylan Substrate solution.
Equilibrate the mixture to 37°C.
Add 1.00 mL of the Driselase (Xylanase) Enzyme Solution to the test tube. For the blank, add 1.00 mL of deionized water instead of the enzyme solution.
Mix by swirling and incubate at 37°C for exactly 60 minutes.
Following incubation, prepare tubes for colorimetric analysis by mixing aliquots of the reaction mixture with the PAHBAH solution.
Transfer the tubes to a boiling water bath and incubate for 5 minutes.
Cool the tubes to room temperature.
Measure the absorbance at 410 nm.
Quantify the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with the Glucose Standard Solution.
(Source: Adapted from Enzymatic Assay of XYLANASE Activity in DRISELASE (EC 3.2.1.8) - Sigma-Aldrich[4])
Pectinase Activity Assay
This protocol measures the release of reducing sugars from a pectin substrate.
Materials:
Driselase enzyme solution
0.5% (w/v) Citrus pectin solution (in 0.1 M phosphate (B84403) buffer, pH 7.5)
0.1 M Phosphate buffer, pH 7.5
DNS reagent
Galacturonic acid standard solutions (for calibration curve)
Spectrophotometer
Procedure:
Prepare a reaction mixture by adding 100 µL of the Driselase enzyme solution to 900 µL of the 0.5% pectin substrate solution.
Incubate the reaction mixture at 50°C for 10 minutes.
Stop the reaction by adding 2.0 mL of DNS reagent.
Boil the mixture in a water bath at 92°C for 10 minutes.
Cool the tubes to room temperature and measure the optical density at 540 nm.
An enzyme blank is prepared by adding the DNS reagent before the addition of the enzyme.
A standard curve is generated using known concentrations of galacturonic acid to determine the amount of reducing sugar released.
(Source: Adapted from Screening and Molecular Identification of Pectinase Producing Microbes from Coffee Pulp[1])
Laminarinase Activity Assay
This protocol is designed to quantify the release of reducing sugars from laminarin.
Materials:
Driselase enzyme solution
0.3% (w/v) Laminarin solution (in 50 mM potassium phosphate buffer, pH 6.5)
50 mM Potassium phosphate buffer, pH 6.5
DNS reagent
D-glucose standard solutions (for calibration curve)
Microplate reader or spectrophotometer
Procedure:
Prepare a reaction mixture containing 0.25 mL of the 0.3% laminarin substrate and 0.25 mL of the Driselase enzyme solution.
Incubate the reaction mixture at 37°C for 180 minutes.
Stop the reaction and quantify the formation of reducing sugars by adding DNS reagent and measuring the color change at 540 nm.
A non-incubated reaction mixture serves as the blank.
A standard curve is generated using known concentrations of D-glucose to determine the amount of reducing sugar released. One unit of laminarinase activity is defined as the amount of enzyme that catalyzes the liberation of reducing sugar equivalent to 1 µM of D-glucose per minute.
(Source: Adapted from A set of simple methods for detection and extraction of laminarinase - PMC[2])
Visualizing the Enzymatic Workflow and Pathways
The degradation of plant cell wall polysaccharides by Driselase is a complex process involving the synergistic action of multiple enzymes. The following diagrams, generated using the DOT language, illustrate the general workflow for assaying enzyme activity and the overall process of plant cell wall hydrolysis.
Caption: General workflow for determining polysaccharide-degrading enzyme activity using a colorimetric assay.
Caption: Synergistic hydrolysis of plant cell wall components by the Driselase enzyme complex.
Conclusion
Driselase is a powerful and versatile enzymatic preparation with broad specificity for the major polysaccharides found in plant cell walls. Its complex composition of cellulases, hemicellulases, and pectinases allows for the efficient degradation of these complex carbohydrates into simpler, soluble sugars. This technical guide has provided an overview of Driselase's substrate specificity, including available quantitative data, and detailed experimental protocols for the characterization of its primary enzymatic activities. The provided workflows and diagrams offer a visual representation of the processes involved in both assaying Driselase activity and its mode of action on plant biomass. For researchers and professionals in drug development and related fields, a thorough understanding and the ability to quantify the enzymatic activities of Driselase are crucial for its effective and reproducible application in experimental and industrial processes.
Optimal Operational Parameters for Driselase: A Technical Guide to pH and Temperature for Enhanced Enzymatic Activity
For Immediate Release An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the optimal pH and temperature conditions for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the optimal pH and temperature conditions for the enzymatic activity of Driselase. Driselase is a complex enzyme mixture, derived from fungi such as Trichoderma viride or Basidiomycetes sp., containing a consortium of hydrolytic enzymes, primarily cellulase (B1617823), hemicellulase (B13383388) (including xylanase and laminarinase), and pectinase (B1165727).[1] Understanding the specific operational parameters for each of these enzymatic activities is critical for optimizing its use in various applications, including biomass degradation, protoplast formation, and drug development processes.
Core Principles of Driselase Activity
The efficacy of Driselase is dependent on a range of factors, with pH and temperature being the most critical in influencing reaction rates and enzyme stability. The diverse enzymatic components of Driselase exhibit distinct optimal conditions. Therefore, the overall optimal conditions for the Driselase complex represent a compromise that allows for the synergistic action of its constituent enzymes. Generally, Driselase shows optimal activity in a slightly acidic environment, with a pH range of 5.0 to 6.0, and at temperatures between 40°C and 50°C.[1] However, for specific applications targeting a particular polysaccharide, it is imperative to consider the optimal conditions for the individual enzymes.
Quantitative Data on Optimal pH and Temperature
The following table summarizes the optimal pH and temperature for the major enzymatic activities present in Driselase. It is important to note that the specific optimal values can vary depending on the substrate, buffer composition, and the specific strain of the source organism.
Experimental Protocols for Determining Enzyme Activity
Detailed methodologies are crucial for the accurate determination of enzymatic activity. Below are representative protocols for assaying the key enzymatic activities within the Driselase complex.
Cellulase Activity Assay
This protocol is adapted for determining the cellulase activity of Driselase by measuring the release of reducing sugars from carboxymethyl cellulose (CMC).
Reagents:
1% (w/v) Carboxymethyl Cellulose (CMC) in 50 mM Sodium Acetate Buffer (pH 4.5).
Driselase solution (e.g., 1 mg/mL in deionized water).
3,5-Dinitrosalicylic acid (DNS) reagent.
Potassium sodium tartrate solution.
Glucose standard solutions (0.1 to 1.0 mg/mL).
Procedure:
Pre-warm the CMC substrate solution to 55°C.
Add 0.5 mL of the Driselase solution to 0.5 mL of the pre-warmed CMC substrate.
Incubate the reaction mixture at 55°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding 1.0 mL of DNS reagent.
Boil the mixture for 5-15 minutes, then cool to room temperature.
Add 10 mL of deionized water and measure the absorbance at 540 nm.
A blank is prepared by adding the DNS reagent before the enzyme solution.
A standard curve is generated using glucose solutions to quantify the amount of reducing sugar released.
Xylanase Activity Assay
This protocol is based on the Sigma-Aldrich quality control test procedure for determining the xylanase activity of Driselase.[4]
Reagents:
100 mM Sodium Acetate Buffer, pH 4.5 at 37°C.
2.5% (w/v) Xylan Substrate solution in the above buffer.
0.5% (w/v) p-Hydroxybenzoic Acid Hydrazide (PAHBAH) Solution in 500 mM NaOH.
0.2 mg/mL Glucose Standard Solution.
Procedure:
Equilibrate the buffer and xylan substrate to 37°C.
In a test tube, mix 3.00 mL of buffer and 1.00 mL of xylan solution.
Add 1.00 mL of the Driselase enzyme solution, mix, and incubate at 37°C for exactly 60 minutes.
Prepare a blank by adding 1.00 mL of deionized water instead of the enzyme solution.
Prepare glucose standards.
After incubation, transfer aliquots of the reaction mixture, blank, and standards to new tubes.
Add PAHBAH solution to all tubes and incubate in a boiling water bath for 5 minutes.
Cool the tubes to room temperature and measure the absorbance at 410 nm.
Calculate the amount of reducing sugar released based on the glucose standard curve.
Pectinase Activity Assay
This protocol is a general method for determining pectinase activity by measuring the release of reducing sugars from pectin (B1162225).
Reagents:
1% (w/v) Pectin (e.g., from citrus peel) in 50 mM Sodium Acetate Buffer (pH 5.0).
Driselase solution (e.g., 1 mg/mL in deionized water).
DNS reagent.
Potassium sodium tartrate solution.
Galacturonic acid standard solutions (0.1 to 1.0 mg/mL).
Procedure:
Pre-warm the pectin substrate solution to 45°C.
Add 0.5 mL of the Driselase solution to 0.5 mL of the pre-warmed pectin substrate.
Incubate the reaction mixture at 45°C for a defined period (e.g., 30 minutes).
Stop the reaction by adding 1.0 mL of DNS reagent.
Boil the mixture for 5-15 minutes and then cool to room temperature.
Add 10 mL of deionized water and measure the absorbance at 540 nm.
A blank is prepared by adding the DNS reagent before the enzyme solution.
A standard curve is generated using galacturonic acid solutions to quantify the amount of reducing sugar released.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the optimal pH and temperature for a specific enzymatic activity within the Driselase complex.
Caption: Workflow for determining optimal pH and temperature.
This technical guide provides essential information for the effective utilization of Driselase. By understanding and applying the optimal pH and temperature conditions for its various enzymatic activities, researchers can enhance the efficiency and reproducibility of their experimental and developmental processes.
Driselase (CAS Number 85186-71-6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase is a commercially available enzyme preparation renowned for its efficacy in the degradation of complex plant and fungal cell walls.[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase is a commercially available enzyme preparation renowned for its efficacy in the degradation of complex plant and fungal cell walls.[1][2] This multi-component system, derived from the fungus Basidiomycetes sp., offers a synergistic blend of hydrolytic enzymes, making it an indispensable tool in various research and biotechnological applications, most notably in the generation of protoplasts for genetic manipulation, single-cell analysis, and cell culture.[3][4] This technical guide provides a comprehensive overview of Driselase, including its enzymatic composition, activity, and detailed protocols for its application.
Core Composition and Enzymatic Activities
Driselase is a crude lytic enzyme mixture containing a spectrum of activities that work in concert to break down the primary components of plant and fungal cell walls.[4] The exact composition can vary between batches and manufacturers, but the principal enzymatic activities are consistently reported as:
Cellulase: Degrades cellulose (B213188), the primary structural polysaccharide in plant cell walls.
Hemicellulase (including Xylanase and Laminarinase): Breaks down hemicellulose, a diverse group of polysaccharides that cross-link cellulose microfibrils.
Pectinase: Hydrolyzes pectin, a major component of the middle lamella that holds plant cells together.
The combined action of these enzymes ensures the efficient digestion of the cell wall, leading to the release of viable protoplasts.
Quantitative Data on Enzymatic Activities
The following table summarizes the typical enzymatic activities found in commercially available Driselase preparations. It is important to note that these values can vary, and it is recommended to consult the certificate of analysis for the specific lot being used.
Enzyme Activity
Typical Specific Activity
Unit Definition
Cellulase
≥ 1.0 unit/mg
One unit will liberate 1.0 µmole of glucose from cellulose in one hour at pH 5.0 at 37°C.
Laminarinase
≥ 2.5 units/mg
One unit will liberate 1.0 µmole of glucose from laminarin in one hour at pH 5.0 at 37°C.
Xylanase
≥ 0.5 unit/mg
One unit will liberate 1.0 µmole of reducing sugar (measured as xylose) from xylan (B1165943) in one hour at pH 5.0 at 37°C.
Pectinase
≥ 0.3 unit/mg
One unit will liberate 1.0 µmole of galacturonic acid from polygalacturonic acid in one hour at pH 4.0 at 25°C.
Experimental Protocols
The primary application of Driselase is the isolation of protoplasts. The following are detailed methodologies for protoplast isolation from plant and fungal sources.
Protoplast Isolation from Plant Tissue (e.g., Arabidopsis thaliana leaves)
This protocol is adapted from established methods for isolating protoplasts from mesophyll cells.
Materials:
Young, healthy plant leaves
Driselase
Cellulase R-10
Macerozyme R-10
Mannitol
MES buffer
KCl
CaCl₂
Bovine Serum Albumin (BSA)
W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
Nylon mesh (e.g., 75 µm and 40 µm)
Centrifuge
Enzyme Solution (10 mL):
Component
Concentration
Amount
Driselase
1.0 - 1.5% (w/v)
100 - 150 mg
Cellulase R-10
0.5 - 1.0% (w/v)
50 - 100 mg
Macerozyme R-10
0.25% (w/v)
25 mg
Mannitol
0.4 M
728 mg
MES
20 mM
39 mg
KCl
20 mM
15 mg
BSA
0.1% (w/v)
10 mg
pH
5.7
Procedure:
Leaf Preparation: Select young, fully expanded leaves. Finely slice the leaves into thin strips (0.5-1 mm) using a sharp razor blade.
Plasmolysis: Immediately transfer the leaf strips into a petri dish containing the prepared enzyme solution. Ensure the tissue is fully submerged.
Digestion: Vacuum infiltrate the leaf strips for 10-15 minutes to ensure the enzyme solution penetrates the tissue. Incubate in the dark with gentle shaking (30-50 rpm) for 3-6 hours at room temperature.
Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.
Filtration: Filter the protoplast suspension through a 75 µm nylon mesh to remove undigested debris, followed by filtration through a 40 µm nylon mesh to further purify the protoplasts.
Washing: Transfer the filtered protoplast suspension to a centrifuge tube. Gently overlay the suspension with an equal volume of W5 solution.
Centrifugation: Centrifuge at 100 x g for 5-7 minutes. The viable protoplasts will form a band at the interface.
Collection: Carefully collect the protoplast band using a Pasteur pipette.
Final Wash: Resuspend the protoplasts in W5 solution and centrifuge again at 100 x g for 5 minutes.
Resuspension: Discard the supernatant and resuspend the protoplast pellet in a suitable medium for downstream applications.
Protoplast Isolation from Fungal Mycelia (e.g., Fusarium verticillioides)
This protocol is effective for isolating protoplasts from germinated conidia or young mycelia.[4]
Materials:
Fungal mycelia or germinated conidia
Driselase
Lysing Enzymes from Trichoderma harzianum (optional, but can improve efficiency)
Osmotic stabilizer (e.g., 1 M KCl or 1.2 M MgSO₄)
Phosphate buffer (e.g., 0.1 M, pH 5.8)
Nylon mesh (e.g., 40 µm)
Centrifuge
Enzyme Solution (10 mL):
Component
Concentration
Amount
Driselase
12.5 mg/mL
125 mg
Lysing Enzymes
10 mg/mL (optional)
100 mg
Osmotic Stabilizer
1 M KCl
745 mg
Buffer
As required to dissolve
Procedure:
Mycelia Collection: Harvest young, actively growing mycelia from liquid or solid culture.
Enzyme Digestion: Resuspend the mycelia in the prepared enzyme solution in a centrifuge tube.
Incubation: Incubate at 30°C with gentle shaking (80-100 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.
Filtration: Filter the suspension through a 40 µm nylon mesh to remove mycelial debris.
Washing: Transfer the filtrate to a clean centrifuge tube and pellet the protoplasts by centrifugation at 500-800 x g for 5-10 minutes.
Purification: Gently resuspend the protoplast pellet in the osmotic stabilizer solution and centrifuge again. Repeat this washing step twice.
Resuspension: After the final wash, resuspend the protoplast pellet in a suitable regeneration medium or buffer for further experiments.
Mandatory Visualizations
Experimental Workflow for Plant Protoplast Isolation
Caption: Workflow for isolating protoplasts from plant tissue using Driselase.
Experimental Workflow for Fungal Protoplast Isolation
Caption: Workflow for isolating protoplasts from fungal mycelia using Driselase.
Logical Relationships in Protoplast Isolation
The successful isolation of protoplasts is dependent on the interplay of several key factors. The following diagram illustrates the logical relationships between these factors.
Caption: Key factors influencing the success of protoplast isolation.
Conclusion
Driselase, with its potent mix of cell wall degrading enzymes, is a valuable and versatile tool for researchers in plant biology, mycology, and biotechnology. By understanding its enzymatic properties and optimizing isolation protocols, scientists can efficiently generate high yields of viable protoplasts for a wide range of downstream applications, from fundamental research into cellular processes to the development of genetically modified organisms. The methodologies and data presented in this guide serve as a comprehensive resource for the effective utilization of Driselase in the laboratory.
Driselase for Fungal Cell Wall Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The fungal cell wall, a complex and dynamic structure essential for fungal viability and pathogenesis, presents a key target for antifungal drug de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fungal cell wall, a complex and dynamic structure essential for fungal viability and pathogenesis, presents a key target for antifungal drug development and a barrier to genetic manipulation. Driselase, a commercially available enzyme mixture derived from the basidiomycete Irpex lacteus (previously reported as being from Trichoderma viride), has emerged as a powerful tool for the enzymatic degradation of fungal cell walls.[1][2] This technical guide provides a comprehensive overview of Driselase, its enzymatic composition, mechanism of action, and its application in fungal research, with a focus on the generation of protoplasts. Detailed experimental protocols, quantitative data on its efficacy, and visual representations of the degradation process are presented to assist researchers in leveraging this potent enzyme cocktail.
Introduction to the Fungal Cell Wall
The fungal cell wall is a multi-layered structure primarily composed of a scaffold of polysaccharides, which accounts for approximately 90% of its dry weight.[3] This intricate matrix provides structural integrity, protects the cell from osmotic stress, and mediates interactions with the environment. The primary components of the fungal cell wall include:
β-Glucans: These are the most abundant structural polysaccharides, forming the core of the cell wall.[4] They are primarily composed of β-1,3-glucan chains with β-1,6-glucan branches.[5]
Chitin (B13524): A long-chain polymer of N-acetylglucosamine, chitin is another crucial structural component, often found cross-linked to β-glucans.[6]
Glycoproteins: These proteins are heavily glycosylated with mannose (mannoproteins) and are located on the outer surface of the cell wall, playing roles in adhesion and immunogenicity.
The unique composition of the fungal cell wall, absent in mammalian cells, makes it an attractive target for the development of antifungal therapies.
Driselase: A Multi-Enzymatic Complex
Driselase is a crude enzyme preparation containing a mixture of hydrolytic enzymes that act synergistically to break down the complex polymers of the fungal cell wall.[7] While initially developed for the degradation of plant cell walls, its efficacy in generating fungal protoplasts has been widely demonstrated.
Enzymatic Composition and Activities
The power of Driselase lies in its diverse enzymatic cocktail. The primary activities relevant to fungal cell wall degradation include:
Laminarinase (β-1,3-glucanase): This is a key enzyme that hydrolyzes the β-1,3-glucosidic bonds in the β-glucan backbone of the fungal cell wall.[8]
Cellulase: While more commonly associated with plant cell walls, some fungal cell walls may contain cellulose-like components, and this enzyme contributes to the overall degradation.[1][8]
Xylanase: This enzyme targets xylans, which can also be present in the fungal cell wall matrix.[8]
Hemicellulase and Pectinase: These enzymes, primarily active on plant cell wall components, may have secondary effects on the complex carbohydrate structures in fungal walls.[1][7]
It is important to note that the exact composition and specific activity of Driselase can vary between batches and manufacturers.
Mechanism of Fungal Cell Wall Degradation by Driselase
The degradation of the fungal cell wall by Driselase is a multi-step process involving the coordinated action of its constituent enzymes. The primary mechanism involves the hydrolysis of the main structural components, leading to the release of protoplasts—fungal cells devoid of their cell walls.
Caption: Enzymatic degradation of the fungal cell wall by Driselase.
Quantitative Data on Driselase Efficacy
The efficiency of Driselase in generating fungal protoplasts is influenced by several factors, including enzyme concentration, incubation time, temperature, the specific fungal species, and the presence of osmotic stabilizers. The following tables summarize quantitative data from various studies.
Table 1: Driselase Concentration and Protoplast Yield
An In-Depth Technical Guide to the Enzymatic Cocktail of Driselase
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase is a widely utilized commercial enzyme preparation derived from fungi, primarily of the Basidiomycetes class, such as Irpex lacteus.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase is a widely utilized commercial enzyme preparation derived from fungi, primarily of the Basidiomycetes class, such as Irpex lacteus.[1][2] It is a crude, complex mixture of cell wall-degrading enzymes, making it highly effective for the comprehensive digestion of plant and fungal cell walls.[3][4][5] The primary application of Driselase is the generation of protoplasts for genetic transformation, cell culture, and single-cell analysis.[4][6] Its utility also extends to biomass conversion for biofuel production, clarification of fruit juices and wines in the food industry, and bioscouring in textile manufacturing.[1][3] This guide provides a detailed technical overview of the core enzymatic components of Driselase, quantitative activity data, standard experimental protocols, and the biochemical pathways it influences.
Core Enzymatic Components of Driselase
Driselase's efficacy stems from its synergistic blend of various hydrolytic enzymes. While the exact composition can vary by preparation, the core activities are consistently attributed to four main classes of enzymes that target the primary polysaccharides in plant and fungal cell walls.[3][5][6] These include cellulases, hemicellulases (predominantly xylanase), pectinases, and laminarinases.[1][5][7] Some preparations may also contain proteases.[2][3]
Caption: Core enzymatic activities present in the Driselase cocktail.
Quantitative Analysis of Enzymatic Activities
The potency of a Driselase preparation is determined by the specific activity of its constituent enzymes. These activities are typically measured in units (U), where one unit defines a specific amount of substrate converted or product liberated per unit of time under defined conditions (e.g., pH, temperature).
Table 1: Specified Activities of Driselase Components
Enzyme
Specified Activity
Unit Definition
Source
Cellulase
≥100 U/mg solid
One unit liberates 1.0 µmol of glucose from cellulose (B213188) in 1 hour at pH 5.0 and 37°C.
Driselase functions by systematically deconstructing the complex polymeric network of the plant cell wall. Each enzyme targets a specific component, leading to the complete digestion of the wall and the release of protoplasts.
An In-depth Technical Guide to the Factors Affecting Driselase Stability and Storage
For Researchers, Scientists, and Drug Development Professionals Executive Summary Driselase, a complex enzyme mixture derived from sources such as Basidiomycetes sp., Irpex lacteus, or Trichoderma viride, is widely utili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Driselase, a complex enzyme mixture derived from sources such as Basidiomycetes sp., Irpex lacteus, or Trichoderma viride, is widely utilized for its potent cell wall-degrading capabilities.[1][2][3] Its efficacy, primarily attributed to a synergistic blend of cellulases, hemicellulases (including xylanase), and pectinases, makes it an invaluable tool in protoplast preparation, biomass conversion, and various biotechnological applications.[1][2][3][4] However, the stability of this multi-enzyme system is paramount for reproducible experimental outcomes and industrial process efficiency. The activity and shelf-life of Driselase are profoundly influenced by a range of physicochemical factors including temperature, pH, moisture, and the presence of various chemical agents. This guide provides a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols for stability assessment, and visual workflows to ensure the optimal storage and handling of Driselase.
Core Components and Mechanism of Action
Driselase is not a single enzyme but a crude preparation containing a spectrum of hydrolytic enzymes.[5] The principal activities responsible for its function are:
Hemicellulase (e.g., Xylanase): Breaks down hemicellulose, another major polysaccharide in the plant cell wall.
Pectinase (B1165727): Degrades pectin, the gelatinous matrix that binds cellulose and hemicellulose together.[1][2][3]
The synergistic action of these enzymes effectively dismantles the complex polysaccharide structure of plant and fungal cell walls, leading to the release of protoplasts or the saccharification of biomass.
Diagram: Mechanism of Driselase Action on Plant Cell Wall
Caption: Synergistic degradation of plant cell wall components by the Driselase enzyme complex.
Factors Affecting Driselase Stability and Activity
The stability of an enzyme is its ability to retain its native conformation and catalytic activity over time. Inactivation can occur through denaturation (loss of tertiary structure) or other mechanisms like covalent modification.[6][7]
Temperature
Temperature is a critical factor governing both enzyme activity and stability.
Optimal Temperature for Activity: Driselase generally exhibits optimal activity in a temperature range of 40°C to 50°C.[2][3] Specifically, cellulase from Trichoderma viride, a known source of Driselase components, has a temperature optimum of 55°C.[8]
Storage Temperature (Stability): For long-term storage, maintaining low temperatures is essential to minimize the rate of enzyme degradation. High temperatures lead to denaturation by disrupting the weak bonds that maintain the protein's three-dimensional structure.[9]
Table 1: Recommended Storage Conditions for Driselase
Form
Storage Temperature
Duration
Powder
-20°C
Up to 3 years
Powder
4°C
Up to 2 years
In Solvent
-80°C
Up to 6 months
In Solvent
-20°C
Up to 1 month
During Shipping
Room Temperature
Stable for a few days
(Data compiled from product information sheets)
pH
The pH of the environment affects the ionization state of amino acid residues in the enzyme, which is crucial for maintaining its structure and the charge of the active site.
Optimal pH for Activity: The optimal pH for Driselase activity is typically in the neutral to slightly acidic range, approximately pH 5.0 to 6.0.[2][3] Specific assays for its constituent enzymes are often performed at pH 4.5 to 5.0.[8][10]
Stability: Deviations from the optimal pH range can lead to irreversible denaturation.[1][9] Fungal cellulases generally exhibit high activity over a broad pH range of 3.0 to 6.0.[11]
Table 2: Optimal pH for Driselase and Component Enzyme Activities
For Driselase supplied as a lyophilized powder, moisture content is a critical stability parameter.
Effects of Excess Moisture: Unwanted moisture can act as a plasticizer, increasing molecular mobility and leading to chemical degradation. It promotes caking, clumping, and poor flowability.[12][13] Crucially, it can also support microbial growth, which can degrade the enzyme.[12][13]
Storage Recommendations: Driselase powder should be stored in a tightly sealed container in a dry environment, preferably with a desiccant, to protect it from ambient humidity.
Light
While specific photostability studies on Driselase are not widely published, enzymes, in general, can be susceptible to photodegradation. High-energy light can generate reactive oxygen species that modify amino acid residues and lead to loss of activity. It is advisable to store Driselase, both in powdered and solution form, protected from light, for instance, in amber vials or in the dark.
Activators and Inhibitors
The activity of Driselase can be modulated by the presence of various ions and chemical compounds.
Activators: Certain divalent cations, such as Calcium (Ca²⁺) and Magnesium (Mg²⁺), can act as cofactors or allosteric activators, enhancing the activity of some enzymes within the complex.[2][3]
Inhibitors: Heavy metal ions (e.g., Ag⁺, Hg²⁺, Zn²⁺, Cu²⁺) are known to be potent inhibitors of cellulase activity, likely by binding to sulfhydryl groups of cysteine residues or other critical amino acids.[8] Ferrous (Fe²⁺), ferric (Fe³⁺), and cupric (Cu²⁺) ions, in particular, can inhibit cellulases through redox-mediated mechanisms.[14][15] Detergents and organic solvents can also disrupt protein structure and inhibit activity.[2][3]
Table 3: Common Modulators of Driselase Activity
Class
Examples
Effect
Activators
Ca²⁺, Mg²⁺
Enhance activity
Inhibitors
Ag⁺, Hg²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺
Inhibit activity
Detergents (e.g., SDS)
Inhibit activity
Organic Solvents
Inhibit activity
Strong Chelators (e.g., desferrioxamine)
Can mitigate metal-ion inhibition
(Data compiled from various sources)[2][3][8][14][15]
Cryoprotectants
For long-term storage at ultra-low temperatures or for applications involving freeze-drying, cryoprotectants are essential to prevent damage from ice crystal formation.[16] While specific data for Driselase is sparse, common cryoprotectants used for fungi and enzymes include glycerol, DMSO, trehalose, and skim milk.[17][18] These substances protect proteins by forming hydrogen bonds and promoting vitrification (a glass-like state) instead of crystallization.[16]
Experimental Protocols for Stability and Activity Assessment
Assessing the stability of Driselase involves measuring its enzymatic activity over time under various storage conditions.
Diagram: General Workflow for Enzyme Stability Testing
Caption: A typical experimental workflow for assessing the stability of Driselase under various conditions.
Protocol: Pectinase Activity Assay (Colorimetric)
This protocol is adapted from standard methods for measuring the release of reducing sugars from pectin.
Objective: To quantify the pectinase activity in a Driselase sample.
Principle: Pectinase hydrolyzes polygalacturonic acid to release D-galacturonic acid, a reducing sugar. The amount of reducing sugar is quantified colorimetrically using a reagent like 3,5-Dinitrosalicylic acid (DNS) or by methods involving neocuproine.[2]
Substrate: 0.5% (w/v) Polygalacturonic Acid in Assay Buffer[2]
Driselase solution (prepare fresh in cold buffer)
Color Reagent (e.g., DNS reagent or Neocuproine-based reagents)[2]
D-galacturonic acid standard solution (for standard curve)
Spectrophotometer
Water bath set to 37°C or 50°C
Procedure:
Standard Curve: Prepare a series of dilutions of the D-galacturonic acid standard. React with the color reagent according to its specific protocol and measure the absorbance (e.g., 540 nm for DNS, 450 nm for neocuproine) to generate a standard curve.[2]
Enzyme Reaction:
a. Prepare triplicate tubes for "Test", "Sample Blank", and "Reagent Blank".
b. To "Test" tubes, add substrate and Driselase solution.
c. To "Sample Blank" tubes, add buffer instead of substrate.
d. To "Reagent Blank" tubes, add buffer instead of the enzyme solution.
Incubation: Incubate all tubes at the optimal temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 or 60 minutes).[19]
Stop Reaction: Terminate the reaction by adding the color reagent (which is often alkaline) or by placing the tubes in a boiling water bath.[2]
Color Development: Follow the protocol for your chosen color reagent, which typically involves a heating step.
Measurement: After cooling, measure the absorbance of all tubes at the appropriate wavelength.
Calculation:
a. Subtract the blank absorbances from the test absorbance.
b. Use the standard curve to determine the amount of galacturonic acid released in µmoles.
c. Calculate the activity in units (U), where one unit is often defined as the amount of enzyme that liberates 1 µmole of product per minute under the specified conditions.
Protocol: Cellulase (Total) Activity Assay - Filter Paper Assay (FPA)
This is a standard method for measuring total cellulase activity.
Objective: To determine the Filter Paper Units (FPU) of a Driselase sample.
Principle: The complete cellulase complex works synergistically to hydrolyze crystalline cellulose (filter paper) into soluble reducing sugars, primarily glucose. The amount of reducing sugar produced is measured.
Materials:
0.05 M Sodium Citrate Buffer, pH 4.8
Substrate: Whatman No. 1 filter paper strip (1.0 x 6.0 cm, ~50 mg)
Driselase solution, serially diluted in citrate buffer
DNS Reagent
Glucose standard solution
Spectrophotometer
Water bath set to 50°C
Procedure:
Setup: Place one rolled filter paper strip into each test tube. Add 1.0 mL of citrate buffer.
Enzyme Addition: Equilibrate tubes to 50°C. Add 0.5 mL of the appropriately diluted Driselase solution to the tubes. At least two dilutions should be made, with one expected to yield slightly more and one slightly less than 2.0 mg of glucose.
Incubation: Incubate the reaction mixture at 50°C for exactly 60 minutes.
Stop Reaction & Color Development: Add 3.0 mL of DNS reagent to stop the reaction. Transfer tubes to a boiling water bath for exactly 5 minutes.
Measurement: Cool the tubes in a cold water bath. Add 20 mL of deionized water, mix, and allow the pulp to settle. Measure the absorbance of the supernatant at 540 nm.
Standard Curve: Prepare a glucose standard curve (0.5 to 2.0 mg) and react with DNS in the same manner.
Calculation:
a. Determine the concentration of glucose produced from the standard curve.
b. The dilution of enzyme that releases exactly 2.0 mg of glucose from 50 mg of filter paper in 60 minutes contains 1.0 FPU of activity.
c. Calculate the FPU/mL of the original, undiluted enzyme solution based on the dilution factor that yields 2.0 mg of glucose.
Protocol: Accelerated Stability Study
Objective: To predict the long-term stability and shelf-life of Driselase without conducting real-time studies.
Principle: The enzyme is subjected to stress conditions (elevated temperatures) to accelerate its degradation. The rate of activity loss at several high temperatures is measured and extrapolated to predict the stability at recommended storage temperatures using the Arrhenius equation.[13][20]
Procedure:
Sample Preparation: Prepare a homogenous batch of Driselase (either powder or a stabilized liquid formulation).
Storage: Distribute aliquots into stability chambers set at a minimum of four elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Also include a control set at the recommended storage temperature (e.g., 4°C or -20°C).
Time Points: At defined intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove samples from each temperature.
Activity Measurement: Measure the residual enzymatic activity of each sample using a validated assay (e.g., Pectinase or Cellulase assay as described above).
Data Analysis:
a. For each temperature, plot the natural logarithm of the residual activity versus time. The slope of this line represents the degradation rate constant (k).
b. Plot the natural logarithm of the calculated degradation rate constants (ln(k)) against the inverse of the absolute temperature (1/T in Kelvin).
c. This plot, known as an Arrhenius plot, should be linear. Extrapolate the line to the recommended storage temperature to determine the degradation rate constant at that temperature.
d. Use this rate constant to predict the time it will take for the activity to drop to a specified limit (e.g., 90%), thus estimating the shelf-life.
Diagram: Accelerated Stability Study Workflow
Caption: Workflow for predicting long-term enzyme stability using accelerated testing methods.
Conclusion and Best Practices
The stability of Driselase is a multifaceted issue that requires careful control of storage and handling conditions. As a complex mixture of enzymes, its overall activity is dependent on the stability of its least stable components. Based on the available data, the following best practices are recommended to maximize the shelf-life and performance of Driselase:
Storage: Store Driselase powder at -20°C for long-term storage in a tightly sealed container with a desiccant to prevent moisture absorption. For routine use, storage at 4°C is acceptable for shorter periods. Once reconstituted in a solvent, store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Handling: Always use cold buffers to prepare Driselase solutions and keep them on ice during use. Protect both powder and solutions from direct light.
Buffer Conditions: For optimal activity, use a buffer within the pH range of 4.5-6.0. Verify the optimal conditions for your specific application.
Avoid Contaminants: Be mindful of potential inhibitors, particularly heavy metal ions that may leach from equipment or be present in substrates. The use of chelating agents may be considered if metal ion contamination is a concern.
By adhering to these guidelines and employing the outlined experimental protocols to validate stability under specific process conditions, researchers and drug development professionals can ensure the consistent and effective performance of Driselase in their applications.
In-Depth Technical Guide: Driselase for the Degradation of Lignocellulosic Biomass
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic hydrolysis of lignocellulosic biomass.[1] Its multicomponent nature, primarily consisting of cellulases, hemicellulases, and pectinases, allows for the effective breakdown of the complex polysaccharide matrix of plant cell walls into fermentable sugars.[1][2] This technical guide provides an in-depth overview of Driselase, its mechanism of action, quantitative performance on various biomass types, and detailed experimental protocols for its application in research and development.
Core Components and Mechanism of Action
Driselase is not a single enzyme but a complex cocktail of hydrolytic enzymes that act synergistically to deconstruct lignocellulose. The primary enzymatic activities found in Driselase include:
Cellulases: This group of enzymes is responsible for the breakdown of cellulose (B213188), the main structural component of plant cell walls. It comprises:
Endoglucanases: Randomly cleave internal β-1,4-glucosidic bonds in the amorphous regions of cellulose, creating new chain ends.
Exoglucanases (Cellobiohydrolases): Act on the reducing and non-reducing ends of cellulose chains to release cellobiose (B7769950) (a glucose dimer).
β-Glucosidases: Hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.
Hemicellulases: These enzymes degrade hemicellulose, a heterogeneous polymer of various sugars. The most prominent hemicellulase (B13383388) activity in Driselase is:
Xylanases: Break down xylan (B1165943), the major component of hemicellulose in hardwoods and agricultural residues, into xylose monomers.
Pectinases: These enzymes target pectin (B1162225), a complex polysaccharide found in the primary cell wall and middle lamella of plants. Pectinase (B1165727) activity helps to break down the overall cell wall structure, increasing the accessibility of cellulose and hemicellulose to other enzymes.[2]
The synergistic action of these enzymes is crucial for the efficient degradation of lignocellulosic biomass. Pectinases and hemicellulases first disrupt the outer layers of the plant cell wall, exposing the cellulose microfibrils. Endoglucanases then create entry points for exoglucanases, which processively release cellobiose. Finally, β-glucosidases convert cellobiose to glucose, which is a readily fermentable sugar. This coordinated enzymatic attack is essential to overcome the recalcitrance of lignocellulosic materials.
Optimal Reaction Conditions
The catalytic activity of Driselase is influenced by several factors, with pH and temperature being the most critical.
Table 1: Optimal reaction conditions for Driselase activity.
Maintaining the reaction within these optimal ranges is crucial for maximizing the efficiency of biomass degradation.
Quantitative Performance on Lignocellulosic Biomass
The efficiency of Driselase in breaking down lignocellulosic biomass varies depending on the substrate's composition and any pretreatment methods applied. While comprehensive comparative data for Driselase across multiple feedstocks in a single study is limited, the following tables summarize available data on sugar yields from common lignocellulosic materials. It is important to note that direct comparisons between different studies can be challenging due to variations in pretreatment methods, enzyme loading, and reaction conditions.
Table 2: Sugar yields from the enzymatic hydrolysis of corn stover using various enzyme preparations and pretreatments. Note that not all studies specified the use of Driselase.
Table 3: Sugar yields from the enzymatic hydrolysis of switchgrass using various enzyme preparations and pretreatments. Note that not all studies specified the use of Driselase.
Table 4: Sugar production from the enzymatic hydrolysis of wood pulp. Note that these studies used other commercial enzyme preparations, not Driselase.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of Driselase for lignocellulosic biomass degradation.
Xylanase Activity Assay (Adapted from Sigma-Aldrich)[13]
This colorimetric assay determines the xylanase activity of Driselase by measuring the release of reducing sugars from xylan.
Reagents:
A. 100 mM Sodium Acetate Buffer, pH 4.5 at 37°C: Prepare in deionized water and adjust pH with 5 M HCl.[13]
B. 2.5% (w/v) Xylan Substrate Solution: Dissolve xylan in Reagent A.[13]
C. Driselase (Xylanase) Enzyme Solution: Immediately before use, prepare a solution containing 0.075–0.15 units/mL of xylanase in cold deionized water.[13]
This assay measures the total cellulase activity by quantifying the reducing sugars produced from a cellulose substrate, such as carboxymethyl cellulose (CMC) or filter paper, using the dinitrosalicylic acid (DNS) method.
Add 1.0 mL of the substrate (CMC solution or a filter paper strip saturated with 1.0 mL of buffer) to a test tube.[14]
Equilibrate to the desired reaction temperature (e.g., 50°C).[14]
Add 0.5 mL of the Driselase solution and incubate for a defined period (e.g., 60 minutes).[14]
Stop the reaction by adding 3.0 mL of DNS reagent.[14]
Boil the mixture for 5-15 minutes to allow for color development.[16]
Cool to room temperature and measure the absorbance at 540 nm.[15]
Determine the amount of reducing sugars released by comparing with a glucose standard curve.
Pectinase Activity Assay (DNS Method)[10][17][18]
This method quantifies pectinase activity by measuring the release of reducing sugars from pectin using the DNS reagent.
Reagents:
0.1 M Phosphate Buffer, pH 7.5 (or other suitable buffer). [17]
0.5% (w/v) Citrus Pectin Solution in the chosen buffer.[17]
Driselase Solution: Prepare a suitable dilution.
3,5-Dinitrosalicylic Acid (DNS) Reagent.
Galacturonic Acid Standard Solution.
Procedure:
Add 900 µL of the pectin solution to a test tube.[17]
Add 100 µL of the Driselase solution and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[17][18]
Stop the reaction by adding 2.0 mL of DNS reagent.[17]
Boil the mixture in a water bath for 10 minutes.[17]
Cool the tubes and measure the absorbance at 540 nm.[17][18]
Calculate the amount of reducing sugars released using a galacturonic acid standard curve.
Visualizations
Enzymatic Cascade of Lignocellulose Degradation by Driselase
Figure 1: Synergistic action of Driselase enzymes on lignocellulose.
General Experimental Workflow for Lignocellulosic Biomass Hydrolysis
Figure 2: General workflow for biomass hydrolysis using Driselase.
Conclusion
Driselase is a versatile and effective enzyme mixture for the degradation of a wide range of lignocellulosic biomass. Its complex composition of cellulases, hemicellulases, and pectinases allows for the synergistic breakdown of plant cell walls into valuable fermentable sugars. This guide has provided a comprehensive overview of Driselase, including its mechanism, optimal conditions, and detailed experimental protocols. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of biofuel production, biorefining, and drug development, enabling the effective utilization of this potent enzymatic tool. Further research focusing on direct comparative studies of Driselase's performance on various pretreated feedstocks will be invaluable for optimizing industrial-scale applications.
The Core Enzymatic Duo: Unraveling the Roles of Cellulase and Hemicellulase in Driselase
For Immediate Release This technical guide provides an in-depth analysis of the synergistic roles of cellulase (B1617823) and hemicellulase (B13383388) within the enzyme complex Driselase. Tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the synergistic roles of cellulase (B1617823) and hemicellulase (B13383388) within the enzyme complex Driselase. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental mechanisms by which these enzymes contribute to the degradation of plant cell walls, a critical process in various biotechnological applications, including protoplast isolation and biofuel production.
Introduction to Driselase
Driselase is a commercially available enzyme preparation derived from fungi such as Trichoderma viride or Irpex lacteus. It is a complex mixture of hydrolytic enzymes, with cellulases, hemicellulases, and pectinases being the primary components.[1] This unique enzymatic cocktail is highly effective in breaking down the complex carbohydrate structures that form the plant cell wall, making it an invaluable tool in various scientific and industrial fields.[1] The coordinated action of its constituent enzymes allows for the efficient deconstruction of plant biomass.
The Synergistic Action of Cellulase and Hemicellulase
The efficacy of Driselase in plant cell wall degradation stems from the synergistic activity of its core components, cellulase and hemicellulase. The plant cell wall is a complex matrix primarily composed of cellulose (B213188) microfibrils embedded in a network of hemicellulose and pectin.
Cellulase acts on the primary structural component, cellulose, which is a linear polymer of β-(1,4)-linked D-glucose units. The cellulase complex in Driselase typically includes:
Endoglucanases , which randomly cleave internal β-1,4-glycosidic bonds in the cellulose chain.
Exoglucanases (Cellobiohydrolases) , which cleave cellobiose (B7769950) units from the ends of the cellulose chains.
β-Glucosidases , which hydrolyze cellobiose into glucose monomers.
Hemicellulase , on the other hand, targets hemicellulose, a heterogeneous group of polysaccharides that cross-link cellulose microfibrils. Xylan (B1165943) is a major component of hemicellulose, and thus xylanases are a key type of hemicellulase found in Driselase.[2][3] Xylanases hydrolyze the β-1,4-xylosidic linkages in the xylan backbone.
The concerted action of these enzymes is essential for the complete breakdown of the plant cell wall. Hemicellulases first degrade the hemicellulose network, which increases the accessibility of the cellulose microfibrils to the cellulase enzymes. The cellulases then break down the exposed cellulose into soluble sugars.
Quantitative Analysis of Enzymatic Activities in Driselase
The enzymatic activities of cellulase and hemicellulase in Driselase are critical for its performance. The following table summarizes the specific activities of these key enzymes as reported for a commercial Driselase preparation.
Enzyme Component
Specific Activity
Unit Definition
Cellulase
≥100 U/mg solid
One unit will liberate 1.0 µmol of glucose from cellulose in one hour at pH 5.0 at 37°C.[4]
Xylanase (Hemicellulase)
Not specified
One unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 at 37°C.[4]
Experimental Protocols
Detailed methodologies for the determination of cellulase and hemicellulase activities are crucial for the standardization and application of Driselase.
Cellulase Activity Assay: Filter Paper Assay (FPA)
This assay measures the total cellulase activity based on the hydrolysis of filter paper.
Driselase solution (appropriately diluted in citrate buffer)
Dinitrosalicylic acid (DNS) reagent
Glucose standard solutions
Spectrophotometer
Procedure:
Place a rolled filter paper strip into a test tube.
Add 1.0 mL of 0.05 M sodium citrate buffer (pH 4.8).
Equilibrate the tubes to 50°C in a water bath.
Add 0.5 mL of the diluted Driselase solution to the test tube.
Incubate the reaction mixture at 50°C for exactly 60 minutes.
Stop the reaction by adding 3.0 mL of DNS reagent.
Boil the tubes for 5 minutes to allow for color development.
Cool the tubes to room temperature and add 20 mL of deionized water.
Measure the absorbance at 540 nm using a spectrophotometer.
A glucose standard curve is used to determine the amount of reducing sugar produced.
Unit Calculation:
One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from 50 mg of filter paper in 1 hour.[5]
Hemicellulase (Xylanase) Activity Assay: DNS Method
This assay determines the xylanase activity by measuring the release of reducing sugars from xylan.
Prepare a 1% (w/v) xylan solution in 100 mM sodium acetate buffer (pH 4.5).
Add 1.8 mL of the xylan substrate solution to a test tube and pre-incubate at 40°C for 5 minutes.
Initiate the reaction by adding 0.2 mL of the diluted Driselase solution.
Incubate the mixture at 40°C for a defined period (e.g., 10-30 minutes).
Terminate the reaction by adding 3.0 mL of DNS reagent.
Boil the tubes for 5-15 minutes for color development.
After cooling, measure the absorbance at 540 nm.
A xylose standard curve is used to quantify the amount of reducing sugars released.
Unit Calculation:
One unit of xylanase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (equivalent to xylose) per minute under the specified assay conditions.[6]
Visualizing the Molecular Processes
To better understand the complex interactions and workflows involving Driselase, the following diagrams have been generated using the DOT language.
Fig. 1: Enzymatic degradation of plant cell wall components by Driselase.
Fig. 2: A generalized workflow for the isolation of plant protoplasts using Driselase.
Fig. 3: Role of cellulase and hemicellulase in the biofuel production process.
Conclusion
The cellulase and hemicellulase components of Driselase are fundamental to its utility as a potent tool for plant cell wall degradation. Their synergistic action allows for the efficient breakdown of the complex lignocellulosic matrix into its constituent sugars. A thorough understanding of their specific roles, activities, and the methodologies for their assessment is paramount for optimizing protocols in diverse applications, from fundamental plant biology research to the development of sustainable biofuels and novel therapeutics. This guide provides the core technical information required by professionals in these fields to effectively harness the power of Driselase.
Pectinase Activity in the Driselase Enzyme Mixture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction to Driselase Driselase™ is a complex and potent mixture of cell wall-degrading enzymes derived from fungi, such as Basidiomycetes sp., Trichode...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Driselase
Driselase™ is a complex and potent mixture of cell wall-degrading enzymes derived from fungi, such as Basidiomycetes sp., Trichoderma viride, or Irpex lacteus.[1][2][3] This crude enzymatic preparation is widely utilized in research and biotechnology for the generation of protoplasts from plant and fungal cells.[1][2] Its efficacy stems from a synergistic combination of various hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which collectively dismantle the complex polysaccharide network of the cell wall.[1][2][3] While Driselase is recognized for its broad-spectrum activity, this guide will focus specifically on the pectinase (B1165727) component, providing an in-depth overview of its activity, measurement protocols, and its role within the broader enzymatic cocktail.
Core Enzymatic Components of Driselase
Driselase is not a single enzyme but a multi-component system. The principal activities found in Driselase preparations are summarized below.
Table 1: Key Enzymatic Activities in Driselase from Basidiomycetes sp.
Enzyme Activity
Typical Specific Activity
Unit Definition
Cellulase
≥100 U/mg solid
One unit will liberate 1.0 µmol of glucose from cellulose (B213188) in 1 hour at pH 5.0 and 37°C.[4]
Laminarinase
≥200 U/mg solid
One unit will liberate 1.0 mg of reducing sugar (as glucose) from laminarin per minute at pH 5.0 and 37°C.[4]
Xylanase
≥600 U/mg solid
One unit will liberate 1.0 mg of reducing sugar (as glucose) from xylan (B1165943) per minute at pH 4.5 at 37°C.[4]
Pectinase
Present; activity varies
One unit is typically defined as the amount of enzyme that liberates 1.0 µmole of galacturonic acid from polygalacturonic acid per hour at a specified pH and temperature (e.g., pH 4.0 at 25°C).[5]
Note: The specific activity of each enzyme component, including pectinase, can vary between batches and manufacturers. It is recommended to perform an activity assay for precise quantification.
The logical relationship and synergistic action of these enzymes in degrading the plant cell wall are illustrated in the following diagram.
A diagram illustrating the synergistic degradation of plant cell wall components by the enzymes in Driselase.
Experimental Protocols for Pectinase Activity Determination
The quantification of pectinase activity is crucial for standardizing experiments and ensuring reproducible results. Two common methods for determining pectinase activity are the dinitrosalicylic acid (DNS) assay and the titrimetric method.
Dinitrosalicylic Acid (DNS) Assay
This colorimetric method measures the amount of reducing sugars, such as galacturonic acid, released from the enzymatic hydrolysis of pectin.
3.1.1 Materials
Driselase solution (prepared in an appropriate buffer)
1% (w/v) Pectin solution (e.g., from citrus peel) in 0.1 M citrate (B86180) buffer (pH 5.0)
3,5-Dinitrosalicylic acid (DNS) reagent
Rochelle salt (potassium sodium tartrate) solution
D-galacturonic acid standard solutions
Spectrophotometer
3.1.2 Protocol
Reaction Setup: In a test tube, mix 0.5 mL of the Driselase solution with 0.5 mL of the 1% pectin solution. Prepare a blank by adding 0.5 mL of the buffer instead of the enzyme solution.
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
Reaction Termination: Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.
Color Development: Heat the mixture in a boiling water bath for 5-15 minutes.
Stabilization: Add 0.5 mL of Rochelle salt solution to stabilize the color.
Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with D-galacturonic acid.
A workflow diagram for the DNS assay to determine pectinase activity.
Titrimetric Method
This method quantifies the release of carboxyl groups from the de-esterification of pectin by pectin methylesterase, a type of pectinase. The activity is determined by titrating the liberated acid with a standardized base.
3.2.1 Materials
Driselase solution
1% (w/v) Pectin solution (high degree of esterification)
Substrate Preparation: Dissolve pectin in deionized water and adjust the pH to a specific value (e.g., 7.5).
Reaction Initiation: Place the pectin solution in the thermostated vessel at the desired temperature (e.g., 30°C) and add the Driselase solution to start the reaction.
Titration: Maintain a constant pH by the controlled addition of the standardized NaOH solution.
Data Recording: Record the volume of NaOH consumed over time.
Activity Calculation: The rate of NaOH consumption is proportional to the pectin methylesterase activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of carboxyl groups per minute under the specified conditions.
A workflow diagram for the titrimetric method to determine pectinase activity.
Factors Influencing Pectinase Activity in Driselase
The enzymatic activity of pectinase within the Driselase mixture is influenced by several factors that should be optimized for specific applications.
Pectinase activity is highly dependent on pH, with the optimum often falling in the acidic to slightly acidic range.[2]
Temperature
40°C - 50°C
Enzyme activity generally increases with temperature up to an optimum, beyond which denaturation occurs.[2]
Substrate Concentration
Varies
The rate of reaction increases with substrate concentration until the enzyme becomes saturated.
Presence of Ions
Varies
Certain metal ions can act as cofactors or inhibitors of pectinase activity.
Conclusion
Driselase is a powerful enzymatic tool for cell wall degradation due to its complex mixture of cellulases, hemicellulases, and pectinases.[1] Understanding the pectinase activity within this mixture is essential for applications requiring the breakdown of pectic substances. While specific activity values for pectinase in commercial Driselase preparations may not always be readily available from suppliers, the detailed experimental protocols provided in this guide enable researchers to accurately quantify this activity in their own laboratories. By carefully controlling experimental conditions, scientists and drug development professionals can effectively harness the full potential of Driselase for their research needs.
Driselase in Plant Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the applications of Driselase in plant biology research. Driselase, a multi-enzyme preparation der...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Driselase in plant biology research. Driselase, a multi-enzyme preparation derived from the fungus Basidiomycetes sp. or Irpex lacteus, is a powerful tool for the enzymatic degradation of plant cell walls.[1][2] Its complex mixture of cellulases, hemicellulases, pectinases, and xylanases makes it highly effective for a range of applications, from the isolation of viable protoplasts to the study of plant-pathogen interactions.[1] This guide details the core principles of Driselase activity, provides quantitative data on its efficacy, outlines detailed experimental protocols, and illustrates key biological pathways and workflows.
Core Principles of Driselase Activity
Driselase is a crude enzymatic mixture containing a spectrum of hydrolytic enzymes that act synergistically to break down the complex polysaccharides of the plant cell wall.[1] The primary components and their functions are:
Cellulase: Degrades cellulose (B213188), the primary structural component of the plant cell wall.
Hemicellulase and Xylanase: Break down hemicellulose and xylan, which cross-link cellulose microfibrils.
Pectinase: Degrades pectin, a major component of the middle lamella that holds plant cells together.
Laminarinase: Hydrolyzes laminarin (β-1,3-glucan), another component of the cell wall.
This broad-spectrum activity allows for the efficient digestion of the cell wall, leading to the release of individual plant cells or protoplasts.[1]
Applications of Driselase in Plant Biology
Protoplast Isolation
The most common application of Driselase in plant biology is the isolation of protoplasts—plant cells devoid of their cell walls. Protoplasts are invaluable for a variety of research applications, including transient gene expression studies, somatic hybridization, and single-cell analyses. The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and the composition of the enzyme solution.
The following tables summarize quantitative data on protoplast yields obtained using Driselase, often in combination with other enzymes, from various plant and fungal species.
Table 1: Effect of Driselase Concentration on Protoplast Yield in Fusarium verticillioides
Driselase Concentration (mg/mL)
Protoplast Yield (x 10⁵ protoplasts/mL)
5
26
10
Not specified
12.5
120
>12.5
No significant increase
Data adapted from Ramamoorthy et al., 2015.[3][4][5]
Table 2: Protoplast Yield with Different Enzyme Combinations
Plant/Fungal Species
Enzyme Combination
Protoplast Yield
Reference
Fusarium verticillioides
12.5 mg/mL Driselase + 10 mg/mL Lysing Enzyme in 1 M KCl
20 g/L Lysing enzyme + 20 g/L Driselase in 0.75 M NaCl
6.15 x 10⁶ cells/mL
Optimization study, 2022
This protocol is a generalized procedure based on common practices and may require optimization for specific ecotypes or growth conditions.
Materials:
Arabidopsis thaliana plants (3-4 weeks old)
Enzyme Solution:
1.0-1.5% (w/v) Cellulase R-10
0.25-0.5% (w/v) Macerozyme R-10
0.5% (w/v) Driselase
0.4 M Mannitol
20 mM MES (pH 5.7)
20 mM KCl
10 mM CaCl₂
0.1% (w/v) BSA
W5 Solution:
154 mM NaCl
125 mM CaCl₂
5 mM KCl
2 mM MES (pH 5.7)
MMg Solution:
0.4 M Mannitol
15 mM MgCl₂
4 mM MES (pH 5.7)
Sterile water
Petri dishes
Forceps and scalpels
Nylon mesh (e.g., 70 µm)
Centrifuge tubes (e.g., 15 mL or 50 mL)
Swinging bucket centrifuge
Procedure:
Leaf Harvest and Preparation:
Select healthy, fully expanded leaves from 3-4 week old Arabidopsis plants.
Using a sharp scalpel, gently slice the leaves into thin strips (approximately 0.5-1 mm wide). Perform this in a petri dish containing a small amount of sterile water to keep the tissue moist.
Enzymatic Digestion:
Carefully transfer the leaf strips into a petri dish containing the freshly prepared Enzyme Solution.
Ensure the leaf strips are fully submerged.
Incubate in the dark at room temperature (or up to 28°C) for 3-4 hours with gentle shaking (e.g., 40-50 rpm).
Protoplast Release and Filtration:
After incubation, gently swirl the petri dish to release the protoplasts.
Filter the enzyme solution containing the protoplasts through a nylon mesh into a clean centrifuge tube to remove undigested tissue.
Washing and Purification:
Centrifuge the protoplast suspension at 100 x g for 2-3 minutes in a swinging bucket centrifuge. A pellet of protoplasts should form at the bottom.
Carefully remove the supernatant.
Gently resuspend the protoplast pellet in W5 solution.
Repeat the centrifugation and washing steps two more times with W5 solution.
Final Resuspension and Quantification:
After the final wash, resuspend the protoplasts in MMg solution.
The protoplasts are now ready for downstream applications. The concentration can be determined using a hemocytometer.
Cell Wall Analysis
Driselase is a valuable tool for the structural analysis of plant cell walls. By enzymatically digesting the cell wall, researchers can release and subsequently analyze its constituent oligosaccharides. This approach has been used to characterize feruloylated oligosaccharides from spinach and sugar-beet pulp.
The following diagram illustrates a general workflow for the analysis of cell wall components using Driselase.
A general workflow for the analysis of plant cell wall components using Driselase.
Plant-Pathogen Interaction Studies
The plant cell wall is the first line of defense against invading pathogens. Many pathogens secrete cell wall-degrading enzymes to breach this barrier. The fragments of the cell wall released during this process, known as Damage-Associated Molecular Patterns (DAMPs), can be recognized by the plant's immune system, triggering a defense response.[6]
Driselase, by virtue of its cell wall-degrading activity, can be used to mimic the effect of pathogen-derived enzymes and to study the resulting plant defense responses. The oligosaccharides released by Driselase can act as elicitors, activating signaling pathways that lead to the production of antimicrobial compounds, reinforcement of the cell wall, and the expression of defense-related genes.
This protocol outlines a general method for treating plant tissue with Driselase to study the induction of defense responses, such as the production of Reactive Oxygen Species (ROS) and the expression of defense-related genes.
Materials:
Plant material (e.g., leaf discs, cell suspension cultures)
Driselase solution (concentration to be optimized, e.g., 0.1 - 1 mg/mL in a suitable buffer)
Control buffer (without Driselase)
Reagents for downstream analysis (e.g., luminol (B1675438) for ROS detection, RNA extraction kits and qRT-PCR reagents for gene expression analysis)
Procedure:
Plant Material Preparation:
Prepare uniform plant material (e.g., leaf discs of a specific diameter).
Float leaf discs on sterile water in a petri dish for several hours to overnight to allow recovery from wounding stress.
Elicitor Treatment:
Replace the water with the Driselase solution or the control buffer.
Incubate for the desired time period (this can range from minutes for rapid responses like ROS production to several hours for gene expression changes).
Downstream Analysis:
ROS Measurement: For luminol-based ROS detection, the leaf discs can be transferred to a 96-well plate containing luminol and horseradish peroxidase, and luminescence is measured over time using a plate reader.[7][8]
Gene Expression Analysis: Harvest the treated tissue at different time points, freeze it in liquid nitrogen, and store at -80°C. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of known defense-related genes (e.g., PR1, PDF1.2).[9][10][11]
Signaling Pathways and Workflows
Plant Cell Wall Integrity (CWI) Signaling Pathway
Plants possess a sophisticated surveillance system to monitor the integrity of their cell walls. When the cell wall is damaged, for instance by pathogen-derived enzymes or by treatment with Driselase, a signaling cascade is initiated to mount a compensatory and defense response. This is known as the Cell Wall Integrity (CWI) signaling pathway. In Arabidopsis, key components of this pathway include receptor-like kinases (RLKs) such as THESEUS1 (THE1) and FERONIA (FER), which are thought to act as sensors of cell wall status.
The following diagram illustrates a simplified model of the plant CWI signaling pathway.
A simplified model of the plant Cell Wall Integrity (CWI) signaling pathway.
Experimental Workflow for Studying Driselase-Induced Plant Defense
The following diagram outlines a typical experimental workflow for investigating the effects of Driselase as an elicitor of plant defense responses.
Application Notes and Protocols for Driselase-Mediated Protoplast Isolation from Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals Introduction The isolation of viable protoplasts, plant cells devoid of their rigid cell wall, is a fundamental technique in plant biology and biotechnology...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of viable protoplasts, plant cells devoid of their rigid cell wall, is a fundamental technique in plant biology and biotechnology. It provides a versatile platform for a myriad of applications, including transient gene expression studies, single-cell transcriptomics, genome editing, and subcellular localization of proteins. Arabidopsis thaliana serves as a model organism for many of these studies due to its well-characterized genome and rapid life cycle.
Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Basidiomycetes sp., is a potent tool for the enzymatic digestion of plant cell walls.[1] It contains a complex cocktail of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which work synergistically to break down the main components of the plant cell wall.[2][3] This application note provides a detailed protocol for the isolation of protoplasts from Arabidopsis thaliana using a Driselase-based enzyme solution, along with quantitative data and visual guides to facilitate successful implementation.
Data Presentation
Table 1: Composition of Enzyme Solutions for Arabidopsis thaliana Protoplast Isolation
This section provides a detailed methodology for the isolation of protoplasts from Arabidopsis thaliana leaves. The protocol is a synthesis of established methods and should be optimized for specific experimental needs.
Enzyme Solution (see Table 1 for a typical leaf protocol, prepare fresh)
W5 Solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
MMg Solution (0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)
Sterile razor blades or scalpels
Petri dishes
50 mL conical tubes
Nylon mesh filters (e.g., 70-100 µm)
Swinging bucket centrifuge
Hemocytometer or cell counter
Microscope
Step-by-Step Protocol
Plant Material Preparation:
Select healthy, fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.
Using a sharp, sterile razor blade, gently slice the leaves into thin strips (approximately 0.5-1 mm wide). This increases the surface area for enzyme digestion.[7]
Enzymatic Digestion:
Immediately transfer the leaf strips into a petri dish containing freshly prepared Enzyme Solution. Ensure the leaf strips are fully submerged.
Vacuum infiltrate the leaf strips for 10-30 minutes to facilitate enzyme penetration into the tissue.
Incubate the petri dish in the dark at room temperature (23-25°C) for 3-16 hours with gentle shaking (40-50 rpm). The optimal digestion time may vary depending on the age of the plants and specific enzyme activities, and should be determined empirically.[5][7]
Protoplast Release and Filtration:
After incubation, gently swirl the petri dish to release the protoplasts from the digested tissue.
To aid in release, you can gently pipette the solution up and down with a wide-bore pipette tip.
Filter the protoplast suspension through a nylon mesh filter into a sterile 50 mL conical tube to remove undigested debris.
Protoplast Purification:
Centrifuge the filtered protoplast suspension at 100 x g for 2-5 minutes in a swinging bucket centrifuge. A green pellet of protoplasts should be visible at the bottom of the tube.
Carefully remove the supernatant.
Gently resuspend the protoplast pellet in 10 mL of W5 solution.
Repeat the centrifugation and washing step with W5 solution two more times to remove residual enzymes.
For some applications, a final wash and resuspension in MMg solution is recommended.
Quantification and Viability Assessment:
Resuspend the final protoplast pellet in a known volume of MMg or W5 solution.
Use a hemocytometer to count the number of protoplasts and calculate the yield (protoplasts per gram of fresh weight).
Protoplast viability can be assessed using fluorescein (B123965) diacetate (FDA) staining, where viable cells fluoresce green under a fluorescence microscope.
Application Notes and Protocols for Fungal Protoplast Isolation using Driselase and Lysing Enzyme
For Researchers, Scientists, and Drug Development Professionals Introduction The isolation of fungal protoplasts, cells devoid of their rigid cell wall, is a fundamental technique in fungal biology, genetics, and biotech...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of fungal protoplasts, cells devoid of their rigid cell wall, is a fundamental technique in fungal biology, genetics, and biotechnology. Protoplasts are essential for a variety of applications, including genetic transformation, somatic hybridization, and the screening of bioactive compounds.[1][2][3][4][5] The enzymatic digestion of the fungal cell wall is the most critical step in protoplast isolation, and a combination of lytic enzymes is often employed for optimal results. This document provides detailed application notes and protocols for the isolation of fungal protoplasts using a combination of Driselase and a general "lysing enzyme," often derived from Trichoderma harzianum.[1][6]
Driselase is a complex enzyme mixture containing cellulase, hemicellulase, and pectinase (B1165727) activities, making it effective at degrading the complex polysaccharides of the fungal cell wall.[7] Lysing enzymes, frequently sourced from Trichoderma harzianum, provide a complementary mix of activities, including β-1,3-glucanase, chitinase, and protease, which further aids in the complete digestion of the cell wall.[6] The synergistic action of these enzymes allows for efficient protoplast release from a wide range of fungal species.[8][9]
Key Considerations for Optimal Protoplast Yield
The success of fungal protoplast isolation is dependent on several critical factors that must be optimized for each fungal species and even for different strains.[10]
Fungal Species and Growth Stage: The composition and thickness of the fungal cell wall vary significantly between species and are also influenced by the age of the culture. Younger, actively growing mycelia are generally more susceptible to enzymatic digestion.[1]
Enzyme Combination and Concentration: While Driselase and lysing enzyme are a potent combination, the optimal concentration of each needs to be determined empirically. Excessive enzyme concentrations can lead to premature lysis of the released protoplasts, while insufficient concentrations result in low yields.[1] The combination of these enzymes has shown an additive effect in protoplast formation for some fungi.[8]
Osmotic Stabilizer: Protoplasts are osmotically fragile and will readily lyse in a hypotonic solution. Therefore, it is crucial to maintain an isotonic environment using osmotic stabilizers such as KCl, NaCl, MgSO₄, or sucrose (B13894) at concentrations typically ranging from 0.6 M to 1.2 M.[1][8]
Incubation Time and Temperature: The optimal incubation time and temperature for enzymatic digestion can vary from a few hours to overnight, with temperatures generally between 28°C and 32°C.[1] Prolonged incubation can lead to a decrease in protoplast viability.[9]
pH of the Digestion Buffer: The pH of the enzymatic digestion buffer should be optimized to ensure the maximum activity of the lytic enzymes, typically within the range of 5.5 to 6.0.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the isolation of fungal protoplasts using Driselase and lysing enzymes.
Table 1: Protoplast Yields from Various Fungal Species
The general workflow for fungal protoplast isolation involves several key steps, from mycelial growth to protoplast purification and quantification.
Caption: General workflow for fungal protoplast isolation.
Detailed Experimental Protocols
Protocol 1: Protoplast Isolation from Fusarium verticillioides (Adapted from Ramamoorthy et al., 2015)
This protocol is optimized for producing a high yield of protoplasts from the germinated conidia of Fusarium verticillioides.[8]
Materials:
Germinated conidia of F. verticillioides
Driselase
Lysing enzyme
1 M KCl (osmotic stabilizer)
1.2 M Sucrose (for regeneration)
Centrifuge
Hemocytometer
Procedure:
Prepare Digestion Mixture: Prepare a digestion mixture containing 12.5 mg/mL of Driselase and 10 mg/mL of lysing enzyme in 1 M KCl.[8]
Enzymatic Digestion: Resuspend the germinated conidia in the digestion mixture.
Incubation: Incubate the suspension under appropriate conditions (e.g., 28-30°C with gentle shaking) for a predetermined optimal time.
Protoplast Purification:
Filter the reaction mixture through sterile cheesecloth or Miracloth to remove undigested mycelia.
Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 5-10 minutes to pellet the protoplasts.
Gently wash the protoplast pellet twice with 1 M KCl.
Quantification: Resuspend the purified protoplasts in a known volume of 1 M KCl and count them using a hemocytometer.
Regeneration (Optional): To regenerate the protoplasts, plate them on a regeneration medium containing 1.2 M sucrose as the osmoticum.[8]
Protocol 2: Protoplast Isolation from Eutypella sp. D-1 (Adapted from Chen et al., 2022)
This protocol was optimized for the arctic-derived fungus Eutypella sp. D-1.[11][12]
Materials:
Mycelia of Eutypella sp. D-1
Driselase
Lysing enzyme
0.75 M NaCl (osmotic stabilizer)
Sterile filter paper
Centrifuge
Hemocytometer
Procedure:
Prepare Enzymatic Hydrolysate: Prepare a solution containing 20 g/L of lysing enzyme and 20 g/L of Driselase in 0.75 M NaCl.[1][11][12]
Enzymatic Digestion: Add the enzymatic hydrolysate to the mycelium and incubate in a flask at 28°C with shaking at 120 rpm for 6 hours.[1][11][12]
Protoplast Purification:
Filter the reaction solution through four layers of sterile filter paper.[1]
Centrifuge the filtrate at 2,500 rpm for 10 minutes to pellet the protoplasts.[1]
Wash the protoplast pellet twice with the 0.75 M NaCl osmotic stabilizer.[1]
Quantification: Resuspend the protoplasts in an appropriate volume of 0.75 M NaCl and count them using a hemocytometer.[1]
Protocol 3: Protoplast Isolation from Sclerotium rolfsii (General Protocol)
This protocol is a general guideline for the isolation of protoplasts from the phytopathogenic fungus Sclerotium rolfsii.[1]
Materials:
3-day old mycelia of Sclerotium rolfsii
Lysis Buffer: 1 M Sucrose, pH 5.8-6.0
Lysing Enzyme (from Trichoderma harzianum)
Sterile cheesecloth
Centrifuge
Hemocytometer
Procedure:
Mycelia Pre-treatment: Incubate one gram of 3-day old mycelia in 20 ml of 0.9 M NaCl (pH 5.8) for 20 minutes.[1]
Prepare Digestion Mixture: Prepare a digestion mixture containing 15 mg/mL of lysing enzyme in 10 mL of 1 M sucrose.[1]
Enzymatic Digestion: Add the pre-treated mycelia to the digestion mixture and incubate on a rotary shaker at 75 rpm and 30°C for up to 24 hours. Monitor for protoplast release periodically under a microscope.[1]
Protoplast Purification:
Filter the reaction mixture through sterile cheesecloth to remove undigested mycelia.[1]
Centrifuge the filtrate at 3000 rpm for 15 minutes at 15°C to pellet the protoplasts.[1]
Wash the protoplast pellet with 1 M sucrose to remove residual enzymes.[1]
Quantification: Resuspend the purified protoplasts in the osmotic buffer and determine the number and size of the protoplasts using a hemocytometer.[1]
Applications of Fungal Protoplasts
The successful isolation of viable fungal protoplasts opens the door to a wide array of downstream applications that are crucial for both fundamental research and industrial biotechnology.
Caption: Key applications of fungal protoplasts.
Genetic Transformation: Protoplasts are readily transformed with exogenous DNA, making them invaluable for gene knockout studies, functional genomics, and the introduction of novel biosynthetic pathways.[5][13] The use of CRISPR/Cas9 technology in protoplasts has further revolutionized fungal genetics.[14]
Somatic Hybridization: Protoplast fusion allows for the creation of hybrid strains between different fungal species or strains, which can be used to combine desirable traits for industrial applications, such as enhanced enzyme production or antibiotic synthesis.[4]
Drug Discovery and Screening: Protoplasts can be used in high-throughput screening assays to identify novel antifungal compounds or to study the mechanism of action of existing drugs.[1]
Biochemical and Physiological Studies: The absence of a cell wall allows for direct access to the plasma membrane and intracellular components, facilitating studies on membrane transport, signal transduction, and metabolic pathways.[2][3]
Strain Improvement: Protoplast fusion is a powerful tool for industrial strain improvement, enabling the development of new fungal strains with enhanced productivity for use in fermentation and other biotechnological processes.[4]
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Protoplast Yield
- Inappropriate age of mycelia- Suboptimal enzyme concentrations- Incorrect osmotic stabilizer concentration- Insufficient incubation time
- Use young, actively growing mycelia.- Perform a titration of Driselase and lysing enzyme concentrations.- Test a range of osmotic stabilizer concentrations (e.g., 0.6 M to 1.2 M).- Optimize the incubation time by taking samples at different time points.
Protoplast Lysis
- Hypotonic solution- Mechanical stress during handling- Excessive enzyme concentration or incubation time
- Ensure the correct concentration of the osmotic stabilizer in all solutions.- Handle protoplasts gently; use wide-bore pipette tips.- Reduce enzyme concentrations or shorten the incubation period.
Low Protoplast Viability/Regeneration
- Damage during isolation process- Inappropriate regeneration medium
- Minimize mechanical stress.- Ensure the sterility of all solutions and materials.- Optimize the composition of the regeneration medium, including the osmotic stabilizer and nutrient sources.
Application Notes and Protocols for Fusarium Protoplast Preparation using Driselase
For Researchers, Scientists, and Drug Development Professionals Introduction The generation of viable protoplasts from filamentous fungi, such as Fusarium species, is a fundamental technique for a variety of molecular an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of viable protoplasts from filamentous fungi, such as Fusarium species, is a fundamental technique for a variety of molecular and cellular applications. These include genetic transformation, gene editing (e.g., CRISPR/Cas9), and studies of cell wall regeneration and pathogenesis. The fungal cell wall, a rigid structure primarily composed of chitin, glucans, and other polysaccharides, presents a significant barrier that must be enzymatically removed to release the protoplast. Driselase, a crude enzyme preparation from Basidiomycetes sp., is a potent mixture of cellulase, hemicellulase, and pectinase (B1165727) activities, making it highly effective for degrading the complex fungal cell wall.[1][2][3]
This document provides detailed protocols and application notes on the optimal use of Driselase for preparing protoplasts from Fusarium species, with a focus on concentration, enzyme combinations, and critical procedural steps.
Data Presentation: Driselase Concentration and Enzyme Cocktails
The optimal concentration of Driselase and the composition of the enzyme cocktail can vary depending on the Fusarium species and the starting fungal material (e.g., mycelia or germinated conidia). The following tables summarize quantitative data from various studies.
Table 1: Driselase Concentration for Fusarium Protoplast Preparation
This section provides detailed methodologies for preparing protoplasts from Fusarium species using Driselase.
Protocol 1: Protoplast Preparation from Fusarium verticillioides Germinated Conidia
This protocol is adapted from a study that optimized Driselase concentration for F. verticillioides.[4]
Materials:
Fusarium verticillioides culture
Potato Dextrose Broth (PDB)
Driselase
Lysing Enzyme (optional)
Potassium Chloride (KCl)
Sterile distilled water
Miracloth or several layers of sterile cheesecloth
Hemocytometer
Centrifuge
Incubator shaker
Procedure:
Spore Suspension and Germination:
Harvest conidia from a 7-10 day old culture of F. verticillioides grown on Potato Dextrose Agar (PDA).
Prepare a spore suspension in sterile distilled water and filter through Miracloth to remove mycelial fragments.
Adjust the spore concentration to 1 x 10⁶ spores/mL in PDB.
Incubate the spore suspension at 28°C with shaking (150 rpm) for 12-16 hours to allow for conidial germination.
Harvesting Germinated Conidia:
Harvest the germinated conidia by centrifugation at 5,000 x g for 10 minutes.
Wash the pellet twice with sterile distilled water and once with the osmotic stabilizer (1 M KCl).
Enzymatic Digestion:
Prepare the enzyme solution by dissolving Driselase (12.5 mg/mL) and optionally Lysing Enzyme (10 mg/mL) in 1 M KCl.
Resuspend the washed germinated conidia in the enzyme solution.
Incubate the mixture at 30°C with gentle shaking (50-80 rpm) for 3-4 hours. Monitor protoplast release periodically using a microscope.
Protoplast Purification:
Separate the protoplasts from undigested mycelia and cell debris by filtering the suspension through a layer of Miracloth.
Pellet the protoplasts by centrifugation at 3,000 x g for 5 minutes.
Carefully discard the supernatant and wash the protoplast pellet twice with 1 M KCl.
Quantification and Viability:
Resuspend the final protoplast pellet in a known volume of 1 M KCl.
Count the protoplasts using a hemocytometer.
Assess viability using fluorescein (B123965) diacetate (FDA) staining or by plating on regeneration medium.
Protocol 2: Protoplast Preparation from Fusarium Mycelia
This protocol is a general method adaptable for various Fusarium species, based on principles from several cited sources.[8][9][10]
Materials:
Fusarium sp. culture
Potato Dextrose Broth (PDB)
Driselase
Chitinase (optional)
Lysing Enzymes (optional)
Potassium Chloride (KCl) or Sodium Chloride (NaCl)
Sterile distilled water
Miracloth or sterile nylon mesh
Hemocytometer
Centrifuge
Incubator shaker
Procedure:
Mycelial Culture:
Inoculate Fusarium sp. into PDB and grow for 2-3 days at 25-28°C with shaking (150 rpm) to obtain young, actively growing mycelia.
Harvesting Mycelia:
Harvest the mycelia by filtration through Miracloth.
Wash the mycelial mat extensively with sterile distilled water and then with the chosen osmotic stabilizer (e.g., 1.2 M KCl or 0.7 M NaCl).
Enzymatic Digestion:
Prepare the enzyme cocktail. For example, for F. virguliforme, dissolve Driselase (25 mg/mL), Chitinase (0.05 mg/mL), and Lysing Enzymes (5 mg/mL) in 1.2 M KCl.[8][9]
Immerse the washed mycelia in the enzyme solution.
Incubate at 30°C with gentle shaking (75 rpm) for 3-5 hours.
Protoplast Purification:
Filter the suspension through Miracloth to remove mycelial debris.
Collect the protoplasts from the filtrate by centrifugation at 3,000-4,000 x g for 5-10 minutes.
Gently wash the protoplast pellet two to three times with the osmotic stabilizer.
Quantification:
Resuspend the final pellet in a suitable buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂) and count using a hemocytometer.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the protoplast preparation protocols.
Caption: Experimental workflow for Fusarium protoplast preparation.
Logical Relationship Diagram
Caption: Logical relationship of components in protoplast formation.
Protoplast Isolation from Physcomitrella patens with Driselase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the isolation of protoplasts from the model moss organism, Physcomitrella patens, utilizing the enzyme Drise...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation of protoplasts from the model moss organism, Physcomitrella patens, utilizing the enzyme Driselase. The protocols detailed herein are foundational for a variety of downstream applications, including genetic transformation, somatic hybridization, and single-cell analyses, which are pivotal in fundamental research and drug development.
Application Notes
The isolation of high-quality, viable protoplasts is a critical first step for many cellular and molecular studies in Physcomitrella patens. Driselase, a multi-component enzyme mixture derived from Basidiomycetes, is highly effective at digesting the cell walls of P. patens protonemal tissue. The successful application of this protocol enables a wide range of research avenues:
Genetic Engineering : Protoplasts are amenable to various transformation techniques, including polyethylene (B3416737) glycol (PEG)-mediated DNA uptake and electroporation, facilitating gene knockout and overexpression studies to elucidate gene function.[1][2]
Somatic Hybridization : Protoplasts can be fused to create hybrid cells, allowing for the study of genetic complementation and the creation of novel genetic combinations.
Drug Discovery and Development : Genetically modified P. patens, generated from transformed protoplasts, can be used as bioreactors for the production of recombinant proteins and other valuable metabolites.[1]
Cell Biology Studies : Isolated protoplasts provide a synchronized population of single cells for studying cellular processes such as cell wall regeneration, cell division, and differentiation.
The efficiency of protoplast isolation and subsequent regeneration can be influenced by several factors, including the age and growth conditions of the protonemal tissue, the concentration and batch of Driselase, incubation time, and the composition of the osmotic stabilizer.[3][4][5] It is recommended to use young, actively growing protonemal tissue for optimal results.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the protoplast isolation and regeneration process from Physcomitrella patens using Driselase.
I. Preparation of Physcomitrella patens Protonemal Tissue
Culture Physcomitrella patens on BCD medium overlaid with cellophane for 7 days. Use young, vibrant green protonemal tissue for optimal protoplast yield.[3][6]
Harvest the protonemal tissue from the cellophane using a sterile spatula.
II. Protoplast Isolation Protocol
Weigh the harvested protonemal tissue. For every 40 mg of fresh weight tissue, plan to use 1 mL of Driselase solution.[3]
Prepare a 0.5% (w/v) Driselase solution in 8.5% D-mannitol. Sterilize the solution by passing it through a 0.22 µm filter.
Transfer the weighed tissue to a sterile petri dish or a small flask.
Add the appropriate volume of the sterile Driselase solution to the tissue.
Incubate the mixture at room temperature for 30-60 minutes with occasional gentle shaking.[3][4][6] Monitor the digestion process microscopically until a high yield of spherical protoplasts is observed.
Filter the protoplast-Driselase mixture through a 100 µm nylon mesh to remove undigested tissue.[3][4]
Collect the filtrate and pass it through a 50 µm nylon mesh to further separate protoplasts from smaller debris.[3][4]
Transfer the filtrate to a sterile centrifuge tube and centrifuge at 100-200 x g for 4 minutes to pellet the protoplasts.[3][4][6]
Carefully discard the supernatant.
Gently resuspend the protoplast pellet in an equal volume of protoplast wash solution (e.g., 8.5% D-mannitol).
Repeat the centrifugation and washing steps (8-10) one more time.
After the final wash, resuspend the protoplast pellet in a known volume of 8.5% D-mannitol.
III. Protoplast Quantification and Viability Assessment
Use a hemocytometer to determine the concentration of the isolated protoplasts.
Assess protoplast viability using a method such as Fluorescein Diacetate (FDA) staining.
IV. Protoplast Regeneration
Adjust the protoplast density to approximately 1.5 x 10⁴ protoplasts per mL using protoplast regeneration medium (PRM).[3]
Plate the protoplast suspension on PRM solidified with agar.
Incubate the plates at 25°C under constant illumination for 3-4 days.[3]
Monitor for cell wall regeneration and the initiation of cell division.
Visualized Experimental Workflow
Caption: Workflow for Physcomitrella patens protoplast isolation.
Application Notes and Protocols for Driselase Treatment in Cell Wall Pol polysaccharide Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase is a complex enzyme mixture derived from the fungus Trichoderma viride that is highly effective in degrading plant and fungal cell wa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase is a complex enzyme mixture derived from the fungus Trichoderma viride that is highly effective in degrading plant and fungal cell walls.[1] Its broad spectrum of hydrolytic activities, including cellulase (B1617823), hemicellulase (B13383388), and pectinase (B1165727), makes it an invaluable tool for the analysis of cell wall polysaccharides.[1] These application notes provide detailed protocols for the use of Driselase in the preparation of protoplasts and the analysis of cell wall monosaccharide and oligosaccharide composition.
Principle of Action
Driselase operates by enzymatically hydrolyzing the major polysaccharide components of the cell wall. Its cellulase activity breaks down cellulose (B213188), the primary structural component of plant cell walls, into smaller glucose units. The hemicellulase and pectinase components of Driselase act on the complex hemicellulose and pectin (B1162225) matrices that surround the cellulose microfibrils. This comprehensive enzymatic digestion releases the constituent monosaccharides and oligosaccharides, which can then be quantified and analyzed to determine the composition of the original cell wall.
Data Presentation
The following tables summarize quantitative data on the efficacy of Driselase treatment for protoplast isolation and monosaccharide analysis.
Table 1: Effect of Driselase Concentration on Fungal Protoplast Yield
Driselase Concentration (mg/mL)
Protoplast Yield (x 10^5 protoplasts/mL)
5.0
26
7.5
65
10.0
98
12.5
120
15.0
122
Data adapted from a study on Fusarium verticillioides.[2]
Table 2: Monosaccharide Composition of Collenchyma Cell Walls from Celery Petioles
Monosaccharide
Upper Segment (mol%)
Middle Segment (mol%)
Lower Segment (mol%)
Rhamnose
4.1
3.9
3.5
Fucose
0.5
0.5
0.4
Arabinose
16.2
14.8
13.1
Xylose
6.8
7.2
7.9
Mannose
1.9
2.1
2.3
Galactose
18.7
17.5
16.3
Glucose (non-cellulosic)
5.3
5.9
6.5
Uronic Acids
46.5
48.1
50.0
This table presents the relative molar percentages of different monosaccharides found in the cell walls of celery collenchyma, which can be analyzed after enzymatic digestion.[3][4]
Experimental Protocols
Protocol 1: Protoplast Isolation from Fungal Mycelia
This protocol is optimized for the generation of protoplasts from fungal mycelia for various downstream applications, including genetic transformation and cell wall analysis.
Materials:
Fresh fungal mycelia
Driselase
Lysing enzyme (optional, but recommended for some fungal species)
Osmotic stabilizer (e.g., 1 M KCl, 0.75 M NaCl, or 1.2 M MgSO4)[5][6]
Protoplasting Buffer (e.g., 50 mM KH2PO4, pH 5.8, with osmotic stabilizer)
Centrifuge
Microscope and hemocytometer
Procedure:
Mycelia Preparation: Harvest young, actively growing fungal mycelia by filtration or centrifugation. Wash the mycelia twice with sterile distilled water.
Enzyme Solution Preparation: Prepare the enzyme solution by dissolving Driselase (e.g., 12.5 mg/mL) and, if necessary, a lysing enzyme in the protoplasting buffer.[5] The optimal concentration of Driselase may need to be determined empirically for each fungal species.[2]
Digestion: Resuspend the washed mycelia in the enzyme solution. Incubate the mixture at 28-30°C with gentle shaking (e.g., 80 rpm) for 3 to 6 hours.[6] The optimal incubation time will vary depending on the fungal species and the age of the mycelia.
Protoplast Filtration: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh (e.g., 40 µm).
Protoplast Collection and Washing: Pellet the protoplasts by centrifugation at a low speed (e.g., 1,000 x g) for 5-10 minutes. Carefully remove the supernatant and gently resuspend the protoplasts in the protoplasting buffer. Repeat this washing step twice.
Protoplast Counting: Resuspend the final protoplast pellet in a known volume of protoplasting buffer. Count the number of protoplasts using a hemocytometer under a microscope.
Protocol 2: Analysis of Cell Wall Monosaccharides by GC-MS
This protocol describes the enzymatic hydrolysis of plant or fungal cell walls followed by derivatization and analysis of the resulting monosaccharides by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
Isolated cell wall material (Alcohol Insoluble Residue - AIR)
Cell Wall Preparation: Prepare Alcohol Insoluble Residue (AIR) from the plant or fungal tissue to obtain purified cell wall material.
Enzymatic Hydrolysis: Suspend a known amount of AIR (e.g., 5-10 mg) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0). Add Driselase to a final concentration of 1-2% (w/v). Incubate at 37-40°C for 16-24 hours with gentle agitation.
Acid Hydrolysis (Optional): For a more complete hydrolysis of remaining oligosaccharides, the enzyme-treated sample can be subjected to a mild acid hydrolysis. After enzymatic digestion, centrifuge the sample and collect the supernatant. The remaining pellet can be hydrolyzed with 2 M TFA at 121°C for 1 hour. Neutralize the sample with ammonia solution.
Reduction: To the hydrolyzed sample, add sodium borohydride in DMSO to reduce the monosaccharides to their corresponding alditols.
Acetylation: Acetylate the alditols by adding acetic anhydride and pyridine.
Extraction: Extract the resulting alditol acetates with dichloromethane.
GC-MS Analysis: Analyze the alditol acetate derivatives by GC-MS. The separation and identification of the different monosaccharides can be achieved based on their retention times and mass spectra.[7][8]
Visualizations
Experimental Workflow for Cell Wall Polysaccharide Analysis
Caption: Experimental workflow for cell wall polysaccharide analysis using Driselase.
Cell Wall Integrity (CWI) Signaling Pathway in Fungi
Application Notes and Protocols for Driselase in Biofuel Production from Agricultural Waste
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for utilizing Driselase, a complex enzyme mixture, in the production of biofuels fr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing Driselase, a complex enzyme mixture, in the production of biofuels from common agricultural waste streams. Driselase, rich in cellulases, hemicellulases, and pectinases, is a potent tool for the enzymatic hydrolysis of lignocellulosic biomass into fermentable sugars.[1][2]
Introduction to Driselase
Driselase is a commercially available enzyme preparation derived from fungi such as Irpex lacteus or Trichoderma viride. Its multicomponent nature allows for the synergistic degradation of the complex polysaccharides that constitute plant cell walls, namely cellulose (B213188), hemicellulose, and pectin.[1][2] This broad activity makes it highly effective for breaking down the structural components of agricultural residues like wheat straw, rice straw, and corn stover into simple sugars that can be fermented into biofuels, such as bioethanol.
Data Presentation
The following tables summarize quantitative data on the yield of sugars and ethanol (B145695) from the enzymatic hydrolysis of various agricultural wastes. While direct data for Driselase is limited in the reviewed literature, the tables include data from studies using enzyme cocktails with similar activities to provide a comparative overview.
Table 1: Sugar Yields from Enzymatic Hydrolysis of Agricultural Waste
General Protocol for Enzymatic Hydrolysis of Lignocellulosic Biomass using Driselase
This protocol provides a general framework for the enzymatic saccharification of pretreated agricultural waste. Optimal conditions may vary depending on the specific substrate and pretreatment method used.
Citrate buffer (0.05 M, pH 4.8) or Sodium Acetate Buffer (100 mM, pH 4.5)[9]
Shaking incubator or water bath
Centrifuge
DNS (3,5-Dinitrosalicylic acid) reagent for reducing sugar analysis
Spectrophotometer
Procedure:
Substrate Preparation: Prepare a slurry of the pretreated agricultural waste in the buffer. A typical substrate concentration is 1-10% (w/v).
Enzyme Addition: Add Driselase to the slurry. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 mg of Driselase per gram of substrate is common.[10]
Incubation: Incubate the mixture at a controlled temperature, typically between 45°C and 55°C, with continuous agitation (e.g., 150 rpm) for 24 to 72 hours.[4][7] The optimal pH is generally between 4.5 and 5.5.[11][12]
Reaction Termination: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.
Sample Collection and Analysis: Centrifuge the mixture to separate the solid residue from the liquid hydrolysate.
Sugar Quantification: Determine the concentration of reducing sugars in the supernatant using the DNS method or High-Performance Liquid Chromatography (HPLC).
Protocol for Bioethanol Production via Fermentation
This protocol outlines the fermentation of the sugar-rich hydrolysate to produce bioethanol.
Materials:
Hydrolysate from enzymatic hydrolysis
Saccharomyces cerevisiae (or other suitable fermenting microorganism)
Yeast extract
Peptone
Fermentation vessel (e.g., Erlenmeyer flask with an airlock)
Shaking incubator
Procedure:
Medium Preparation: Supplement the hydrolysate with nutrients required for yeast growth, such as yeast extract (1% w/v) and peptone (2% w/v). Adjust the pH to between 4.5 and 5.5.
Inoculation: Inoculate the sterile fermentation medium with an overnight culture of Saccharomyces cerevisiae.
Fermentation: Incubate the culture at 30-37°C with gentle agitation for 48 to 96 hours.
Ethanol Quantification: After fermentation, centrifuge the culture to remove the yeast cells. Determine the ethanol concentration in the supernatant using HPLC or gas chromatography (GC).
Visualizations
Biofuel production workflow from agricultural waste.
Mechanism of Driselase action on lignocellulosic biomass.
Application Notes and Protocols: Driselase for Fungal Transformation and CRISPR/Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Trichoderma viride, is a powerful tool for the enzymatic degradation of fungal cell walls.[1][2] Its potent combination of cellulase, hemicellulase, and pectinase (B1165727) activities makes it highly effective in generating protoplasts—fungal cells stripped of their rigid cell wall.[2][3][4] The generation of viable protoplasts is a critical prerequisite for various genetic manipulation techniques in fungi, including polyethylene (B3416737) glycol (PEG)-mediated transformation and the revolutionary CRISPR/Cas9 gene editing system.[5][6] This document provides detailed application notes and protocols for the use of Driselase in fungal transformation and CRISPR/Cas9-mediated gene editing.
Mechanism of Action
The fungal cell wall is a complex matrix primarily composed of chitin, glucans, and glycoproteins. Driselase works by synergistically breaking down the polysaccharide components of this wall. The cellulases and hemicellulases in the mixture hydrolyze the β-glucan and other hemicellulose polymers, while the pectinases degrade pectic substances. This concerted enzymatic action efficiently releases the protoplast, which is then maintained in an osmotically stable solution.
Application: Fungal Protoplast Preparation for Transformation
The preparation of high-quality protoplasts is crucial for achieving high transformation efficiency. The optimal conditions for protoplast generation can vary significantly between different fungal species. Therefore, optimization of enzyme concentration, incubation time, temperature, and the choice of osmotic stabilizer is essential.[6][7]
Quantitative Data for Protoplast Preparation
The following tables summarize quantitative data from various studies on the use of Driselase for fungal protoplast preparation.
Table 1: Driselase Concentration and Protoplast Yield in Various Fungi
Fungal Species
Driselase Concentration
Other Enzymes
Osmotic Stabilizer
Protoplast Yield (protoplasts/mL)
Reference
Fusarium verticillioides
12.5 mg/mL
Lysing enzyme (10 mg/mL)
1 M KCl
Not specified, but combination showed additive effect
This protocol provides a general framework for generating fungal protoplasts using Driselase. Optimization of specific steps is highly recommended for each fungal species and strain.
Digestion Buffer (e.g., 50 mM Citrate buffer, pH 5.8)
Sterile water
Microscope
Hemocytometer
Centrifuge
Procedure:
Harvest Fungal Material: Inoculate a suitable liquid medium with fungal spores or mycelial plugs and incubate until the early to mid-logarithmic growth phase is reached. Harvest the young mycelia by filtration or centrifugation. For conidia, germinate them in a suitable medium until germ tubes emerge.[13]
Prepare Digestion Solution: Prepare the enzyme solution by dissolving Driselase (and other enzymes, if used) in the digestion buffer containing the appropriate osmotic stabilizer. For example, 12.5 mg/mL Driselase in 1 M KCl.[8] Filter-sterilize the solution.
Enzymatic Digestion: Resuspend the harvested fungal material in the prepared digestion solution. Incubate the mixture at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 50-100 rpm) for 2-4 hours.
Monitor Protoplast Release: Periodically, take a small aliquot of the suspension and observe it under a microscope to monitor the release of protoplasts. Protoplasts will appear as spherical, osmotically sensitive bodies.
Harvest Protoplasts: Once a sufficient number of protoplasts are released, separate them from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.
Wash and Count Protoplasts: Pellet the protoplasts by gentle centrifugation (e.g., 500-1000 x g for 5-10 minutes). Carefully discard the supernatant and wash the protoplasts twice with the osmotic stabilizer solution.
Resuspend and Quantify: Resuspend the final protoplast pellet in a known volume of the osmotic stabilizer solution. Count the number of protoplasts using a hemocytometer. The protoplasts are now ready for transformation.
Application: CRISPR/Cas9 Gene Editing in Fungi
The CRISPR/Cas9 system has revolutionized fungal genetics by enabling precise and efficient genome editing.[5] A common method for introducing the CRISPR/Cas9 machinery into fungal cells is through the transformation of protoplasts.[5][16] The Cas9 nuclease and guide RNA (gRNA) can be delivered as plasmid DNA, or more efficiently, as a pre-assembled ribonucleoprotein (RNP) complex.[17][18]
Experimental Workflow for CRISPR/Cas9 Gene Editing
The following diagram illustrates the general workflow for CRISPR/Cas9-mediated gene editing in fungi using Driselase-prepared protoplasts.
Protocol for Regeneration of Protoplasts Isolated with Driselase
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Introduction Protoplasts, plant or fungal cells devoid of their cell walls, are invaluable tools in modern biological research a...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplasts, plant or fungal cells devoid of their cell walls, are invaluable tools in modern biological research and biotechnology. Their applications range from genetic transformation and somatic hybridization to studies of cell wall synthesis and drug discovery. Driselase, a multi-component enzyme mixture with cellulase, hemicellulase, and pectinase (B1165727) activities, is a widely used and effective enzyme for the isolation of protoplasts from a variety of organisms.[1][2] The successful regeneration of these protoplasts into viable cells capable of division and, in the case of plants, differentiation into whole organisms, is a critical step for many downstream applications.
This document provides a detailed protocol for the regeneration of protoplasts isolated using Driselase. It covers the essential steps from protoplast culture to the monitoring of cell wall regeneration and initial cell divisions. The protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals.
Experimental Protocols
I. Preparation of Regeneration Media
Successful protoplast regeneration is highly dependent on the composition of the culture medium. The medium must provide osmotic support to the fragile protoplasts, supply essential nutrients, and contain appropriate growth regulators to induce cell wall synthesis and cell division. Below are representative media compositions for plant and fungal protoplast regeneration.
Table 1: Composition of Protoplast Regeneration Media
Component
Plant Protoplast Regeneration Medium (Modified MS Medium)
Fungal Protoplast Regeneration Medium (YEPS Medium)[3]
Note: The optimal concentrations of media components, especially plant growth regulators and osmotic stabilizers, can be species- and even cultivar-dependent and may require optimization.[7]
II. Protoplast Culture and Regeneration
A. Liquid Culture
After isolation and purification, resuspend the protoplasts gently in the appropriate liquid regeneration medium at a density of 1 x 10^4 to 1 x 10^6 protoplasts/mL.[8]
Dispense the protoplast suspension into sterile petri dishes or multi-well plates.
Seal the plates with parafilm and incubate in the dark or under low light conditions at 22-28°C.
Monitor the protoplasts daily for signs of cell wall regeneration, which is indicated by a change from a spherical to an oval or irregular shape.[9]
B. Embedding in Alginate
Embedding protoplasts in a semi-solid matrix like alginate can improve survival and division rates for some species.[5][8]
Resuspend the purified protoplasts in a calcium-free regeneration medium containing sodium alginate (1.2-2.8%).[5][6] The final protoplast density should be between 0.5–1 × 10^6 protoplasts/mL.[5]
Dispense the protoplast-alginate mixture as droplets onto a petri dish containing the same regeneration medium supplemented with 50-100 mM CaCl2.
Allow the droplets to solidify for 30-60 minutes to form beads or a thin layer.
Add liquid regeneration medium to the plate, seal, and incubate as described for liquid culture.
III. Monitoring Protoplast Viability and Regeneration
A. Viability Staining
Fluorescein diacetate (FDA) staining is a common method to assess protoplast viability.
Dilute the stock solution 1:100 in the protoplast culture medium.
Add the diluted FDA solution to a small aliquot of the protoplast suspension.
Incubate for 5-10 minutes in the dark.
Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.
B. Cell Wall Staining
Calcofluor White M2R is a fluorescent stain that binds to cellulose (B213188) and chitin, allowing for the visualization of newly synthesized cell walls.[1]
Prepare a 0.1% (w/v) stock solution of Calcofluor White in distilled water.
Add a small drop of the Calcofluor White solution to the protoplast culture.
Incubate for 5-10 minutes.
Observe under a fluorescence microscope with a UV filter. A bright blue fluorescence around the periphery of the protoplast indicates cell wall regeneration. The initial signs of cell wall formation can be observed within a few hours to a few days of culture.[10][11]
Table 2: Quantitative Data on Protoplast Regeneration
Caption: Figure 1. A flowchart illustrating the key steps involved in the regeneration of protoplasts isolated using Driselase.
Signaling in Protoplast Regeneration
The regeneration of protoplasts is a complex process involving the coordinated action of various signaling molecules. Plant hormones, particularly auxins and cytokinins, play a pivotal role in inducing cell division and differentiation.[6][10] The ratio of auxin to cytokinin is critical in determining whether the regenerating cells will form callus, roots, or shoots.[10] Additionally, calcium signaling has been implicated in the regulation of protoplast fusion and regeneration processes.[7]
Caption: Figure 2. A conceptual diagram illustrating the interplay of key signaling components during protoplast regeneration.
Driselase in Plant-Pathogen Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] Derived from fungi suc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase is a commercially available enzyme preparation renowned for its potent cell wall-degrading capabilities.[1][2] Derived from fungi such as Trichoderma viride or Basidiomycetes sp., it is a complex mixture of carbohydrolases, including cellulase, hemicellulase, pectinase, xylanase, and laminarinase.[1][2] This broad spectrum of enzymatic activities makes Driselase an invaluable tool in the study of plant-pathogen interactions, enabling researchers to dissect the intricate molecular dialogues that occur at the plant-fungal interface.
These application notes provide a comprehensive overview of the key applications of Driselase in this field, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.
Core Applications of Driselase
The multifaceted enzymatic nature of Driselase allows for its application in several key areas of plant pathology research:
Protoplast Isolation from Fungal Pathogens: The removal of the fungal cell wall to generate protoplasts is a fundamental technique for studying fungal biology, genetics, and pathogenesis. Driselase, often in combination with other lytic enzymes, is highly effective in producing high yields of viable protoplasts from a variety of fungal species.[3][4] This is a prerequisite for downstream applications such as genetic transformation (e.g., using CRISPR/Cas9), single-cell analyses, and studying the effects of antifungal compounds.
Protoplast Isolation from Plant Tissues: Understanding the host's response to pathogens at a cellular level is crucial. Driselase is widely used to isolate protoplasts from plant tissues, such as leaves and roots.[1] Plant protoplasts are an excellent system for transient gene expression studies, allowing for the rapid characterization of plant defense-related genes, the study of protein subcellular localization, and the investigation of signal transduction pathways.
Release of Fungal Elicitors: The fungal cell wall contains various molecules, such as chitin (B13524) and β-glucans, that can be recognized by the plant immune system as Pathogen-Associated Molecular Patterns (PAMPs).[5][6] Driselase can be employed to digest fungal cell walls and release these elicitor-active fragments. These fragments can then be used to study the plant's defense responses, including the activation of signaling cascades, production of reactive oxygen species (ROS), and induction of defense gene expression.
Analysis of Plant Cell Wall Modifications during Infection: The plant cell wall is a dynamic barrier that is often reinforced and modified during a pathogen attack. Driselase, with its ability to degrade various cell wall components, can be used as a tool to analyze these changes. By comparing the enzymatic digestibility of cell walls from healthy and infected plants, researchers can gain insights into the structural and compositional modifications that contribute to disease resistance or susceptibility.
Experimental Protocols
Protoplast Isolation from Fungal Pathogens
This protocol is a general guideline for the isolation of protoplasts from fungal mycelia and can be adapted for various species. Optimization of enzyme concentrations, osmotic stabilizers, and incubation times is recommended for each specific fungus.
Materials:
Fungal mycelia (e.g., from a liquid culture of Fusarium verticillioides)
Driselase
Lysing Enzymes from Trichoderma harzianum (optional, but recommended for some species)
Osmotic stabilizer solution (e.g., 1 M KCl, 1.2 M MgSO₄, or 1 M NH₄Cl)
Sterile water
Centrifuge and sterile centrifuge tubes
Hemocytometer or microscope for counting
Procedure:
Grow the fungal pathogen in a suitable liquid medium to obtain a sufficient amount of mycelia.
Harvest the mycelia by filtration and wash thoroughly with sterile osmotic stabilizer solution.
Prepare the enzyme solution by dissolving Driselase (and lysing enzyme, if used) in the osmotic stabilizer solution. (See Table 1 for recommended concentrations).
Resuspend the washed mycelia in the enzyme solution.
Incubate the suspension at an appropriate temperature (e.g., 25-30°C) with gentle shaking (e.g., 70-85 rpm) for 2-4 hours.
Monitor the release of protoplasts periodically using a light microscope.
Once a sufficient number of protoplasts are released, filter the suspension through sterile miracloth or a nylon mesh to remove undigested mycelia.
Pellet the protoplasts by centrifugation at a low speed (e.g., 200 x g) for 5-10 minutes.
Carefully remove the supernatant and gently resuspend the protoplast pellet in the osmotic stabilizer solution.
Wash the protoplasts two more times by repeating steps 8 and 9.
Resuspend the final protoplast pellet in a known volume of osmotic stabilizer and determine the yield using a hemocytometer.
The protoplasts are now ready for downstream applications.
Quantitative Data for Fungal Protoplast Isolation:
Reagents for sugar analysis (e.g., for a colorimetric assay or for derivatization for GC-MS)
Spectrophotometer or Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
Harvest healthy (control) and infected plant tissues at different time points post-inoculation.
Isolate the cell walls from both sets of tissues as described in the elicitor preparation protocol (steps 2-5).
Dry the cell wall preparations to a constant weight.
Resuspend a known amount of dried cell wall material from both healthy and infected tissues in the buffer solution.
Treat the cell wall suspensions with a defined concentration of Driselase (e.g., 1 mg/mL).
Incubate the reactions at an optimal temperature and time for Driselase activity.
Stop the reaction (e.g., by boiling).
Centrifuge to pellet the undigested cell wall material.
Analyze the supernatant for the amount of released sugars using a suitable method (e.g., the DNSA assay for reducing sugars or GC-MS for monosaccharide composition).
Compare the amount and composition of sugars released from the cell walls of healthy versus infected plants. An increase or decrease in the release of certain sugars can indicate modifications to the cell wall structure and composition as a result of the infection.
Visualizations
Signaling Pathway of Fungal Elicitor-Triggered Plant Immunity
Caption: Fungal elicitor signaling pathway.
Experimental Workflow for Fungal Protoplast Isolation
Caption: Fungal protoplast isolation workflow.
Conclusion
Driselase is a powerful and versatile enzymatic tool for researchers in plant pathology and related fields. Its broad substrate specificity allows for the efficient degradation of both plant and fungal cell walls, enabling a wide range of applications from protoplast isolation to the study of host-pathogen recognition and defense responses. The protocols and data presented in these application notes serve as a valuable resource for designing and conducting experiments to further our understanding of the complex interactions between plants and their fungal pathogens. As with any enzymatic application, optimization of the reaction conditions is crucial to achieve the desired outcomes for specific plant-pathogen systems.
Application Notes and Protocols for Cell Wall Digestion of Botrytis cinerea using Driselase
For Researchers, Scientists, and Drug Development Professionals Introduction Botrytis cinerea, a necrotrophic fungus, is a significant pathogen causing gray mold disease in a wide range of plants, leading to substantial...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botrytis cinerea, a necrotrophic fungus, is a significant pathogen causing gray mold disease in a wide range of plants, leading to substantial economic losses in agriculture.[1][2][3][4][5] Understanding its biology and developing effective antifungal strategies often requires genetic manipulation, which is greatly facilitated by the efficient generation of protoplasts—fungal cells with their cell walls removed. Driselase, a multi-enzyme complex derived from Basidiomycetes sp., is a potent tool for this purpose.[6] It contains a mixture of cellulase, hemicellulase, and pectinase (B1165727) activities, enabling the effective degradation of the complex fungal cell wall.[7][8][9] This document provides detailed application notes and protocols for the enzymatic digestion of the Botrytis cinerea cell wall using Driselase to produce viable protoplasts for downstream applications such as genetic transformation.
Data Presentation: Quantitative Parameters for Protoplast Isolation
The successful isolation of protoplasts from Botrytis cinerea is dependent on several key factors, including enzyme concentration, incubation time, temperature, and the composition of the osmotic stabilizer. The following tables summarize quantitative data from various published protocols.
Table 1: Driselase Concentration and Protoplast Yield
Table 2: General Parameters for Enzymatic Digestion
Parameter
Recommended Range
Notes
Mycelium Age
2-3 days
Young, actively growing mycelium is more susceptible to enzymatic digestion.
Osmotic Stabilizer
0.6 M - 1.0 M
Mannitol, KCl, NaCl, or NH₄Cl are commonly used to prevent protoplast lysis.[1][2][3][11][12]
pH of Digestion Buffer
5.5 - 6.0
Optimal for Driselase activity.
Agitation
40 - 100 rpm
Gentle shaking promotes enzyme access to the cell wall.[1][2][3]
Experimental Protocols
This section details a generalized protocol for the generation of Botrytis cinerea protoplasts using Driselase. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific fungal strains and laboratory conditions.
Protocol 1: Protoplast Isolation from B. cinerea Mycelium
1. Fungal Culture Preparation:
a. Inoculate 50 mL of Potato Dextrose Broth (PDB) or a similar rich liquid medium with B. cinerea mycelial plugs or spores.
b. Incubate at 21-25°C for 2-3 days with gentle agitation (e.g., 120 rpm).
c. Harvest the young mycelium by filtration through sterile cheesecloth or a nylon mesh.
d. Wash the mycelium twice with a sterile osmotic stabilizer solution (e.g., 0.7 M NaCl).
2. Enzymatic Digestion:
a. Prepare the enzyme solution. For 1 gram of harvested mycelium, prepare 10 mL of digestion buffer. An example buffer is:
0.7 M NaCl
10 mM Sodium Phosphate Buffer, pH 5.8
1% (w/v) Driselase
2% (w/v) Lysing Enzymes from Trichoderma harzianum (optional, but recommended for higher yield)
b. Filter-sterilize the enzyme solution using a 0.22 µm syringe filter.
c. Resuspend the washed mycelium in the sterile enzyme solution.
d. Incubate at 28-32°C for 2.5 to 4 hours with gentle agitation (60-80 rpm).[1][2][3] Monitor protoplast release periodically using a microscope.
3. Protoplast Purification:
a. Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh (e.g., 40-100 µm pore size).
b. Pellet the protoplasts by centrifugation at 500-1,000 x g for 5-10 minutes at 4°C.
c. Gently discard the supernatant.
d. Wash the protoplasts twice by gently resuspending the pellet in an osmotic stabilizer solution and repeating the centrifugation step.
e. Resuspend the final protoplast pellet in a suitable buffer for downstream applications (e.g., STC buffer: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
4. Protoplast Quantification:
a. Dilute an aliquot of the protoplast suspension.
b. Count the protoplasts using a hemocytometer under a light microscope.
c. Calculate the protoplast yield per gram of starting mycelium.
Visualizations
Experimental Workflow for Protoplast Isolation
Caption: Workflow for the isolation of Botrytis cinerea protoplasts.
Logical Relationship of Key Digestion Parameters
Caption: Key parameters influencing protoplast yield and viability.
Application Notes and Protocols for Plant Tissue Digestion using Driselase and Macerozyme
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the enzymatic digestion of plant tissues using a combination of Driselase and Macerozyme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic digestion of plant tissues using a combination of Driselase and Macerozyme. This enzyme cocktail is particularly effective for the isolation of protoplasts, which are plant cells devoid of their cell walls. Protoplasts are a versatile tool in plant biology and biotechnology, crucial for studies in gene function, cellular processes, and the development of new plant varieties.
Introduction to Driselase and Macerozyme
Driselase is a complex enzyme mixture derived from Basidiomycetes that contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase.[1] This makes it highly effective in breaking down the complex polysaccharide network of the plant cell wall.[1] Macerozyme, derived from Rhizopus sp., is rich in pectinases and is instrumental in macerating plant tissue by degrading the middle lamella that holds plant cells together. The synergistic action of Driselase and Macerozyme ensures efficient and gentle digestion of plant tissue to yield a high number of viable protoplasts.[2]
Applications
The primary application of a Driselase and Macerozyme combination is the isolation of plant protoplasts for various downstream applications, including:
Transient gene expression studies: Protoplasts are readily amenable to transformation, making them an excellent system for rapid gene function analysis.
Plant regeneration: Under appropriate culture conditions, protoplasts can regenerate their cell walls, divide, and form callus, which can then be induced to regenerate into whole plants.[3]
Somatic hybridization: Protoplasts from different species can be fused to create somatic hybrids, enabling the combination of desirable traits from sexually incompatible plants.
Subcellular localization studies: The absence of the cell wall allows for easy observation and isolation of subcellular organelles.
Drug discovery and development: Plant cell cultures, initiated from protoplasts, can be used for the production of secondary metabolites with pharmaceutical value.
Quantitative Data Summary
The optimal concentrations of Driselase and Macerozyme, as well as the resulting protoplast yield, can vary significantly depending on the plant species, tissue type, and age. The following table summarizes typical enzyme concentrations and protoplast yields reported in the literature.
Plant Material: Young, healthy, and actively growing tissues, such as leaves from in vitro-grown plantlets or rapidly proliferating cell suspension cultures, are the best source materials for protoplast isolation.
Sterility: All procedures should be carried out under aseptic conditions in a laminar flow hood to prevent microbial contamination.
Osmoticum: The enzyme solution must contain an osmotic stabilizer (e.g., mannitol (B672) or sorbitol) to prevent the protoplasts from lysing due to osmotic shock. The concentration of the osmoticum needs to be optimized for each plant species and tissue type.
Enzyme Quality: The activity of enzyme preparations can vary between batches. It is advisable to test each new batch of enzymes for its optimal concentration and incubation time.
Protocol 1: Protoplast Isolation from Leaf Mesophyll
This protocol is a general guideline and may require optimization for specific plant species.
Materials:
Young, fully expanded leaves
Enzyme Solution (see below)
Washing Solution (e.g., CPW salts with 0.5 M mannitol, pH 5.8)
Sterile petri dishes, scalpels, forceps, and nylon filters (40-100 µm mesh size)
Clinical centrifuge
Enzyme Solution (prepare fresh):
1.0 - 2.0% (w/v) Driselase
0.5 - 1.0% (w/v) Macerozyme R-10
0.4 - 0.6 M Mannitol
20 mM MES buffer
pH 5.6 - 5.8
Procedure:
Preparation of Plant Material: Surface sterilize the leaves and gently slice them into thin strips (0.5-1 mm).
Plasmolysis: Incubate the leaf strips in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.
Enzymatic Digestion: Remove the plasmolysis solution and add the freshly prepared enzyme solution. Incubate for 4-16 hours at 25-28°C in the dark with gentle agitation (e.g., 40-50 rpm).
Protoplast Release: Gently swirl the petri dish to release the protoplasts.
Filtration: Pass the enzyme-protoplast mixture through a series of nylon filters to remove undigested debris.
Washing: Pellet the protoplasts by centrifugation (100 x g for 5 minutes). Carefully remove the supernatant and resuspend the protoplasts in the washing solution. Repeat this step twice.
Purification (optional): For higher purity, resuspend the protoplast pellet in the washing solution and carefully layer it on top of a 20% sucrose solution. Centrifuge at 200 x g for 10 minutes. Intact protoplasts will form a band at the interface.
Final Wash: Collect the protoplast band, dilute it with washing solution, and pellet by centrifugation.
Quantification and Viability Check: Resuspend the protoplasts in a known volume of culture medium. Determine the yield using a hemocytometer and assess viability using a staining method like fluorescein (B123965) diacetate (FDA).
Visualizations
Caption: Experimental workflow for plant protoplast isolation.
Preparing High-Quality Spheroplasts from Yeast Using Driselase
Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. This document provides a detailed protocol for the enzymatic preparation of spheroplasts from Saccharomyces cerevisiae us...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the enzymatic preparation of spheroplasts from Saccharomyces cerevisiae using Driselase. It includes information on the mechanism of action, a summary of relevant quantitative data, and a step-by-step experimental procedure. Additionally, it features diagrams illustrating the experimental workflow and the yeast cell wall integrity signaling pathway.
Introduction
Yeast spheroplasts, cells devoid of their rigid cell wall, are invaluable tools in various biological research areas, including genetics, biochemistry, and molecular biology. They are essential for procedures such as DNA transformation, organelle isolation, and protein extraction.[1] The enzymatic removal of the yeast cell wall is a critical step in producing viable spheroplasts. Driselase, a multi-enzyme preparation derived from the fungus Irpex lacteus (formerly classified as Basidiomycetes sp.), is an effective agent for this purpose.[2][3] It contains a mixture of cellulases, hemicellulases, and pectinases that work synergistically to degrade the complex polysaccharides of the yeast cell wall.[4][5]
Mechanism of Action
Driselase acts by hydrolyzing the primary structural components of the yeast cell wall, which is mainly composed of β-glucans and mannoproteins. The cellulase (B1617823) and β-glucanase activities in Driselase are responsible for breaking down the β-1,3- and β-1,6-glucan polymers that form the structural backbone of the wall.[2] The other enzymatic activities present in this crude preparation likely contribute to the digestion of other cell wall components, leading to the efficient release of spheroplasts.
The process of cell wall removal triggers the Cell Wall Integrity (CWI) signaling pathway in yeast. This pathway is a crucial cellular stress response mechanism that helps maintain cell integrity.[6][7][8] The CWI pathway is activated by cell surface sensors that detect cell wall stress, leading to the activation of the Rho1 GTPase.[6][7] Rho1, in turn, activates Protein Kinase C (Pkc1), which initiates a MAP kinase cascade (Bck1, Mkk1/2, and Slt2/Mpk1) that ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.[9][10] Understanding this pathway is important, as its activation can influence the physiological state of the resulting spheroplasts.
Quantitative Data Summary
The efficiency of spheroplast formation can be influenced by several factors, including the yeast strain, growth phase, enzyme concentration, and incubation conditions. The following table summarizes quantitative data on the use of Driselase for protoplast (spheroplast) production from fungi.
This protocol is a general guideline for the preparation of yeast spheroplasts using Driselase. Optimization may be required for different yeast strains and specific downstream applications.
Materials:
Yeast culture (Saccharomyces cerevisiae)
Driselase
Sorbitol (for osmotic support)
Dithiothreitol (DTT)
HEPES or Tris buffer
Sterile water
Microscope
Hemocytometer
Centrifuge
Buffers and Solutions:
Pre-treatment Buffer (100 mM HEPES-KOH, pH 9.4, 10 mM DTT): Prepare fresh before use.
Spheroplasting Buffer (50 mM HEPES-KOH, pH 7.2, 1 M Sorbitol): Can be prepared in advance and stored at 4°C.
Driselase Stock Solution (10 mg/mL in Spheroplasting Buffer): Prepare fresh before use.
Procedure:
Cell Culture and Harvest:
Inoculate a single yeast colony into 50 mL of appropriate liquid medium and grow overnight at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.
Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again as above.
Pre-treatment with DTT:
Resuspend the cell pellet in 5 mL of freshly prepared Pre-treatment Buffer.
Incubate for 15 minutes at room temperature with gentle shaking. This step helps to reduce disulfide bonds in the cell wall mannoproteins, making the cell wall more accessible to the enzymes.
Pellet the cells by centrifugation at 3,000 x g for 5 minutes and discard the supernatant.
Enzymatic Digestion:
Gently resuspend the cell pellet in 5 mL of Spheroplasting Buffer.
Add the freshly prepared Driselase stock solution to a final concentration of 0.5-2.0 mg/mL. The optimal concentration should be determined empirically.
Incubate at 30°C with gentle agitation (e.g., 50 rpm) for 15-60 minutes.
Monitoring Spheroplast Formation:
Periodically, take a small aliquot of the cell suspension and mix it with an equal volume of 1% SDS on a microscope slide.
Observe under a phase-contrast microscope. Spheroplasts will lyse in the presence of SDS ("ghosts"), while intact cells will not.
The reaction is complete when >90% of the cells are converted to spheroplasts.
Harvesting Spheroplasts:
Once the desired level of spheroplasting is achieved, gently pellet the spheroplasts by centrifugation at 1,000 x g for 5 minutes at 4°C.
Carefully remove the supernatant.
Gently wash the spheroplast pellet twice with 5 mL of cold Spheroplasting Buffer (without enzyme).
Downstream Applications:
The resulting spheroplasts can be resuspended in an appropriate buffer for downstream applications such as lysis for organelle or protein isolation, or for transformation protocols.
Visualizations
Experimental Workflow for Yeast Spheroplast Preparation
Caption: A flowchart of the key steps in preparing yeast spheroplasts.
Yeast Cell Wall Integrity (CWI) Signaling Pathway
Caption: A simplified diagram of the CWI signaling cascade in yeast.
Driselase in Plant Cell Wall Research: A Comparative Guide for Monocots and Dicots
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Driselase, a potent enzyme mixture derived from the fungus Irpex lacteus, is a valuable tool for the enzymatic...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Driselase, a potent enzyme mixture derived from the fungus Irpex lacteus, is a valuable tool for the enzymatic degradation of plant cell walls.[1] Its rich composition of cellulases, hemicellulases, and pectinases makes it highly effective in producing protoplasts—plant cells devoid of their cell walls—for various downstream applications in research and biotechnology.[2][3] Understanding the structural distinctions between monocot and dicot cell walls is paramount for optimizing Driselase-based protocols and achieving high yields of viable protoplasts. This document provides detailed application notes, comparative data, and experimental protocols for the use of Driselase in studying the cell wall structures of both monocotyledonous and dicotyledonous plants.
Key Differences in Monocot and Dicot Cell Walls
The primary cell walls of dicots are typically rich in pectin (B1162225) and xyloglucans. In contrast, monocot cell walls, particularly those of grasses, have a lower pectin content and a higher proportion of glucuronoarabinoxylans as the primary hemicellulose. These structural variations necessitate adjustments in the enzymatic cocktail and digestion conditions for efficient protoplast isolation.
Application Notes
Driselase is effective for releasing protoplasts from a wide range of plant tissues. However, its efficiency can be significantly enhanced by combining it with other enzymes that target specific components of the cell wall.
For Dicotyledonous Plants (e.g., Arabidopsis thaliana): Due to the higher pectin content in dicot cell walls, the addition of pectinases like Macerozyme and Pectolyase to the Driselase-based enzyme mixture is often beneficial. A common approach involves a cocktail of Cellulase (B1617823), Macerozyme, and Driselase.
For Monocotyledonous Plants (e.g., Maize, Rice): While Driselase contains hemicellulases that can degrade the arabinoxylans found in monocot cell walls, its efficiency can be improved. For some monocots, a higher concentration of cellulase in combination with a moderate concentration of Driselase has proven effective. For example, a protocol for Alstroemeria, a monocot, utilizes a combination of 4% cellulase, 0.5% Driselase, and 0.2% Macerozyme.
Comparative Data on Protoplast Isolation
The following tables summarize typical enzyme concentrations, incubation times, and protoplast yields obtained with Driselase-containing enzyme cocktails for representative monocot and dicot species. It is important to note that protoplast yields can vary significantly based on plant age, tissue type, and growth conditions.
The following are detailed protocols for protoplast isolation from a representative dicot (Arabidopsis thaliana) and a general protocol framework for monocots, which can be adapted for specific species like maize or rice.
Protocol 1: Protoplast Isolation from Arabidopsis thaliana Roots (Dicot)
This protocol is adapted from established methods for Arabidopsis root protoplast isolation.[4]
Materials:
Arabidopsis thaliana seedlings (2-3 weeks old)
Enzyme Solution:
0.9% (w/v) Cellulase R10
0.4% (w/v) Macerozyme R10
0.5% (w/v) Pectinase
0.6% (w/v) Driselase
Modified W5m salts (as osmoticum)
1 g/L Sucrose
5 mM MES buffer
W5 Solution
MMg Solution
Sterile petri dishes, scalpels, forceps, and nylon mesh filters (40-100 µm)
Centrifuge
Procedure:
Gently harvest Arabidopsis roots and place them in a sterile petri dish containing wash buffer.
Carefully chop the roots into fine segments (approximately 0.5-1 mm).
Transfer the root segments into a petri dish containing the freshly prepared enzyme solution.
Incubate the tissue in the enzyme solution in the dark with gentle shaking (40-50 rpm) for 4-6 hours at room temperature.
After incubation, gently swirl the dish to release the protoplasts.
Filter the protoplast suspension through a nylon mesh filter (40-100 µm) into a new sterile centrifuge tube.
Centrifuge the suspension at 100 × g for 5 minutes to pellet the protoplasts.
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 solution.
Repeat the washing step (centrifugation and resuspension in W5 solution) twice.
After the final wash, resuspend the protoplasts in an appropriate volume of MMg solution for downstream applications.
Determine the protoplast yield and viability using a hemocytometer and a viability stain (e.g., fluorescein (B123965) diacetate).
Protocol 2: General Framework for Protoplast Isolation from Monocots (e.g., Maize, Rice)
This protocol provides a general framework that can be optimized for specific monocot species.
Materials:
Young leaf tissue from monocot seedlings (e.g., 7-10 day old maize or rice)
Enzyme Solution (example for Alstroemeria):
4% (w/v) Cellulase
0.5% (w/v) Driselase
0.2% (w/v) Macerozyme
Mannitol or Sorbitol (0.4 - 0.6 M as osmotic stabilizer)
MES buffer (pH 5.6-5.8)
Washing Solution (e.g., W5 solution)
Suspension Solution (e.g., MMg solution)
Sterile petri dishes, razor blades, forceps, and nylon mesh filters (40-100 µm)
Centrifuge
Procedure:
Harvest young, healthy leaves and surface sterilize them.
Gently slice the leaf tissue into thin strips (0.5-1 mm).
Transfer the leaf strips into a petri dish containing the enzyme solution. Ensure the tissue is fully submerged.
Incubate in the dark with gentle agitation (40-50 rpm) for 4-16 hours. The optimal time will vary depending on the species and tissue age.
After digestion, gently agitate the mixture to release the protoplasts.
Filter the suspension through a nylon mesh to remove undigested tissue.
Collect the protoplasts by centrifugation at 100 × g for 5-7 minutes.
Wash the protoplast pellet twice with a suitable washing solution.
Resuspend the final protoplast pellet in a desired volume of suspension solution.
Quantify the yield and assess the viability of the isolated protoplasts.
Visualizing the Workflow and a Key Structural Difference
To aid in understanding the experimental process and the underlying biological differences, the following diagrams have been generated.
Caption: Key structural differences in dicot vs. monocot cell walls.
Caption: General workflow for protoplast isolation using Driselase.
Application of Driselase in Single-Cell Sequencing Sample Preparation
For Researchers, Scientists, and Drug Development Professionals Application Notes The successful isolation of high-quality single cells is a critical first step for single-cell sequencing workflows. For organisms with ce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The successful isolation of high-quality single cells is a critical first step for single-cell sequencing workflows. For organisms with cell walls, such as plants and fungi, enzymatic digestion is required to release individual protoplasts. Driselase, a complex mixture of enzymes including cellulases, hemicellulases, and pectinases, has proven to be a highly effective reagent for this purpose. Its broad substrate specificity makes it suitable for digesting the complex cell walls of various plant and fungal species, enabling the generation of viable single-cell suspensions for downstream applications like single-cell RNA sequencing (scRNA-seq).
The efficiency of Driselase treatment is influenced by several factors, including enzyme concentration, incubation time, and the specific organism and tissue type. Optimization of these parameters is crucial to maximize protoplast yield and viability while preserving RNA integrity. Over-digestion can lead to cell lysis and RNA degradation, whereas under-digestion results in low cell recovery. This document provides a summary of established protocols and quantitative data to guide researchers in the application of Driselase for single-cell sequencing sample preparation.
Key Considerations for Using Driselase:
Enzyme Purity and Lot-to-Lot Variability: Commercial preparations of Driselase can vary in their enzymatic activity. It is recommended to test each new lot to determine the optimal concentration and incubation time.
Osmotic Stabilizer: The digestion buffer must contain an osmotic stabilizer, such as mannitol (B672) or sorbitol, to prevent protoplasts from lysing due to osmotic shock.
Temperature: Digestion is typically carried out at room temperature or slightly elevated temperatures (e.g., 28-30°C), depending on the organism.
Gentle Handling: Protoplasts are fragile and should be handled with care. Use wide-bore pipette tips and minimize centrifugation speeds to avoid mechanical damage.
RNA Integrity: While specific data on RNA integrity (RIN values) following Driselase treatment is limited in publicly available literature, it is a critical parameter for scRNA-seq. Generally, a RIN value > 7 is recommended for reliable sequencing results. Researchers should perform quality control checks on RNA extracted from a representative sample of protoplasts before proceeding with library preparation. Enzymatic digestion, in general, can impact RNA quality, and it is crucial to minimize incubation times to mitigate this effect.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of Driselase and other enzyme cocktails for protoplast isolation.
Organism
Enzyme Cocktail
Incubation Time
Protoplast Yield
Cell Viability
Reference
Moss (Physcomitrella patens)
2% Driselase in 8% Mannitol
1 hour
Not specified
~90%
10x Genomics Demonstrated Protocol
Fungus (Fusarium verticillioides)
12.5 mg/ml Driselase in 1M KCl
Not specified
High
Not specified
(Ramamoorthy et al., 2015)
Arctic Fungus (Eutypella sp.)
20 g/L Driselase + 20 g/L Lysing Enzyme in 0.75 M NaCl
Protocol 1: Protoplast Isolation from Moss (Physcomitrella patens) for scRNA-seq
Adapted from the 10x Genomics Demonstrated Protocol: "Moss Protoplast Suspension for Single Cell RNA Sequencing"
Materials:
Physcomitrella patens tissue
Driselase (Sigma-Aldrich, D9515)
Mannitol
Sterile water
50 ml centrifuge tubes
Cell scraper
Orbital shaker
40 µm cell strainer
Hemocytometer
Microscope
Solutions:
Wash Solution: 8% (w/v) Mannitol in sterile water.
Dissociation Solution: 2% (w/v) Driselase in Wash Solution. Prepare fresh.
Procedure:
Gently scrape the moss tissue from the culture plate and transfer it to a 50 ml centrifuge tube.
Add 10 ml of Wash Solution, gently invert the tube 5 times to wash the tissue, and then carefully pour off the Wash Solution.
Add 10 ml of freshly prepared Dissociation Solution to the moss tissue.
Incubate on an orbital shaker at a gentle speed (e.g., setting 3) at room temperature for 1 hour.
Filter the suspension through a 40 µm cell strainer into a fresh 50 ml centrifuge tube.
Centrifuge the filtered suspension at 300 x g for 5 minutes.
Carefully remove the supernatant, leaving a small amount to cover the protoplast pellet.
Gently resuspend the pellet in 10 ml of Wash Solution.
Centrifuge at 300 x g for 5 minutes.
Repeat the wash step (steps 8-9) one more time.
Resuspend the final protoplast pellet in an appropriate volume of Wash Solution for cell counting.
Determine the protoplast concentration and viability using a hemocytometer and a viability stain (e.g., Trypan Blue). An expected viability of ~90% should be achieved.[1]
Adjust the protoplast concentration as required for your single-cell sequencing platform.
Keep the protoplasts on ice and proceed immediately to the single-cell library preparation protocol.
Protocol 2: Protoplast Isolation from an Arctic-Derived Fungus (Eutypella sp.)
Adapted from Wang et al., 2022, "Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp."
Materials:
Eutypella sp. mycelium
Driselase
Lysing Enzymes from Trichoderma harzianum
Sodium Chloride (NaCl)
Sterile water
Flasks for incubation
Shaking incubator
Miracloth or similar filter
Centrifuge
Hemocytometer
Microscope
Solutions:
Osmotic Stabilizer: 0.75 M NaCl in sterile water.
Enzyme Solution: 20 g/L Driselase and 20 g/L Lysing Enzyme in 0.75 M NaCl.
Procedure:
Inoculate the fungal mycelium in a suitable liquid medium and culture until a sufficient amount of fresh, tender mycelium is obtained.
Harvest the mycelium by filtration.
Resuspend the mycelium in the freshly prepared Enzyme Solution.
Incubate at 28°C for 6 hours with gentle shaking.
Filter the suspension through Miracloth to remove undigested mycelial debris.
Collect the filtrate containing the protoplasts and centrifuge at a low speed (e.g., 500-800 x g) for 10 minutes.
Discard the supernatant and gently wash the protoplast pellet twice with the 0.75 M NaCl solution.
Resuspend the final pellet in the osmotic stabilizer.
Determine the protoplast yield and viability. This protocol has been shown to yield up to 6.15 × 10⁶ cells/ml.
Proceed with the single-cell sequencing workflow.
Visualizations
Caption: General experimental workflow for protoplast isolation using Driselase for single-cell sequencing.
Caption: Conceptual diagram of the effects of Driselase treatment on plant/fungal cells.
Technical Support Center: Troubleshooting Low Protoplast Yield with Driselase
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address low protoplast yields when using Driselase...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address low protoplast yields when using Driselase.
Troubleshooting Guide
This guide addresses specific issues encountered during protoplast isolation experiments using Driselase.
Q1: Why is my protoplast yield consistently low when using Driselase?
A low protoplast yield can stem from several factors throughout the experimental process. The most common issues include suboptimal enzyme concentration, inadequate incubation conditions, poor quality of the starting biological material, incorrect osmotic stabilization causing premature lysis, or an enzyme mixture that is not suitable for the specific cell wall composition of your target organism.[1]
Q2: How can I optimize the Driselase concentration and overall enzyme solution?
The optimal concentration of Driselase is highly dependent on the species and tissue type and must be determined empirically.[2] Furthermore, the enzymatic activity can vary between different batches of Driselase, requiring optimization for each new lot.[3]
Concentration Range: Successful protocols have used Driselase concentrations ranging from 0.5% in moss to 2% in certain fungi.[4][5] For the fungus Fusarium verticillioides, a concentration of 12.5 mg/ml (1.25%) was found to be optimal.[6]
Enzyme Cocktails: Driselase is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[7] Its efficacy can often be significantly improved by combining it with other enzymes.[6] For fungi, combining Driselase with a lysing enzyme can enhance the degradation of complex cell walls.[5][6] For plant tissues, cocktails including cellulase, macerozyme, and Driselase are common.[8][9]
Q3: What are the optimal incubation time and temperature for digestion?
Incubation parameters are critical and species-specific. There is a fine balance between ensuring complete cell wall digestion and maintaining protoplast viability.
Incubation Time: Optimal times can range from as short as 2-3 hours to as long as 12 hours.[4][10][11] For the moss Physcomitrella patens, viability decreases with incubations longer than 2 hours.[4] In contrast, some protocols for fungi and plants require 6 to 8 hours for maximal yield.[5][11][12] It is highly recommended to monitor the digestion process periodically under a microscope.[4]
Temperature: Most protocols recommend temperatures between 25°C and 30°C.[5][11] For example, a study on Eutypella sp. found optimal digestion at 28°C for 6 hours.[5]
Q4: My protoplasts are lysing after release. How can I improve their stability?
Protoplast lysis is typically due to inadequate osmotic pressure in the enzyme and washing solutions. Without the cell wall, protoplasts are fragile and require an isotonic environment.
Optimal Concentration: The ideal concentration usually falls between 0.3 M and 0.8 M.[8] The most important factor for protoplast yield in Eutypella sp. was found to be the concentration of the osmotic stabilizer, with 0.75 M NaCl being optimal.[5] Other successful examples include 0.6 M mannitol for celery and 1 M KCl for Fusarium.[6][11]
Q5: The starting material (e.g., leaves, mycelia) is not digesting completely. What can I do?
Incomplete digestion often points to issues with the starting material itself or insufficient enzyme access.
Material Quality: Use young, healthy tissue, as older material may have more resilient cell walls and can lead to clumping of undigested tissue.[4][14]
Mechanical Preparation: To improve enzyme infiltration, physically disrupt the tissue before digestion.[15] Slicing leaves into thin strips (1-2 mm) significantly increases the surface area available for enzymatic action.[15][16]
Vacuum Infiltration: Applying a vacuum for a short period after submerging the tissue in the enzyme solution can help the enzymes penetrate the tissue more effectively.[15]
Data Summary: Driselase Protoplast Isolation Parameters
The following table summarizes optimized parameters from various studies to provide a starting point for protocol development.
Caption: A troubleshooting flowchart for diagnosing and resolving common causes of low protoplast yield.
General Experimental Workflow for Protoplast Isolation
Caption: A streamlined workflow illustrating the key stages of protoplast isolation.
Detailed Experimental Protocol
This general protocol can be adapted for various plant and fungal tissues. Optimization of each step is crucial for success.
1. Preparation of Starting Material
Select young, healthy tissue (e.g., fully expanded leaves, 7-10 day old fungal mycelia).[4][14]
Surface sterilize the material if necessary.
For leaves, peel away the lower epidermis if possible or slice the leaves into fine, parallel strips of 1-2 mm width.[16] For mycelia, harvest and wash with osmotic buffer.
2. Preparation of Enzyme Solution
Prepare the enzyme solution immediately before use. A typical solution contains:
Osmotic Stabilizer: 0.4 M - 0.8 M Mannitol, Sorbitol, or NaCl.[5][8]
Buffer: 5 mM MES buffer, pH adjusted to 5.2 - 5.8.[2]
Sterilize the solution by passing it through a 0.22 µm filter.
3. Enzymatic Digestion
Immerse the prepared tissue in the enzyme solution in a sterile petri dish (a common ratio is 1g of tissue to 10-15 mL of solution).[17]
Optionally, apply a vacuum for 10-15 minutes to aid infiltration.[15]
Incubate in the dark at 25-28°C with very gentle agitation (e.g., 40-50 rpm) for 3-8 hours.[5][11]
Monitor the release of protoplasts every hour using an inverted microscope.[4]
4. Harvesting and Filtration
Gently swirl the dish to release the protoplasts from the digested tissue.
Filter the suspension through a series of sterile nylon meshes (e.g., 100 µm followed by 50 µm) to remove large cellular debris.[4]
5. Purification
Transfer the filtered protoplast suspension to a sterile centrifuge tube.
Pellet the protoplasts by centrifuging at a low speed (50-100 x g) for 3-5 minutes.[16]
Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing buffer (e.g., W5 solution or the osmotic stabilizer solution without enzymes).[16][17]
For higher purity, resuspend the pellet in a 20% sucrose solution and overlay with the washing buffer, then centrifuge. Viable protoplasts will form a band at the interface.[16]
Wash the purified protoplasts one final time to remove the sucrose.
6. Viability Assessment
Assess protoplast viability using methods such as Fluorescein Diacetate (FDA) staining, where viable protoplasts fluoresce green under UV light.[5][18]
Count the protoplasts using a hemocytometer to determine the final yield.[4]
Frequently Asked Questions (FAQs)
Q: What is Driselase?
A: Driselase is a crude, lytic enzyme preparation derived from the fungus Basidiomycetes sp.. It contains a broad spectrum of cell wall-degrading activities, including cellulase, hemicellulase, and pectinase, making it effective for producing protoplasts from various plant and fungal sources.[7]
Q: Can I reuse the Driselase enzyme solution?
A: It is not recommended. The enzyme solution may become contaminated with cellular components and substances released from broken cells, which can inhibit enzyme activity and reduce protoplast viability.[16] It is best to use a freshly prepared solution for each experiment.
Q: How can I check if the cell wall has been completely removed?
A: A simple method is to observe the protoplasts under a microscope. Protoplasts should be perfectly spherical. To confirm the absence of a cell wall, you can use a stain like Calcofluor White, which specifically binds to cellulose (B213188) in the cell wall and fluoresces under UV light.[18] Alternatively, you can place a small sample in distilled water; protoplasts without a cell wall will quickly swell and burst due to the osmotic shock.[2]
Driselase Activity Enhancement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Driselase enzyme activity in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Driselase enzyme activity in solution.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and what are its primary enzymatic components?
A1: Driselase is a complex enzyme mixture derived from fungi such as Trichoderma viride or Basidiomycetes sp.[1][2][3] It is not a single enzyme but a preparation containing a variety of hydrolytic enzymes.[4] Its main components are cellulases, hemicellulases (like xylanase), pectinases, and laminarinase, which work synergistically to degrade the complex polysaccharides found in plant and fungal cell walls.[1][3][5] This makes it highly effective for applications like the generation of protoplasts.[1][2]
Q2: What are the optimal pH and temperature conditions for Driselase activity?
A2: The optimal activity for Driselase is generally observed in a slightly acidic to neutral pH range of 5.0 to 6.0 and at temperatures between 40°C and 50°C.[1] However, specific activities within the mixture may have different optima. For instance, the xylanase component is often assayed at a pH of 4.5 and a temperature of 37°C.[6] It is crucial to consult the specific assay protocol or technical datasheet for the enzyme lot you are using.
Q3: How does substrate concentration impact Driselase activity?
A3: The relationship between Driselase activity and substrate concentration follows the principles of Michaelis-Menten kinetics.[7]
At low substrate concentrations , the reaction rate is limited by the availability of the substrate. Increasing the substrate concentration will lead to a steep increase in the reaction rate.[7]
At high substrate concentrations , the enzyme's active sites become saturated. At this point, the reaction reaches its maximum velocity (Vmax), and adding more substrate will not significantly increase the reaction rate.[7]
Q4: Are there known activators or inhibitors for Driselase?
A4: Yes, the activity of the Driselase complex can be influenced by various molecules.
Activators: Certain divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can stimulate the activity of some enzymes within the Driselase complex.[1]
Inhibitors: Driselase activity can be significantly reduced or completely inhibited by the presence of heavy metals, detergents, and organic solvents.[1] Care should be taken to avoid these substances in the reaction buffer.
Q5: What are the recommended storage conditions for Driselase to maintain its activity?
A5: To maintain long-term stability and activity, Driselase powder is typically stored at -20°C.[3] For short-term storage, 2-8°C is also acceptable.[2] Once in solution, it is best to prepare the enzyme solution fresh before use.[6] If storage in solution is necessary, it should be for a short period at 2-8°C, though this may lead to a gradual loss of activity.
Troubleshooting Guide
Problem: Low or no enzyme activity detected.
This is a common issue that can arise from several factors related to the experimental setup and reagents. Use the following guide to diagnose and resolve the problem.
Possible Cause
Recommended Solution
Incorrect pH or Temperature
Driselase activity is highly dependent on pH and temperature. The optimal range is typically pH 5.0-6.0 and 40-50°C.[1] Verify the pH of your buffer at the reaction temperature and ensure your incubator or water bath is calibrated correctly.
Enzyme Degradation
Improper storage can lead to a loss of activity. Store the enzyme powder at -20°C.[3] Avoid repeated freeze-thaw cycles. Always prepare enzyme solutions fresh for best results.[6]
Presence of Inhibitors
Heavy metals, detergents, or organic solvents in your substrate preparation or buffer can inhibit Driselase.[1] Use high-purity water and reagents. If contamination is suspected, dialysis of the substrate or using a fresh buffer may be necessary.
Suboptimal Enzyme Concentration
The concentration of Driselase must be optimized for your specific application. For protoplast isolation from Fusarium verticillioides, a concentration of 12.5 mg/mL was found to be optimal, with higher concentrations not significantly increasing the yield.[8] Perform a concentration-response experiment to find the ideal concentration for your system.
Inadequate Substrate Availability
If the substrate is not properly solubilized or accessible, the enzyme cannot act upon it. Ensure your substrate (e.g., plant tissue, fungal mycelia) is adequately prepared (e.g., sliced, homogenized) to increase surface area.[9]
Data Summary Tables
Table 1: General Optimal Conditions for Driselase Activity
Protocol 1: Protoplast Isolation from Fungal Mycelia (Adapted from Fusarium verticillioides model)
This protocol provides a general framework for generating protoplasts from fungal cell walls using Driselase.
Materials:
Young fungal mycelia
Driselase powder
Lysing enzyme (optional)
Osmotic Stabilizer Solution: 1 M Potassium Chloride (KCl), filter-sterilized
Regeneration medium (e.g., Potato Dextrose Agar with 1.2 M Sucrose)
Hemocytometer
Microscope
Procedure:
Harvest Mycelia: Grow the fungus in a suitable liquid medium until it reaches the early-to-mid logarithmic growth phase. Harvest the young mycelia by centrifugation or filtration.
Prepare Enzyme Solution: Immediately before use, dissolve Driselase in the 1 M KCl Osmotic Stabilizer Solution to a final concentration of 12.5 mg/mL.[10] If using a co-enzyme, add it at its optimized concentration (e.g., 10 mg/mL Lysing Enzyme).[10]
Enzymatic Digestion: Resuspend the harvested mycelia in the prepared enzyme solution. Incubate at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 85 rpm) for 3-4 hours.[11] Monitor the release of protoplasts periodically under a microscope.
Harvest Protoplasts: Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.
Wash Protoplasts: Pellet the protoplasts by gentle centrifugation (e.g., 1,000 x g for 5 minutes). Carefully discard the supernatant and wash the protoplasts two to three times with the Osmotic Stabilizer Solution to remove residual enzymes.
Quantify and Use: Resuspend the final protoplast pellet in a known volume of the stabilizer solution. Count the protoplasts using a hemocytometer. The viable protoplasts can now be used for downstream applications like genetic transformation or cell fusion.
Protocol 2: Assay of Xylanase Activity in Driselase (Colorimetric Method)
To the "Test" tube, add 1.00 mL of the Driselase Enzyme Solution.
To the "Blank" tube, add 1.00 mL of deionized water.
Mix by swirling and incubate both tubes at 37°C for exactly 60 minutes.[6]
Color Development:
Prepare a set of glucose standards.
At the end of the incubation, take a 0.5 mL aliquot from the "Test" and "Blank" reactions and place them in new tubes.
Add 5.0 mL of Reagent E (PAHBAH solution) to the aliquots and the glucose standard tubes.
Measurement:
Incubate all tubes in a boiling water bath for 5 minutes.[6]
Cool the tubes to room temperature.
Measure the absorbance at 410 nm for all samples.
Calculation: Subtract the blank absorbance from the test absorbance. Calculate the amount of reducing sugar (as glucose equivalents) released using the glucose standard curve. One unit of xylanase activity is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar from xylan per minute at pH 4.5 and 37°C.[6]
Visual Guides
Caption: Troubleshooting workflow for low Driselase activity.
Troubleshooting low protoplast viability after Driselase treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low protoplast viability following enzymatic digestion with Driselase. Troubleshooting Guide Thi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low protoplast viability following enzymatic digestion with Driselase.
Troubleshooting Guide
This guide addresses specific issues that can lead to poor protoplast health and yield.
Question: Why is my protoplast viability drastically low after Driselase treatment?
Answer: Low viability can stem from several factors related to the enzymatic digestion process. The primary culprits are often over-digestion, suboptimal enzyme concentration, or harsh purification steps.
Potential Cause 1: Over-digestion. Prolonged exposure to the enzyme solution can damage protoplast membranes, leading to lysis and decreased viability.[1][2] Incubation times that are too long can cause the protoplast mass to break and become dysfunctional.[1]
Solution: Optimize the incubation time. Start with a shorter duration (e.g., 2-3 hours) and incrementally increase it, monitoring viability at each step. For some species, the optimal time can be as short as 3 hours, with longer periods leading to a decline in both yield and viability.[1][3]
Potential Cause 2: Suboptimal Enzyme Concentration. While a sufficient concentration of Driselase is needed to break down the cell wall, excessively high concentrations can be toxic to the protoplasts.[4] This can lead to reduced viability even if the yield appears high.[4] Conversely, a concentration that is too low will result in incomplete digestion and poor release of protoplasts.
Solution: Titrate the Driselase concentration. It is crucial to test a range of concentrations to find the optimal balance between efficient cell wall degradation and protoplast health.[5] Different batches of Driselase can also have varying levels of activity, requiring re-optimization for each new lot.[6]
Potential Cause 3: Inadequate Osmotic Stabilization. Protoplasts lack a cell wall and are extremely sensitive to osmotic shock.[7] If the osmolarity of the enzyme and washing solutions is not correctly balanced, protoplasts can swell and burst (hypotonic solution) or shrink and dehydrate (hypertonic solution).[8]
Solution: Optimize the type and concentration of the osmotic stabilizer. Mannitol and sorbitol are commonly used.[9] Test a range of concentrations (e.g., 0.4 M to 0.8 M) to find the ideal osmolarity for your specific plant or fungal species.[8][10][11] The correct concentration is critical for maintaining protoplast integrity.[7]
Potential Cause 4: Mechanical Stress during Purification. Protoplasts are fragile.[12] Harsh centrifugation speeds or excessive vortexing during washing and purification steps can easily cause lysis.
Solution: Handle protoplasts gently. Use wide-bore pipette tips to reduce shear stress. Optimize centrifugation speed and duration; start with low speeds (e.g., 100 x g) for a short time (3-5 minutes) to pellet the protoplasts without causing damage.[11] Purification using a sucrose (B13894) or Percoll density gradient can also gently separate viable protoplasts from debris.[13]
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for protoplast isolation?
Driselase is a complex enzyme mixture derived from Basidiomycetes that contains cellulase, pectinase, laminarinase, and xylanase activities.[13][14] This broad spectrum of cell wall-degrading enzymes makes it effective for isolating protoplasts from a variety of plant and fungal tissues.[14][15]
Q2: How do I assess the viability of my protoplasts?
Several methods can be used to determine protoplast viability:
Fluorescein Diacetate (FDA) Staining: This is a common and reliable method. FDA, a non-fluorescent compound, passes through the membrane of viable cells and is cleaved by intracellular esterases to produce fluorescein, which emits a green fluorescence under a fluorescence microscope.[12][16][17]
Calcofluor White Staining: This stain binds to the beta-linked glucosides in a newly forming cell wall.[16] It can be used to identify regenerating protoplasts.[16]
Exclusion Dyes (e.g., Evans Blue, Trypan Blue): These dyes can only penetrate cells with compromised membranes, staining non-viable cells blue.
Impedance Flow Cytometry: This label-free, high-throughput method can rapidly assess viability, cell size, and division in large protoplast populations.[12]
Q3: Can the source tissue affect protoplast viability?
Yes, the condition of the starting material is critical. Using young, healthy tissue, such as leaves from in vitro-grown plantlets or young fungal mycelia, generally results in higher yields of more viable protoplasts.[1][15] The age and developmental stage of the tissue significantly influence the success of the isolation.[1][17]
Q4: My protoplasts look fine after digestion but die in culture. What could be the problem?
This often points to issues with the culture medium or environment.
Osmotic Pressure: The culture medium must have the correct osmotic potential, which may need to be gradually reduced over several days as the protoplasts regenerate their cell walls.[16]
Nutrient Composition: The culture medium formulation is crucial. It may require different levels of plant growth regulators (auxins and cytokinins), a specific carbon source (glucose is often preferred over sucrose initially), and an appropriate calcium concentration to ensure membrane stability.[18]
Plating Density: An optimal cell density is required for successful culture initiation.
Q5: Are there alternatives to Driselase?
Yes. While Driselase is effective, other enzyme combinations can be used. Often, a mix of more purified enzymes like Cellulase 'Onozuka' R-10, Macerozyme R-10, and Pectolyase Y-23 is employed.[4][19] For some fungal species, lysing enzymes from Trichoderma harzianum or other sources can be effective alternatives or complementary enzymes.[3][20] The ideal enzyme cocktail is species-dependent and often requires empirical optimization.[5][21]
Data Presentation
Table 1: Examples of Optimized Conditions for Protoplast Isolation
This table summarizes optimized parameters from various studies to illustrate the range of conditions that can be successful.
Protocol 1: General Protoplast Isolation from Plant Leaves using Driselase
This protocol provides a general framework. Concentrations and times must be optimized for your specific plant species.
Material Preparation: Select young, fully expanded leaves from healthy, in vitro-grown plants.
Sterilization: Briefly rinse leaves in 70% ethanol, followed by surface sterilization in a 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile distilled water.
Tissue Slicing: Aseptically slice the leaves into thin strips (0.5-1 mm) and place them in a petri dish containing the enzyme solution with the lower epidermis in contact with the solution.
Enzyme Digestion:
Prepare a sterile-filtered enzyme solution. A starting point could be: 0.5-2.0% (w/v) Driselase, 0.6 M Mannitol, 5 mM MES buffer, pH 5.6-5.8.
Incubate the leaf strips in the enzyme solution for 3-6 hours in the dark at 25-28°C with gentle agitation (40-50 rpm).[23]
Protoplast Release: Gently swirl the petri dish to release the protoplasts from the digested tissue.
Filtration: Filter the protoplast suspension through a sterile nylon mesh (40-100 µm pore size) to remove undigested debris.[15]
Purification and Washing:
Transfer the filtrate to a sterile centrifuge tube.
Pellet the protoplasts by centrifuging at a low speed (e.g., 100 x g) for 5 minutes.[11]
Carefully remove the supernatant.
Gently resuspend the protoplast pellet in a wash solution (e.g., 0.6 M Mannitol or a W5 solution).
Repeat the centrifugation and washing steps two more times.
Quantification and Viability Check: Resuspend the final pellet in a known volume of wash solution. Use a hemocytometer to count the protoplasts and assess their viability using Protocol 2.
Protocol 2: Protoplast Viability Assessment with FDA Staining
Stock Solution: Prepare a 0.2% (w/v) stock solution of Fluorescein Diacetate (FDA) in acetone. Store in small aliquots at -20°C.
Staining:
Place a 50-100 µL aliquot of your purified protoplast suspension in a microfuge tube.
Add 1-2 µL of the FDA stock solution to the protoplasts and mix gently.
Incubate at room temperature for 5-10 minutes in the dark.[16]
Microscopy:
Place a drop of the stained suspension on a clean microscope slide and cover with a coverslip.
Observe under a fluorescence microscope using a blue light excitation filter (around 490 nm).
Analysis: Viable protoplasts will exhibit bright green fluorescence, while non-viable ones will not fluoresce.[12][17] Viability is calculated as: (Number of fluorescent protoplasts / Total number of protoplasts) x 100%.
Technical Support Center: Optimizing Driselase for Delicate Tissues
Welcome to the technical support center for optimizing Driselase concentration in delicate plant tissues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing Driselase concentration in delicate plant tissues. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient protoplast isolation.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic digestion of delicate plant tissues with Driselase.
Issue 1: Low Protoplast Yield
Question: I am getting a very low yield of protoplasts from my delicate leaf tissue. What could be the cause?
Answer: Low protoplast yield from delicate tissues can stem from several factors. Firstly, the Driselase concentration may be suboptimal. For delicate tissues, a lower concentration and a shorter incubation time are often required to prevent damage.[1][2] It is also crucial to ensure the enzyme solution has properly infiltrated the tissue; gentle vacuum infiltration can aid this process.[3][4] The age and condition of the plant material are also critical; young, healthy tissues generally yield more protoplasts.[5] Finally, the lot-to-lot variability of Driselase means that the optimal concentration may need to be determined empirically for each new batch of the enzyme.[1]
Issue 2: Protoplasts are Bursting (Low Viability)
Question: My protoplasts appear to be bursting shortly after isolation. How can I improve their viability?
Answer: Protoplast lysis is often due to osmotic stress. The concentration of the osmotic stabilizer (e.g., mannitol, sorbitol) in your enzyme and washing solutions is critical and may need to be adjusted.[6][7] Over-digestion due to high Driselase concentration or prolonged incubation can also weaken the protoplast membrane, leading to bursting.[1][2] Reducing the enzyme concentration and incubation time is recommended for delicate tissues. Additionally, minimizing mechanical stress during filtration and centrifugation steps is crucial for maintaining protoplast integrity.
Issue 3: Incomplete Tissue Digestion
Question: The plant tissue is not being fully digested, leaving clumps of cells. Should I increase the Driselase concentration?
Answer: While increasing the enzyme concentration is a possible solution, it should be done cautiously with delicate tissues to avoid damaging the released protoplasts. Before increasing the Driselase concentration, ensure other factors are optimized. The pH of the enzyme solution should be within the optimal range for Driselase activity (typically slightly acidic, around 5.0-6.0).[8] The incubation temperature should also be appropriate, generally between 25-30°C, as higher temperatures can be detrimental to the cells.[9] You could also consider gently agitating the tissue during incubation to improve enzyme access.[9] Combining Driselase with other enzymes like Macerozyme or Pectinase can also enhance the digestion of specific cell wall components.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for protoplast isolation?
A1: Driselase is a crude enzyme preparation derived from fungi, containing a mixture of cell wall-degrading enzymes such as cellulase (B1617823), hemicellulase, and pectinase.[8][12][13][14] This complex mixture is effective at breaking down the various components of plant cell walls, leading to the release of protoplasts (plant cells without a cell wall).[8][13]
Q2: What is a typical starting concentration range for Driselase with delicate tissues?
A2: For delicate plant tissues, it is advisable to start with a lower concentration of Driselase, typically in the range of 0.5% to 1.5% (w/v).[5][15] The optimal concentration is highly dependent on the specific plant species and tissue type and should be determined empirically.
Q3: How long should I incubate my tissue in the Driselase solution?
A3: Incubation times for delicate tissues can range from 30 minutes to a few hours.[5][9] It is recommended to monitor the digestion process microscopically every 30-60 minutes to determine the optimal time for protoplast release without causing excessive damage.[5] Prolonged incubation can negatively impact protoplast viability.[2][5]
Q4: Can I combine Driselase with other enzymes?
A4: Yes, Driselase is often used in combination with other enzymes to improve digestion efficiency. For example, Macerozyme, which is rich in pectinase, can help separate cells, while cellulase can be added to enhance cellulose (B213188) breakdown.[10][11] Combining enzymes can sometimes allow for lower overall enzyme concentrations, which is beneficial for delicate tissues.[16][17][18]
Q5: How can I test the viability of my isolated protoplasts?
A5: Protoplast viability can be assessed using several staining methods. A common method is Fluorescein Diacetate (FDA) staining, where viable protoplasts with intact membranes will fluoresce green under a fluorescence microscope.[19][20] Other methods include Evan's blue staining or observing cytoplasmic streaming under a light microscope.
Experimental Protocols
General Protocol for Protoplast Isolation from Delicate Leaf Tissue
This protocol provides a general framework. Optimization of enzyme concentrations and incubation times is essential for each specific plant tissue.
Plant Material Preparation:
Select young, fully expanded leaves from healthy, well-watered plants.
Surface sterilize the leaves by washing with a mild detergent, followed by a rinse in 70% ethanol (B145695) for 30-60 seconds, and then a 10-15 minute wash in a dilute bleach solution (e.g., 10% commercial bleach) with a drop of Tween-20.
Rinse the leaves 3-4 times with sterile distilled water.
Gently remove the lower epidermis of the leaves with fine-tipped forceps or make fine slices (0.5-1 mm) with a sterile scalpel blade.[7]
Enzyme Solution Preparation:
Prepare the enzyme solution containing:
Driselase: 0.5% - 1.5% (w/v)
Cellulase R-10: 1.0% - 1.5% (w/v) (Optional, can enhance digestion)
Macerozyme R-10: 0.1% - 0.5% (w/v) (Optional, aids in cell separation)
Mannitol: 0.4 M - 0.6 M (as an osmotic stabilizer)
MES buffer: 10 mM, pH 5.7
CaCl₂: 10 mM
Warm the solution to dissolve the enzymes, then filter-sterilize it through a 0.22 µm filter.
Digestion:
Place the prepared leaf tissue in a petri dish containing the enzyme solution, ensuring the tissue is fully submerged.
Consider a brief vacuum infiltration (5-10 minutes) to enhance enzyme penetration.[4]
Incubate in the dark at 25-28°C with gentle agitation (e.g., 40-50 rpm) for 1-4 hours.[7]
Monitor the release of protoplasts periodically using an inverted microscope.
Protoplast Purification:
Gently swirl the petri dish to release the protoplasts from the digested tissue.
Filter the enzyme solution through a nylon mesh (e.g., 40-100 µm) to remove undigested debris.[21]
Transfer the filtrate to a centrifuge tube and pellet the protoplasts by centrifuging at a low speed (e.g., 100 x g) for 5 minutes.[21]
Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing solution (e.g., W5 solution).
Repeat the washing step 2-3 times.
For further purification, a sucrose (B13894) gradient or a floating method can be used where protoplasts are overlaid on a denser solution (e.g., 20% sucrose) and centrifuged, causing the viable protoplasts to form a band at the interface.[22]
Viability and Yield Assessment:
Resuspend the final protoplast pellet in a known volume of appropriate medium.
Determine the protoplast yield using a hemocytometer.
Technical Support Center: Protoplast Isolation Welcome to the technical support center for protoplast isolation. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell lysis d...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Protoplast Isolation
Welcome to the technical support center for protoplast isolation. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell lysis during enzymatic digestion with Driselase.
Frequently Asked Questions (FAQs)
Q1: Why are my cells lysing during Driselase incubation?
Cell lysis during Driselase incubation is a common issue primarily caused by the removal of the protective cell wall, which exposes the fragile protoplast to osmotic stress. Key factors contributing to lysis include:
Inadequate Osmotic Support: The most frequent cause is an improperly balanced digestion buffer. Without an osmotic stabilizer, the protoplast will rapidly take up water and burst.
Over-digestion: Prolonged exposure to Driselase or using an excessively high enzyme concentration can damage the plasma membrane, leading to lysis.[1][2]
Suboptimal pH: Driselase activity is pH-dependent. An incorrect pH in the enzyme solution can lead to inefficient digestion or damage to the cells.[3]
Mechanical Stress: Rough handling, vigorous shaking, or harsh centrifugation can physically rupture the delicate protoplasts.
Poor Quality of Source Material: Using old or unhealthy tissue can result in weaker cells that are more susceptible to lysis during the isolation process.[2][4]
Q2: How can I optimize the Driselase concentration to prevent cell lysis?
Optimizing the Driselase concentration is critical. A concentration that is too high can damage the protoplast membrane, while one that is too low will result in incomplete cell wall digestion.[5]
Start with a Titration: Begin by testing a range of Driselase concentrations based on literature recommendations for your specific cell type. Since different batches of Driselase can have varying activities, it is essential to optimize for each new lot.[1]
Combine with Other Enzymes: Driselase is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[6][7] Combining it with other lytic enzymes, such as Lysing Enzyme or Macerozyme, can create a more effective digestion cocktail, potentially allowing for a lower overall concentration of each enzyme and reducing cytotoxicity.[8][9]
Q3: What is the role of an osmotic stabilizer, and how do I choose the right one?
An osmotic stabilizer is a crucial component of the digestion buffer that prevents protoplasts from bursting due to osmotic pressure after the cell wall is removed.[10] It creates an isotonic or slightly hypertonic environment.
Common Stabilizers: Commonly used osmotic stabilizers include salts (KCl, NaCl, MgSO₄) and sugar alcohols (mannitol, sorbitol, sucrose).[10]
Selection and Optimization: The ideal stabilizer and its concentration are species-dependent.[5][10] For fungi, KCl and NaCl are frequently used, while mannitol (B672) and sorbitol are common for plant cells.[9][11] It is recommended to test a range of concentrations (e.g., 0.4 M to 1.2 M) to find the optimal condition for your experiment.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to cell lysis during Driselase incubation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting cell lysis.
Caption: A step-by-step workflow for troubleshooting cell lysis.
Quantitative Data Summary
The optimal conditions for Driselase incubation vary significantly between organisms. The following tables summarize conditions reported in various studies.
Table 1: Recommended Driselase Conditions for Fungal Protoplasting
This protocol provides a general framework. Optimization of each step is crucial for success.
Caption: General experimental workflow for fungal protoplast isolation.
Methodology:
Mycelia Culture and Harvest:
Inoculate a suitable liquid medium with the fungus of interest.
Culture until the early-to-mid log phase of growth. Actively growing mycelia yield more viable protoplasts.[2]
Harvest the mycelia by filtering through sterile cheesecloth or a nylon mesh. Wash with a sterile osmotic stabilizer solution.
Enzyme Digestion:
Prepare the enzyme digestion buffer by dissolving Driselase and any other required enzymes (e.g., Lysing Enzyme) in the optimized osmotic stabilizer solution (e.g., 1 M KCl, 0.75 M NaCl).
Adjust the pH of the solution to the optimal range for the enzymes, typically between 5.0 and 6.0.[3]
Resuspend the harvested mycelia in the enzyme solution.
Incubate at the determined optimal temperature (e.g., 28-30°C) with gentle shaking for the optimized duration (e.g., 2-6 hours).[9][15] Monitor protoplast release periodically under a microscope.
Purification:
Separate the released protoplasts from the remaining mycelial debris by filtering the suspension through a sterile nylon mesh (e.g., 100 µm pore size).[4]
Collect the filtrate containing the protoplasts in a sterile tube.
Pellet the protoplasts by gentle centrifugation (e.g., 1,000-2,500 rpm for 5-10 minutes).
Carefully discard the supernatant and gently resuspend the protoplast pellet in fresh osmotic stabilizer solution. Repeat this washing step 2-3 times to remove all traces of the digestive enzymes.
Final Preparation:
After the final wash, resuspend the protoplast pellet in a suitable buffer or medium for your downstream application (e.g., transformation, fusion, or regeneration).
Determine the protoplast yield and viability using a hemocytometer and a viability stain (e.g., Fluorescein Diacetate - FDA).
Technical Support Center: Troubleshooting Cell Wall Digestion with Driselase
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with cell wall digestion using Driselase. This resource provides in-depth troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with cell wall digestion using Driselase. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for cell wall digestion?
Driselase is a commercially available enzyme preparation derived from the fungus Trichoderma viride or Basidiomycetes sp.[1][2] It is not a single enzyme but a complex mixture of various hydrolytic enzymes, including cellulases, hemicellulases, pectinases, and xylanases.[1][2][3][4] This broad spectrum of activity makes it highly effective at degrading the complex polysaccharide networks that constitute plant and fungal cell walls, making it a valuable tool for protoplast isolation.[2][3][4]
Q2: My Driselase digestion is incomplete, resulting in low protoplast yield. What are the common causes?
Several factors can contribute to incomplete cell wall digestion and low protoplast yields. These include suboptimal enzyme concentration, inappropriate incubation time or temperature, issues with the osmotic stabilizer, and the inherent composition of the cell wall of your target organism.[5][6][7] It is also important to consider that different batches of Driselase can have varying enzyme activities, necessitating optimization for each new lot.[8]
Q3: How can I optimize the Driselase concentration for my specific application?
The optimal concentration of Driselase is species- and tissue-dependent. It is crucial to perform a concentration curve to determine the ideal amount of enzyme for your experiment. Starting with a range of concentrations is recommended. For instance, in Fusarium verticillioides, increasing the Driselase concentration from 5 mg/ml to 12.5 mg/ml significantly increased protoplast yield, with no further significant increase at higher concentrations.[9] For some plant tissues, a combination with other enzymes might be necessary for efficient protoplast release.[10][11]
Q4: What is the recommended incubation time and temperature for Driselase digestion?
Optimal incubation time and temperature are critical for successful cell wall digestion. Generally, Driselase exhibits optimal activity at a temperature range of 40°C to 50°C and a slightly acidic pH of 5.0-6.0.[1] However, specific protocols may require different conditions. For example, in the fungus Eutypella sp., optimal protoplast preparation was achieved after 6 hours of enzymatic hydrolysis at 28°C.[5] Prolonged incubation does not always lead to higher yields and can sometimes decrease protoplast viability.[12] It is advisable to monitor the digestion process microscopically over time.
Q5: The protoplasts are lysing after digestion. What could be the problem?
Protoplast lysis is often due to an inappropriate osmotic stabilizer in the digestion buffer. Protoplasts lack a cell wall and are therefore sensitive to osmotic shock.[7] The concentration of the osmoticum, such as mannitol, sorbitol, or potassium chloride (KCl), needs to be carefully optimized to maintain the integrity of the protoplasts.[7][13] For example, a study on Fusarium verticillioides found 1 M KCl to be an effective osmotic stabilizer in the protoplasting medium.[14]
Q6: Can I combine Driselase with other enzymes for better results?
Yes, combining Driselase with other cell wall degrading enzymes can be highly effective, especially for recalcitrant tissues.[6] A common combination is Driselase with lysing enzymes, which has shown an additive effect on protoplast formation in fungi like Fusarium verticillioides.[14] For plant tissues, co-digestion with macerozyme or pectinase (B1165727) can improve the separation of cells by degrading the middle lamella.[11][15]
Troubleshooting Guides
Issue 1: Low Protoplast Yield
Potential Cause
Troubleshooting Step
Suboptimal Enzyme Concentration
Perform a titration experiment with a range of Driselase concentrations to find the optimal level for your specific tissue or organism.[9]
Incorrect Incubation Time
Monitor the digestion process at different time points under a microscope. Over- or under-incubation can significantly impact yield.[12]
Inappropriate Temperature or pH
Ensure the digestion buffer is at the optimal pH (typically 5.0-6.0) and the incubation is carried out within the optimal temperature range (40-50°C) for Driselase activity.[1]
Recalcitrant Cell Wall
Consider adding other enzymes like cellulase (B1617823), macerozyme, or lysing enzyme to the digestion cocktail to target different components of the cell wall.[14][15]
Poor Enzyme Infiltration
For plant tissues, ensure proper infiltration of the enzyme solution. This can be facilitated by finely chopping the tissue or using a gentle vacuum.[15]
Inactive Enzyme
Check the expiration date of the Driselase and ensure it has been stored correctly. Enzyme activity can decrease over time.
Issue 2: Protoplast Lysis
Potential Cause
Troubleshooting Step
Incorrect Osmotic Stabilizer Concentration
Optimize the concentration of the osmotic stabilizer (e.g., mannitol, sorbitol, KCl) in the digestion and washing buffers.[13]
Mechanical Stress
Handle the protoplasts gently during washing and centrifugation steps. Use wide-bore pipette tips to minimize shear stress.
Presence of Detergents or Heavy Metals
Ensure all glassware and solutions are free from contaminants like detergents or heavy metals, which can inhibit enzyme activity and damage protoplasts.[1]
Quantitative Data Summary
Table 1: Optimized Driselase Concentrations for Protoplast Isolation in Fungi
Protocol 1: Protoplast Isolation from Fungal Mycelia
This protocol is a general guideline and may require optimization for specific fungal species.
Mycelia Preparation: Grow the fungus in a suitable liquid medium to the desired growth phase. Harvest the young mycelia by filtration.
Enzyme Solution Preparation: Prepare the enzyme solution containing Driselase (e.g., 12.5 mg/mL) and potentially a co-enzyme like lysing enzyme (e.g., 10 mg/mL) in a buffer with an optimized osmotic stabilizer (e.g., 1 M KCl).[14] Adjust the pH to 5.0-6.0.
Digestion: Resuspend the harvested mycelia in the enzyme solution and incubate at the optimal temperature (e.g., 28-37°C) with gentle shaking for a predetermined time (e.g., 3-6 hours).[5][9]
Protoplast Filtration: Separate the protoplasts from the undigested mycelia by filtering the suspension through a sterile mesh (e.g., 50-100 µm pore size).[12]
Protoplast Washing: Pellet the protoplasts by gentle centrifugation and wash them two to three times with a washing buffer containing the same osmotic stabilizer to remove residual enzymes.
Quantification and Viability Check: Resuspend the final protoplast pellet in a suitable buffer and determine the yield using a hemocytometer. Assess viability using a method like fluorescein (B123965) diacetate (FDA) staining.[5]
Protocol 2: Protoplast Isolation from Plant Leaf Tissue
This protocol is a general guideline and requires optimization for different plant species.
Leaf Sterilization and Preparation: Surface sterilize young, healthy leaves. Finely slice the leaf tissue into thin strips (e.g., 0.5-1 mm) to maximize the surface area for enzyme penetration.
Pre-plasmolysis (Optional): Incubate the leaf strips in a solution containing the osmotic stabilizer (e.g., 0.4 M mannitol) for 30-60 minutes. This can help protect the protoplasts during digestion.
Enzyme Solution Preparation: Prepare the enzyme solution containing Driselase (e.g., 0.5-2.0% w/v), cellulase (e.g., 1.5% w/v), and macerozyme (e.g., 0.4-0.6% w/v) in a buffer with the optimized osmotic stabilizer.[13]
Digestion: Immerse the leaf strips in the enzyme solution. A gentle vacuum infiltration for a few minutes can aid enzyme penetration.[15] Incubate in the dark with gentle agitation for the optimized duration (e.g., 10 hours).[13]
Protoplast Release and Filtration: Gently agitate the mixture to release the protoplasts. Filter the suspension through a series of nylon meshes (e.g., 100 µm followed by 50 µm) to remove debris.[12]
Protoplast Washing: Pellet the protoplasts by centrifugation at a low speed and wash them with a washing buffer containing the osmotic stabilizer.
Purification (Optional): For a purer protoplast suspension, a density gradient centrifugation step using a substance like iodixanol (B1672021) can be employed.[13]
Quantification and Viability Check: Resuspend the purified protoplasts and determine the yield and viability as described in the fungal protocol.
Visualizations
Caption: General workflow for protoplast isolation using Driselase.
Caption: Troubleshooting logic for incomplete cell wall digestion.
Technical Support Center: Optimizing Driselase Efficiency for Fungal Protoplast Isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of mycelial age on the efficiency of Driselase for fungal protoplast isolation. Find answers...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of mycelial age on the efficiency of Driselase for fungal protoplast isolation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for protoplast isolation?
Driselase is a commercially available enzyme preparation derived from the fungus Trichoderma viride.[1] It is a complex mixture of enzymes, including cellulase, hemicellulase, and pectinase, that work together to degrade the complex polysaccharides found in fungal cell walls.[1][2][3] This enzymatic digestion removes the cell wall, releasing the cellular contents as a protoplast, which is essential for various molecular biology techniques such as genetic transformation.
Q2: How does mycelial age affect the efficiency of Driselase?
Mycelial age is a critical factor influencing the success of protoplast isolation.[4][5][6][7] Younger, actively growing mycelia are generally more susceptible to enzymatic digestion by Driselase, resulting in a higher yield of viable protoplasts.[6] As mycelia age, their cell walls can become thicker and more complex, making them more resistant to enzymatic degradation and leading to lower protoplast yields.[6][7]
Q3: What is the optimal mycelial age for protoplast isolation using Driselase?
The optimal mycelial age varies significantly between different fungal species. It is crucial to determine the optimal age for your specific organism empirically. However, literature suggests that the exponential growth phase is often ideal. For example, studies have found optimal protoplast yields from 12-hour-old mycelia of Fusarium oxysporum[4], 24-hour-old mycelia of Eutypella sp. D-1[7], and 3 to 4-day-old mycelia of Ganoderma boninense[5].
Q4: Besides mycelial age, what other factors can influence Driselase efficiency?
Several other factors can impact the effectiveness of Driselase, including:
Enzyme Concentration: The concentration of Driselase needs to be optimized for each fungal species.
Digestion Time: The incubation time with the enzyme solution is critical; insufficient time will result in incomplete digestion, while excessive time can lead to protoplast lysis.
Temperature and pH: Driselase has an optimal temperature and pH range for its activity.[1]
Osmotic Stabilizer: The use of an appropriate osmotic stabilizer (e.g., mannitol, sorbitol, KCl, MgSO4) in the digestion buffer is essential to prevent protoplast lysis.[4][8]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low or no protoplast yield
Mycelial age is not optimal.
Harvest mycelia at different time points (e.g., early, mid, and late exponential phase) to determine the optimal age for your fungus. Younger mycelia are often more susceptible to enzymatic digestion.[6]
Driselase concentration is too low.
Increase the concentration of Driselase in the digestion buffer. A typical starting point is 10-20 mg/mL, but this may need to be adjusted.[4][7]
Ineffective osmotic stabilizer.
The type and concentration of the osmotic stabilizer are crucial for protoplast integrity.[8] Test different stabilizers (e.g., 0.6 M Mannitol, 1 M Sorbitol, 0.7 M NaCl) to find the best one for your fungus.
Incorrect digestion time or temperature.
Optimize the incubation time and temperature. Shorter times may be sufficient for young mycelia, while older mycelia may require longer incubation. Ensure the temperature is within the optimal range for Driselase activity.[1]
Protoplasts are lysing
Inappropriate osmotic stabilizer concentration.
The osmotic pressure of the digestion buffer may be too low. Increase the concentration of the osmotic stabilizer to prevent premature lysis.
Excessive mechanical stress.
Handle the mycelia and protoplasts gently. Avoid vigorous shaking or pipetting.
Prolonged enzyme treatment.
Reduce the incubation time with Driselase. Monitor protoplast release microscopically and stop the reaction once a sufficient number of protoplasts have been released.
Low protoplast viability or regeneration rate
Mycelia are too old.
Older mycelia may yield protoplasts with reduced viability. Use younger, actively growing mycelia for the best results.[5]
Suboptimal recovery medium.
Ensure the regeneration medium contains the appropriate osmotic stabilizer and nutrients to support cell wall regeneration and growth.
Quantitative Data Summary
The following table summarizes the reported optimal mycelial ages and corresponding protoplast yields for various fungal species when using Driselase or a similar enzyme cocktail.
General Protocol for Fungal Protoplast Isolation using Driselase
This protocol provides a general framework. Optimization of specific parameters such as mycelial age, enzyme concentration, and incubation time is essential for each fungal species.
1. Mycelial Culture and Harvest:
Inoculate a suitable liquid medium with the fungal strain of interest.
Incubate the culture under optimal growth conditions (temperature, shaking speed) for a predetermined period to achieve the desired mycelial age.
Harvest the mycelia by filtration or centrifugation.
Wash the mycelia with a suitable osmotic stabilizer solution (e.g., 0.6 M Mannitol).
2. Enzymatic Digestion:
Resuspend the washed mycelia in an enzyme solution containing Driselase (e.g., 10-20 mg/mL) dissolved in an osmotic stabilizer solution with a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5-6.0).
Incubate the mixture at the optimal temperature (e.g., 28-30°C) with gentle shaking.
Monitor the release of protoplasts periodically using a light microscope.
3. Protoplast Purification:
Separate the protoplasts from the mycelial debris by filtering the suspension through sterile glass wool or a nylon mesh.
Pellet the protoplasts by gentle centrifugation.
Wash the protoplast pellet with the osmotic stabilizer solution to remove residual enzymes.
4. Protoplast Quantification and Viability Assessment:
Resuspend the final protoplast pellet in a known volume of the osmotic stabilizer solution.
Count the number of protoplasts using a hemocytometer.
Assess protoplast viability using a suitable staining method (e.g., Fluorescein Diacetate).
Visualizations
Caption: Impact of Mycelial Age on Driselase Efficiency.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who use Driselase for applications such as protoplast isolation from plant and fungal cells.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who use Driselase for applications such as protoplast isolation from plant and fungal cells. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the lot-to-lot variability of Driselase and its impact on experimental reproducibility.
Understanding Driselase and its Variability
Driselase is a complex enzyme mixture derived from fungi, such as Basidiomycetes sp. or Irpex lacteus, and is rich in hydrolytic enzymes that break down plant cell wall components.[1] The primary enzymatic activities found in Driselase are cellulase, hemicellulase (B13383388) (including xylanase and laminarinase), and pectinase (B1165727).[2] This unique composition makes it highly effective for degrading the complex carbohydrate structures of plant and fungal cell walls to generate protoplasts.[3][4]
The main challenge researchers face with Driselase is its inherent lot-to-lot variability. Since it is a crude enzymatic preparation, the exact ratio and specific activity of its constituent enzymes can differ from one batch to another.[5] This variability can lead to significant inconsistencies in experimental outcomes, particularly in protoplast yield and viability.
Frequently Asked Questions (FAQs)
Q1: What are the main enzymes in Driselase and what do they do?
A1: Driselase contains a mixture of enzymes that work synergistically to degrade cell walls. The primary components are:
Cellulase: Breaks down cellulose, the main structural component of plant cell walls.
Hemicellulase (Xylanase, Laminarinase): Degrades hemicellulose, another major polysaccharide in plant cell walls.[2]
Pectinase: Breaks down pectin, a substance that helps to bind plant cells together.[1]
Q2: Why am I seeing different results with a new lot of Driselase?
A2: Lot-to-lot variability is a known issue with Driselase.[5] The specific activity of the cellulase, hemicellulase, and pectinase components can vary between batches. This can lead to differences in the efficiency of cell wall digestion, resulting in inconsistent protoplast yields or even cell lysis if the enzymatic activity is too high.
Q3: How can I test the activity of my Driselase lot?
A3: It is highly recommended to perform an activity assay on each new lot of Driselase before use in critical experiments. A standardized method for testing xylanase activity, a key component of Driselase, is available and can serve as a good indicator of overall hemicellulase activity. You can adapt published protocols for this purpose. A basic protocol is provided in the "Experimental Protocols" section below.
Q4: My protoplast yield is very low. What could be the cause?
A4: Low protoplast yield can be due to several factors related to Driselase:
Suboptimal Enzyme Concentration: The optimal concentration of Driselase varies depending on the plant or fungal species and the specific tissue being used.[6][7] It is crucial to optimize the concentration for each new lot.
Insufficient Incubation Time: The digestion time may need to be adjusted based on the activity of the specific Driselase lot.
Incorrect Enzyme-to-Substrate Ratio: The amount of tissue being digested should be appropriate for the amount of enzyme used.
Presence of Inhibitors: Some tissues may contain endogenous enzyme inhibitors.
Q5: My cells are lysing after treatment with Driselase. What should I do?
A5: Cell lysis is often a sign of excessive enzymatic activity. To address this, you can:
Reduce the Driselase Concentration: Try a lower concentration of the enzyme in your digestion buffer.
Decrease the Incubation Time: A shorter digestion period may be sufficient to degrade the cell walls without damaging the protoplasts.
Optimize the Osmotic Stabilizer: Ensure that the osmotic potential of your digestion buffer is correctly balanced to prevent protoplast rupture.
Q6: How should I store Driselase to maintain its activity?
A6: Driselase is typically supplied as a powder and should be stored at -20°C for long-term stability.[3][8] Once reconstituted in a buffer, it is recommended to use it fresh or store it in aliquots at -20°C or -80°C for a limited time to avoid repeated freeze-thaw cycles, which can lead to a loss of enzymatic activity. Always refer to the manufacturer's product information sheet for specific storage recommendations.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered when using Driselase for protoplast isolation.
Problem 1: Low or No Protoplast Yield
Possible Cause
Recommended Solution
Insufficient Driselase Activity
Test the enzymatic activity of the current lot (see Experimental Protocols). Compare with a previous lot if possible. Increase the Driselase concentration in your digestion buffer incrementally.
Suboptimal Incubation Time
Increase the incubation time. Monitor the release of protoplasts periodically under a microscope to determine the optimal duration.
Incorrect Digestion Buffer pH
Ensure the pH of your digestion buffer is within the optimal range for Driselase activity (typically between 5.0 and 6.0).
Inadequate Tissue Preparation
Ensure the plant or fungal tissue is finely minced or sliced to maximize the surface area exposed to the enzymes.
Problem 2: High Protoplast Lysis
Possible Cause
Recommended Solution
Excessive Driselase Activity
Decrease the Driselase concentration. Perform a dose-response experiment to find the optimal concentration.
Prolonged Incubation Time
Reduce the incubation time. Over-digestion can damage the protoplast membrane.
Improper Osmotic Stabilizer Concentration
Verify the molarity of the osmotic stabilizer (e.g., mannitol, sorbitol) in your digestion buffer. The optimal concentration is tissue-dependent.
Mechanical Stress
Handle the protoplasts gently during and after digestion. Avoid vigorous shaking or centrifugation.
Problem 3: Inconsistent Results Between Experiments
Possible Cause
Recommended Solution
Driselase Lot-to-Lot Variability
Standardize each new lot of Driselase by performing an activity assay. Adjust the enzyme concentration and/or incubation time to achieve consistent results.
Inconsistent Starting Material
Use plant or fungal material of the same age and grown under identical conditions for all experiments.
Variations in Protocol Execution
Adhere strictly to the established protocol, paying close attention to incubation times, temperatures, and centrifugation speeds.
Data Presentation: Enzyme Activity Comparison (Template)
Since manufacturers' Certificates of Analysis for Driselase often do not provide detailed quantitative data on the specific activities of its constituent enzymes, it is recommended that researchers perform their own comparative analysis for each new lot. Below is a template table to record and compare the key enzymatic activities.
Driselase Lot Number
Cellulase Activity (U/mg)
Xylanase Activity (U/mg)
Pectinase Activity (U/mg)
Protoplast Yield (protoplasts/g tissue)
Lot A
[User-determined value]
[User-determined value]
[User-determined value]
[User-determined value]
Lot B
[User-determined value]
[User-determined value]
[User-determined value]
[User-determined value]
Lot C
[User-determined value]
[User-determined value]
[User-determined value]
[User-determined value]
Note: "U" represents an enzyme unit, typically defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.
Experimental Protocols
Protocol 1: Standardized Xylanase Activity Assay
This protocol is adapted from established methods for determining xylanase activity and can be used to assess the hemicellulase activity of your Driselase lot.
Principle:
The assay measures the release of reducing sugars from a xylan (B1165943) substrate. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNS) method.
Prepare Substrate Solution: Dissolve 1% (w/v) birchwood xylan in 100 mM sodium acetate buffer (pH 5.0).
Prepare Driselase Solution: Prepare a stock solution of Driselase in cold sodium acetate buffer. The exact concentration will need to be optimized to ensure the final absorbance reading falls within the linear range of the standard curve.
Enzyme Reaction:
Add 0.5 mL of the Driselase solution to 0.5 mL of the xylan substrate solution.
Incubate at 50°C for 10 minutes.
Stop Reaction and Color Development:
Stop the reaction by adding 1.0 mL of DNS reagent.
Boil for 10 minutes.
Cool the tubes to room temperature.
Measure Absorbance:
Add 8.0 mL of distilled water to each tube and mix.
Measure the absorbance at 540 nm.
Standard Curve: Prepare a standard curve using known concentrations of D-xylose.
Calculate Activity: Determine the amount of reducing sugar released using the standard curve. One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of xylose equivalent per minute under the assay conditions.
Visualizations
Diagram 1: Protoplast Isolation Workflow
This diagram illustrates the general workflow for isolating protoplasts from plant tissue using Driselase.
A simplified workflow for plant protoplast isolation.
Diagram 2: Driselase Action on Plant Cell Wall
This diagram shows the primary components of a plant cell wall and the corresponding enzymes in Driselase that act upon them.
Enzymatic action of Driselase on the plant cell wall.
Diagram 3: Troubleshooting Logic for Low Protoplast Yield
This diagram provides a logical flow for troubleshooting low protoplast yield when using Driselase.
A troubleshooting flowchart for low protoplast yield.
Technical Support Center: Driselase Inactivation Post-Protoplasting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Driselase f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Driselase following plant and fungal protoplasting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for stopping the Driselase reaction after protoplast formation?
The most common and recommended method to halt the enzymatic activity of Driselase is not direct inactivation, but rather the physical removal of the enzyme solution from the protoplast suspension. This is achieved through a series of washing and centrifugation steps. This process is critical to prevent over-digestion and maintain protoplast viability.[1][2][3]
Q2: Is it possible to inactivate Driselase using heat?
While heat can denature and inactivate enzymes, this method is generally not recommended for protoplasting procedures. Driselase has an optimal temperature range of 40°C to 50°C.[4] Applying temperatures high enough to cause rapid inactivation (e.g., 65°C or higher) would likely cause irreversible damage to the fragile protoplasts, leading to low viability.[5]
Q3: Are there chemical inhibitors that can be used to inactivate Driselase?
Driselase activity can be inhibited by substances such as heavy metals, detergents, and organic solvents.[4] However, these are generally not used to stop the reaction in standard protoplasting protocols because they can be toxic to the protoplasts and interfere with downstream applications. The preferred method is to wash the enzymes away using a suitable buffer.
Q4: What is a suitable wash solution for removing Driselase?
An effective wash solution should be isotonic to the protoplasts to prevent them from bursting or shrinking. A commonly used solution is the W5 solution, which contains CaCl₂, NaCl, KCl, and MES buffer.[6] Commercially available "Plant Protoplast Digest/Wash Solutions" are also formulated for this purpose.[3][7] The key is to maintain the correct osmotic pressure, often using mannitol (B672) or sorbitol as an osmotic stabilizer.[1][8]
Q5: How many times should I wash the protoplasts after digestion?
Most protocols recommend washing the protoplasts at least two to three times to ensure the complete removal of Driselase and other enzymes.[2][6] The effectiveness of the washing can be confirmed by observing healthy, spherical protoplasts under a microscope after the final wash.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Protoplasts appear lysed or burst after washing.
The wash solution has incorrect osmolarity (hypotonic).
Ensure the wash solution's osmolarity matches the enzyme solution. Use a proven formulation like W5 or a commercial wash solution containing an appropriate concentration of an osmotic stabilizer (e.g., 0.4 M - 0.8 M mannitol).[9]
Excessive mechanical stress during resuspension or centrifugation.
Handle protoplasts gently. Use wide-bore pipette tips for resuspension. Centrifuge at low speeds (e.g., 50-100 x g) for short durations (3-5 minutes).[2][8]
Low yield of protoplasts after washing steps.
Protoplast pellet was accidentally discarded with the supernatant.
Be careful when aspirating the supernatant after centrifugation. The protoplast pellet can be loose and easily disturbed.
Incomplete digestion leading to loss of cells during filtration.
Optimize the enzyme concentration and incubation time. Ensure the tissue is sufficiently digested before proceeding to the washing steps.[10]
Protoplasts clump together.
Presence of DNA from lysed cells.
Add DNase I to the wash solution to break down extracellular DNA.
Undigested tissue fragments remaining in the suspension.
Ensure proper filtration through a nylon mesh (e.g., 50-100 µm) before the first centrifugation step to remove larger debris.[1][2]
Protoplasts do not regenerate a cell wall or fail to divide.
Residual enzyme activity is stressing or damaging the cells.
Increase the number of washing steps to four or five to ensure all traces of Driselase are removed.
The wash solution is missing key ions required for membrane stability.
Use a comprehensive wash solution like W5, which contains calcium ions (CaCl₂) known to improve membrane integrity.[6]
Experimental Protocols
Protocol: Standard Protoplast Washing for Driselase Removal
This protocol outlines the standard procedure for removing Driselase from a protoplast suspension after enzymatic digestion.
Filtration: Once the digestion is complete (as assessed by microscopic observation of spherical protoplasts), gently pass the entire suspension through a sterile nylon mesh filter (50-100 µm pore size) into a sterile centrifuge tube. This removes large, undigested cellular debris.[1][2]
First Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 100 x g) for 5 minutes in a swinging bucket rotor to pellet the protoplasts.[3]
Supernatant Removal: Carefully remove the supernatant, which contains the Driselase, using a pipette. Be cautious not to disturb the soft protoplast pellet.
First Wash: Gently resuspend the protoplast pellet in 10 mL of a sterile, isotonic wash solution (e.g., W5 solution or a commercial equivalent). Use a wide-bore pipette tip to minimize mechanical stress.
Second Centrifugation: Repeat the centrifugation step (100 x g for 5 minutes).
Subsequent Washes: Repeat steps 3, 4, and 5 for a total of two to three washes to ensure thorough removal of the enzyme.
Final Resuspension: After the final wash, resuspend the protoplast pellet in a suitable medium for your downstream application at the desired density.
Viability Check: Assess protoplast viability using a method like Fluorescein Diacetate (FDA) staining to ensure the washing process was not detrimental.[11][12]
Visual Workflow
Below is a diagram illustrating the logical workflow for inactivating (removing) Driselase after the protoplasting procedure.
Caption: Workflow for removing Driselase via washing and centrifugation.
Preventing protoplast clumping after Driselase treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during protoplast...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during protoplast isolation, with a specific focus on preventing protoplast clumping after Driselase treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protoplast clumping after Driselase treatment?
Protoplast clumping, or aggregation, is a common issue that can significantly impact downstream applications. The primary causes include:
Cell Lysis and DNA Release: Damaged or dying protoplasts release DNA, which is inherently sticky and acts as a net, trapping other protoplasts and cellular debris.[1]
Over-digestion with Enzymes: Excessive exposure to Driselase or other cell wall-degrading enzymes can damage protoplast membranes, leading to lysis and the release of DNA.[1]
Mechanical Stress: Harsh handling, such as vigorous pipetting or high-speed centrifugation, can rupture fragile protoplasts.[1][2]
High Protoplast Density: Concentrated protoplasts are more likely to come into contact and aggregate.
Presence of Cellular Debris: Remnants of undigested cell walls and debris from dead cells can contribute to clumping.[3]
Inappropriate Ionic Environment: The concentration of ions, particularly divalent cations like Ca2+, can influence membrane properties and cell-cell adhesion.
Q2: How can I prevent protoplast clumping from the start of the isolation process?
Preventing clumping requires a combination of gentle handling and optimized reagents. Key preventative measures include:
Using Healthy Source Material: Start with young, healthy plant or fungal tissue, as this can improve the yield and viability of protoplasts.[4]
Optimizing Enzyme Digestion: Carefully titrate the Driselase concentration and incubation time to ensure complete cell wall digestion without damaging the protoplasts.[1]
Gentle Mechanical Handling: Use wide-bore pipette tips when transferring protoplast suspensions and avoid vigorous mixing.[2][5]
Low-Speed Centrifugation: Pellet protoplasts at low centrifugal forces (e.g., 100-200 x g) to minimize physical damage.[4][6]
Effective Washing Steps: Thoroughly wash the protoplasts to remove residual enzymes and cellular debris. A common and effective wash solution is W5.[3][7][8]
Q3: Are there any specific additives that can be included in my solutions to prevent clumping?
Yes, several reagents can be added to your buffers to actively prevent aggregation:
DNase I: The addition of DNase I to the digestion or wash solutions is highly effective at breaking down the extracellular DNA released from lysed cells, thereby preventing it from causing clumping.[9][10][11] A typical concentration is 100 µg/mL.[11] Note that DNase I requires divalent cations like Mg2+ and Ca2+ for optimal activity.[1][9]
Bovine Serum Albumin (BSA): Including BSA in the enzyme solution can help stabilize the protoplasts.[12][13]
MES Buffer: Using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid) helps to maintain a stable pH during digestion, which is important for both enzyme activity and protoplast viability.[13][14][15]
Calcium Chelators (EDTA/EGTA): While calcium is necessary for membrane integrity, excess calcium can promote cell adhesion. Chelators like EDTA or EGTA can be used to control the concentration of free Ca2+.[1][16] EGTA is often preferred due to its higher selectivity for Ca2+ over Mg2+.[16][17][18][19] However, their use must be carefully balanced, as removing too much calcium can be detrimental, and they can inhibit DNase I activity.[9]
Troubleshooting Guide: Protoplast Clumping
Issue
Potential Cause
Recommended Solution
Immediate clumping observed after enzyme digestion
Cell lysis during digestion releasing DNA.
Add DNase I (e.g., 100 µg/mL) to the enzyme solution.[11] Ensure gentle agitation during incubation.
Over-digestion with Driselase.
Reduce the concentration of Driselase or shorten the incubation time. Perform a time-course experiment to find the optimal digestion period.
Clumping occurs after centrifugation
Centrifugal force is too high, causing mechanical damage.
Reduce the centrifugation speed to 100-200 x g.[4][6] Use a centrifuge with a soft brake option if available.[4][7]
Protoplast pellet is too compact.
Gently resuspend the pellet by slowly rolling and inverting the tube rather than vigorous pipetting.[4]
Clumps contain significant debris
Inadequate removal of undigested tissue and dead cells.
Filter the protoplast suspension through a series of nylon meshes (e.g., 100 µm followed by 50 µm) to remove larger debris.[2] Purify protoplasts using a sucrose (B13894) density gradient.[8]
Protoplasts clump during culture
High protoplast density.
Culture protoplasts at a lower density.
Protoplasts are not physically separated.
Immobilize protoplasts in a semi-solid medium such as low-melting-point agarose (B213101) or sodium alginate to maintain physical separation.[20][21][22]
Experimental Protocols
Optimized Protoplast Isolation Protocol to Minimize Clumping
This protocol incorporates several steps to reduce the likelihood of protoplast aggregation.
Preparation of Digestion Solution:
Dissolve the appropriate osmoticum (e.g., 0.4 M Mannitol) in a suitable buffer (e.g., 20 mM MES, pH 5.7).[13][15]
Add Driselase to the desired concentration (optimization may be required, start with a concentration recommended in the literature for your specific tissue type).
Supplement the solution with 0.1% BSA and 10 mM CaCl2.[13]
Anti-clumping step: Add DNase I to a final concentration of 100 µg/mL.[11]
Filter-sterilize the complete digestion solution.
Tissue Digestion:
Harvest young, healthy tissue and slice it into thin sections to increase the surface area for enzyme access.[23]
Incubate the tissue in the digestion solution. Use gentle agitation (e.g., 40-50 rpm on a rotary shaker).[23]
Monitor the release of protoplasts periodically under a microscope. Avoid excessive incubation times.
Protoplast Purification:
Anti-clumping step: Gently pass the digest through a sterile nylon mesh (e.g., 70-100 µm pore size) to remove undigested debris.[2]
Transfer the filtrate to a sterile centrifuge tube.
Anti-clumping step: Centrifuge at a low speed (100 x g) for 5-10 minutes to pellet the protoplasts.[6]
Carefully remove the supernatant.
Wash the protoplasts by gently resuspending the pellet in a wash solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).
Repeat the centrifugation and washing steps two more times.
Final Resuspension:
After the final wash, gently resuspend the protoplast pellet in the desired medium for your downstream application.
Determine the protoplast density using a hemocytometer and adjust to the desired concentration.
Visualizing the Workflow
Diagram 1: Protoplast Isolation Workflow with Anti-Clumping Checkpoints
Caption: Workflow for preventing protoplast clumping.
Technical Support Center: Optimizing Proopolast Isolation with Driselase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Driselase in combination with various osmotic stabilizers for efficient protoplast is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Driselase in combination with various osmotic stabilizers for efficient protoplast isolation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is it used for protoplast isolation?
A1: Driselase is a crude lytic enzyme preparation containing a spectrum of cell wall-degrading enzymes, including cellulase, hemicellulase, and pectinase.[1][2] This mixture works synergistically to effectively break down the complex polysaccharides of plant and fungal cell walls, which is essential for releasing protoplasts.[1][3]
Q2: What is the role of an osmotic stabilizer in protoplast isolation?
A2: An osmotic stabilizer is a solute added to the enzyme and washing solutions to prevent the protoplasts from rupturing. Once the cell wall is removed, the protoplast is only enclosed by the plasma membrane and is highly susceptible to osmotic shock. The stabilizer increases the osmotic potential of the external solution, creating an isotonic environment that maintains the integrity and viability of the protoplasts.[4]
Q3: What are the most commonly used osmotic stabilizers with Driselase?
A3: Sugars and sugar alcohols like mannitol (B672), sorbitol, and sucrose (B13894) are frequently used.[4][5] Inorganic salts such as potassium chloride (KCl), sodium chloride (NaCl), and magnesium sulfate (B86663) (MgSO₄) are also employed, sometimes in combination with sugars.[6] The choice of stabilizer often depends on the specific type of cell or tissue being used.
Q4: How do I prepare a Driselase enzyme solution?
A4: Driselase is typically dissolved in a buffer solution (e.g., MES) with a slightly acidic pH (around 5.1-5.6) and the chosen osmotic stabilizer.[7] A common working concentration for Driselase ranges from 0.5% to 2.5% (w/v), but the optimal concentration should be determined empirically for your specific application.[6][8] The solution should be sterile-filtered before use.
Troubleshooting Guide
Issue 1: Low or No Protoplast Yield
Question: I am not getting enough protoplasts after incubation with Driselase. What could be the cause?
Answer: A low protoplast yield can be attributed to several factors:
Ineffective Enzyme Concentration: The Driselase concentration may be too low. It is recommended to perform a concentration optimization, testing a range (e.g., 0.5% to 2.5%).[5][6]
Incorrect Osmotic Stabilizer Concentration: If the osmotic potential of the solution is not optimal, cells may not release protoplasts efficiently or may lyse upon release. The optimal molarity for stabilizers like mannitol or sorbitol typically ranges from 0.4 M to 0.8 M.[5][9]
Suboptimal Incubation Time: Digestion time is critical. Insufficient time will lead to incomplete cell wall degradation, while prolonged exposure can decrease viability.[8] Monitor the release of protoplasts periodically under a microscope and perform a time-course experiment (e.g., 2 to 6 hours) to find the optimal duration.
Poor Tissue Quality: The age and health of the source tissue are crucial. Younger, actively growing tissues, such as young leaves or protonemal tissue, generally yield more protoplasts.[8]
Issue 2: Protoplasts Are Bursting (Lysis)
Question: My protoplasts appear to be bursting shortly after or during isolation. How can I prevent this?
Answer: Protoplast lysis is a clear sign of osmotic imbalance.
Increase Osmotic Stabilizer Concentration: The external solution is likely hypotonic. Try incrementally increasing the molarity of your osmotic stabilizer (e.g., from 0.5 M to 0.8 M mannitol).[9][10]
Gentle Handling: Protoplasts are extremely fragile. Ensure all handling steps, including resuspension and centrifugation, are performed gently. Use wide-bore pipette tips and low-speed centrifugation (e.g., 100 x g).[11]
Issue 3: Low Protoplast Viability
Question: I have a good yield of protoplasts, but they are not viable. What can I do to improve their health?
Answer: Low viability can result from enzymatic damage or suboptimal conditions.
Optimize Incubation Time: Over-incubation with Driselase can damage the cell membrane. Determine the shortest time required for effective cell wall removal.[8]
Check pH of Enzyme Solution: The pH of the enzyme solution affects both enzyme activity and protoplast health. A pH between 5.1 and 5.8 is generally recommended.[7]
Purification: Ensure protoplasts are quickly and efficiently separated from the enzyme solution and cellular debris after digestion. This is often done by centrifugation and washing with a fresh osmotic solution.[11]
Experimental Data Summary
The selection of an osmotic stabilizer and its concentration is critical and often species-dependent. The table below summarizes findings from various studies on the effect of different stabilizers on protoplast yield.
Organism/Tissue
Driselase Concentration
Osmotic Stabilizer
Optimal Concentration
Protoplast Yield/Result
Eutypella sp. (Fungus)
2.0% (20 g/L)
NaCl
0.75 M
~6.15 x 10⁶ cells/mL
Populus simonii × P. nigra
Not specified with Driselase
Mannitol
0.8 M
~2.28 x 10⁷ protoplasts/g FW (High viability of 96%)[9]
~8.01 x 10⁷ protoplasts (High viability of 93%)[10]
Fungus
Not specified
Sucrose
0.4 M / 0.6 M
Higher amount of protoplasts obtained at 0.4M; significant regeneration at 0.6M[4]
Detailed Experimental Protocol
This protocol provides a general framework for protoplast isolation using Driselase. Optimization of concentrations, incubation times, and centrifugation speeds is recommended for specific experimental systems.
1. Preparation of Solutions
Enzyme Solution:
1.0% (w/v) Driselase
0.6 M Mannitol
20 mM MES buffer
Adjust pH to 5.6 with KOH.
Bring to final volume with sterile water and pass through a 0.22 µm filter.
Washing Solution (W5):
0.5 M Mannitol
20 mM KCl
4 mM MES buffer
Adjust pH to 5.6 and sterilize.
2. Experimental Workflow
Tissue Preparation:
Select young, healthy leaf tissue.
Sterilize the surface of the leaves.
Carefully slice the tissue into thin strips (0.5-1 mm) to maximize surface area for enzyme exposure.
Enzymatic Digestion:
Place the tissue strips into a petri dish containing the prepared Enzyme Solution.
Ensure the tissue is fully submerged.
Incubate in the dark with gentle agitation (e.g., 40-50 rpm) for 3-5 hours at 25-28°C.
Protoplast Isolation and Purification:
Gently swirl the dish to release the protoplasts from the digested tissue.
Filter the solution through a nylon mesh (50-100 µm pore size) into a sterile centrifuge tube to remove undigested debris.[8]
Centrifuge at 100 x g for 5 minutes. A loose pellet of protoplasts should form.
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 mL of W5 Washing Solution.
Repeat the centrifugation and washing step twice to completely remove the enzyme.
Quantification and Viability Check:
After the final wash, resuspend the protoplasts in a known volume of W5 solution.
Use a hemocytometer to count the number of protoplasts and determine the yield.
Assess viability using a method like Fluorescein Diacetate (FDA) staining.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the protoplast isolation protocol.
Caption: Workflow for protoplast isolation using enzymatic digestion.
Optimizing incubation time for Driselase to avoid over-digestion
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Driselase incubation time and prevent over-digestion during experimen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Driselase incubation time and prevent over-digestion during experiments such as protoplast isolation.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and why is incubation time critical?
A1: Driselase is a complex enzyme mixture derived from the fungus Trichoderma viride containing cellulase, hemicellulase, and pectinase (B1165727) activities.[1][2] It is highly effective at degrading plant and fungal cell walls to generate protoplasts.[1][2][3] The incubation time is a critical parameter because it directly impacts the efficiency of cell wall digestion and the viability of the resulting protoplasts. Insufficient incubation leads to low protoplast yield, while excessive incubation can cause cell lysis and death, a phenomenon known as over-digestion.[4][5]
Q2: What are the visible signs of over-digestion?
A2: Over-digestion results in fragile, easily lysed protoplasts. Under the microscope, you may observe a high number of burst protoplasts, cellular debris, and a general decrease in the population of intact, spherical protoplasts. Viability staining, for example with Fluorescein Diacetate (FDA), will show a low percentage of fluorescent (viable) cells.[6]
Q3: What indicates an under-digestion or incomplete reaction?
A3: The primary sign of under-digestion is a low yield of protoplasts. You will observe many cells still clumped together or tissue fragments that have not been fully broken down by the enzymes.[7] The cell walls are not completely removed, making subsequent applications like transformation difficult.
Q4: What factors influence the optimal Driselase incubation time?
A4: Several factors can affect the ideal incubation time.[8][9] These include:
Enzyme Concentration: Higher concentrations of Driselase generally require shorter incubation times.[4]
Temperature and pH: Driselase has an optimal temperature range (typically 40°C to 50°C) and pH range (around 5.0-6.0).[1] Deviations from these optima can slow the reaction, requiring longer incubation.
Tissue Type and Age: The composition and thickness of the cell wall vary between species and even different tissues or developmental stages of the same organism.[10][11] Younger tissues generally require shorter digestion times.[10]
Enzyme Lot Variation: Different batches of Driselase can have varying levels of enzymatic activity, making it necessary to optimize the incubation time for each new lot.[5]
Substrate Purity: Contaminants in the starting material can inhibit enzyme activity.[12][13]
Q5: How can I determine the optimal incubation time for my specific experiment?
A5: The most effective method is to perform a time-course experiment. This involves incubating your sample with Driselase and collecting aliquots at different time points (e.g., every 30-60 minutes). You can then analyze each time point for protoplast yield and viability to identify the optimal duration.
Troubleshooting Guide for Driselase Digestion
Problem
Possible Cause
Recommended Solution
Low Protoplast Yield (Under-digestion)
Incubation time is too short.
Increase the incubation period. Perform a time-course experiment to find the optimal duration.[12][14]
Enzyme concentration is too low.
Increase the Driselase concentration in the digestion buffer.[12]
Suboptimal temperature or pH.
Ensure the digestion is carried out within the optimal pH (5.0-6.0) and temperature (40-50°C) range for Driselase activity.[1]
Presence of inhibitors in the sample.
Purify the starting material to remove potential enzyme inhibitors like phenols or salts.[13][14]
Low Protoplast Viability (Over-digestion)
Incubation time is too long.
Reduce the total incubation time. Monitor the digestion process closely under a microscope.[4][12]
Enzyme concentration is too high.
Decrease the concentration of Driselase used in the reaction.[12]
Mechanical stress during incubation.
Ensure gentle agitation (e.g., slow shaking at 45-85 rpm) to avoid physically damaging the fragile protoplasts.[4][7]
Suboptimal osmotic stabilizer.
Verify that the osmoticum (e.g., mannitol, sorbitol, KCl) concentration in the buffer is correct to prevent protoplasts from bursting.[8]
Quantitative Data Summary
Optimizing Driselase concentration and incubation time is crucial and highly dependent on the target tissue. The following table provides examples from published studies as starting points for optimization.
Prepare the enzyme solution by dissolving Driselase and any other required enzymes in the pre-warmed enzyme buffer to the desired starting concentration.
Prepare the biological material. For leaves, slice them into thin strips (1-2 mm).[7] For mycelia, use young, actively growing cultures.[4]
Immerse a known quantity of the prepared material into the enzyme solution.
Incubate the mixture at the recommended temperature with gentle agitation.
At regular intervals (e.g., 60, 90, 120, 150, 180 minutes), gently pipette a small aliquot of the suspension.
Observe the aliquot under a microscope to qualitatively assess the release of protoplasts and their integrity. Note the time point when a significant number of protoplasts are released but cells are not yet bursting.
To quantify, filter the collected aliquot through a nylon mesh to remove undigested debris.
Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the protoplasts.[7]
Carefully remove the supernatant and resuspend the protoplasts in a known volume of washing solution.
3. Analysis:
Yield: Use a hemocytometer to count the number of intact protoplasts per unit volume. Calculate the total yield based on the initial amount of starting material.
Viability: Add FDA stain to a small sample of the protoplast suspension and incubate for 5-10 minutes. Observe under a fluorescence microscope. Viable protoplasts will exhibit bright green fluorescence.[6] Calculate the percentage of viable cells.
Optimization: Plot the protoplast yield and viability against incubation time. The optimal time is the point that yields the highest number of viable protoplasts before a significant drop in viability is observed.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for determining optimal Driselase incubation time.
Troubleshooting Logic for Driselase Digestion
Caption: Decision tree for troubleshooting Driselase digestion issues.
Technical Support Center: Enhancing Driselase Efficiency with Mechanical Disruption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of Driselase-mediated cell...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of Driselase-mediated cell wall digestion by incorporating mechanical disruption techniques.
Frequently Asked Questions (FAQs)
Q1: What is Driselase and what is its primary application?
Driselase is a commercially available enzyme mixture derived from fungi such as Trichoderma viride.[1] It contains a cocktail of cell wall-degrading enzymes, including cellulase, hemicellulase, and pectinase.[1][2] This powerful combination works synergistically to break down the complex carbohydrate structures of plant and fungal cell walls.[2] Its most common application in research is the generation of protoplasts (cells stripped of their cell wall) for use in genetic transformation, cell fusion, and subcellular studies.[1][2][3]
Q2: Why should I consider combining Driselase treatment with mechanical disruption?
While Driselase is effective on its own, some plant tissues or fungal species have particularly resilient cell walls that are resistant to complete enzymatic digestion. Combining the enzymatic action of Driselase with a subsequent gentle mechanical disruption can significantly increase the yield and efficiency of cell lysis.[4] This dual approach first weakens the cell wall structure with enzymes, making it more susceptible to physical breakage. This can lead to higher yields of protoplasts or cell lysates, reduce the required enzyme concentration, and shorten incubation times.[4][5]
Q3: What are the common mechanical disruption methods used with Driselase?
Common mechanical methods that can be paired with Driselase treatment include:
Bead Beating: This method uses small glass or ceramic beads agitated by a high-speed vortexer or bead mill to physically crack open the pre-weakened cells. It is highly effective for tough cells like fungi and yeasts.[6][7]
Sonication: This technique utilizes high-frequency sound waves to create cavitation bubbles in the cell suspension. The collapse of these bubbles generates shear forces that disrupt the cell membranes.[8][9]
Homogenization: This process involves forcing the cell suspension through a narrow space, subjecting the cells to high shear stress. It is effective for a variety of tissues, including plant and animal samples.[6]
Mortar and Pestle Grinding: A traditional and effective method, particularly for plant tissues, often performed with samples frozen in liquid nitrogen to make them brittle.[2]
Q4: How do I choose the right mechanical method for my experiment?
The choice depends on your starting material and desired outcome:
For tough fungal mycelia or yeast , bead beating is often the most reliable method.[7]
For cultured plant cells or softer tissues , sonication or homogenization can provide more controlled disruption.
For intact plant tissues like leaves, grinding with a mortar and pestle is a common first step before or after enzymatic treatment.[2]
If preserving organelle integrity is critical, a gentler method like bead beating with smaller beads or carefully controlled homogenization is preferable to high-amplitude sonication.[2]
Experimental Protocols & Data
Data Presentation: Comparison of Lysis Methods
Combining enzymatic lysis with a mechanical step can significantly improve disruption efficiency and subsequent yields of intracellular products like lipids or proteins. The following table, based on data from a study on the microalga Neochloris oleoabundans, illustrates the synergistic effect.
Lysis Method
Disruption Degree (%)
Lipid Recovery (%)
Key Observation
Enzymatic Only (Cellulase)
~64%
Moderate
Effective at weakening the cell wall but incomplete lysis.
Mechanical Only (Homogenization)
~85%
High
High energy input required; can generate heat.
Combined (Enzymatic + Homogenization)
>95%
~93%
Achieved the highest disruption with reduced enzyme and mechanical force.[4]
Table 1: Representative data comparing the efficiency of enzymatic, mechanical, and combined cell disruption methods. The combined approach shows a significantly higher degree of cell disruption and lipid recovery. Data adapted from a study on microalgae.[4]
Protocol 1: Standard Protoplast Isolation using Driselase (Fungal Mycelia)
This protocol provides a general procedure for isolating protoplasts from fungal mycelia using only Driselase.
Materials:
Young fungal mycelium (2-3 days old)
Driselase
Osmotic Stabilizer Buffer (e.g., 1 M KCl or 0.75 M NaCl)[10][11]
Sterile water
Filtration mesh (e.g., 40-100 µm nylon mesh)
Hemocytometer
Procedure:
Harvest young, actively growing mycelia by filtration.
Wash the mycelia three times with a suitable osmotic stabilizer buffer to remove media components.
Resuspend the mycelia in the osmotic stabilizer buffer containing Driselase. A typical starting concentration is 10-20 mg/mL.[10]
Incubate the mixture at a suitable temperature (e.g., 28-30°C) with gentle agitation (50-80 rpm) for 3-6 hours.[10]
Monitor the release of protoplasts periodically using a light microscope.
Once a sufficient number of protoplasts are released, separate them from the mycelial debris by filtering the suspension through a sterile nylon mesh.[2]
Collect the protoplasts from the filtrate by centrifugation at a low speed (e.g., 1000 x g) for 5-10 minutes.
Carefully discard the supernatant and wash the protoplast pellet twice with the osmotic stabilizer buffer.
Resuspend the final protoplast pellet in a known volume of buffer and determine the yield using a hemocytometer.
Protocol 2: Enhanced Protoplast Isolation with Driselase and Mechanical Disruption (Bead Beating)
This protocol integrates a bead beating step after a shortened Driselase treatment to enhance the lysis of resilient fungal cells.
Materials:
All materials from Protocol 1
Bead beating device (e.g., Vortex-Genie with adapter)
Incubate the mycelia with Driselase for a reduced time (e.g., 1-2 hours). The goal is to weaken the cell walls, not necessarily release all protoplasts.
Transfer the enzyme-treated mycelial suspension to microcentrifuge tubes pre-filled with sterile glass beads (approx. 1/3 of the tube volume).[7]
Secure the tubes on a bead beater or vortex adapter and process at maximum speed for 3-5 cycles of 30-60 seconds, with cooling on ice for 1 minute between cycles to prevent overheating.
Centrifuge the tubes at low speed (e.g., 1000 x g) for 5 minutes to pellet the protoplasts and debris.
Carefully transfer the supernatant containing the protoplasts to a new tube.
Proceed with filtration and washing steps as described in steps 6-9 of Protocol 1 to purify the protoplasts.
Troubleshooting Guide
Problem 1: Low Protoplast/Lysate Yield
Possible Cause
Recommended Solution
Inefficient Enzymatic Digestion
Optimize Driselase concentration (try a range from 5 mg/mL to 25 mg/mL) and incubation time (2-6 hours).[10][12] Ensure the incubation temperature is optimal for Driselase activity (typically 28-37°C).[10]
Resistant Cell Wall
The cell wall may be too thick or have a composition that is resistant to Driselase alone. Introduce a mechanical disruption step (bead beating, sonication) after a partial enzymatic digestion.[4][5]
Incomplete Mechanical Disruption
If using sonication, ensure the probe is properly immersed and use pulsed cycles to prevent overheating.[9] If using bead beating, check that the bead size is appropriate for your cell type and that the tube is not overfilled, allowing for bead movement.[7]
Cell Clumping
Undigested tissue can trap protoplasts. Ensure gentle agitation during incubation and consider a pre-filtration step to remove large clumps before the main collection step.[2]
Problem 2: Low Protoplast Viability
Possible Cause
Recommended Solution
Over-digestion with Driselase
Reduce the incubation time or the enzyme concentration. Protoplast viability can decrease with prolonged exposure to enzymes.[2]
Excessive Mechanical Force
Mechanical disruption can easily damage the plasma membrane. Reduce the intensity (amplitude/speed) or duration of sonication/bead beating. Use pulsed cycles with cooling steps in between to minimize heat generation, which can denature proteins and damage cells.[3][9]
Osmotic Imbalance
The osmotic stabilizer concentration is critical. If protoplasts are bursting, increase the molarity of the stabilizer (e.g., from 0.6 M to 1.0 M). If they appear shrunken, decrease the concentration.[10]
Damage from Oxidative Stress
The enzymatic process itself can induce oxidative stress. Adding antioxidants like superoxide (B77818) dismutase to the isolation medium can improve viability.[13]
Problem 3: Degradation of Target Molecules (e.g., Proteins, RNA)
Possible Cause
Recommended Solution
Protease/Nuclease Release
Cell lysis releases endogenous proteases and nucleases. Perform all lysis and subsequent steps at 4°C and add protease and/or RNase inhibitors to all buffers immediately before use.[4][8]
Heat Denaturation
Mechanical methods, especially sonication, can generate significant heat. Always keep the sample on ice and use short, pulsed cycles rather than continuous sonication.[3][9]
Harsh Lysis Conditions
If protein function is critical, enzymatic lysis is generally gentler than mechanical methods.[14] If a combined approach is needed, use the mildest possible mechanical force required to achieve sufficient lysis after enzymatic pre-treatment.
Problem 4: Lysate is Highly Viscous
Possible Cause
Recommended Solution
Genomic DNA Release
Lysis of cells releases large amounts of genomic DNA, making the solution thick and difficult to pipette.[15]
Add Nuclease
Add DNase I (along with its required cofactor, Mg²⁺) to the lysis buffer to digest the DNA and reduce viscosity.[8][15]
Mechanical Shearing
Further mechanical shearing (e.g., passing the lysate through a narrow-gauge needle) can also help break down the long DNA strands.
Visualized Workflows and Logic
Experimental Workflow: Comparison of Lysis Strategies
Workflow comparing enzymatic vs. combined lysis.
Troubleshooting Logic for Low Protoplast Viability
Flowchart for troubleshooting low protoplast viability.
Driselase vs. Yatalase: A Comparative Guide to Fungal Protoplast Isolation Efficiency
For researchers and drug development professionals working with filamentous fungi, the efficient generation of protoplasts is a critical step for a multitude of applications, including genetic transformation, secondary m...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals working with filamentous fungi, the efficient generation of protoplasts is a critical step for a multitude of applications, including genetic transformation, secondary metabolite screening, and single-cell analysis. The enzymatic digestion of the fungal cell wall is the most common method for protoplast isolation, with Driselase and Yatalase being two frequently employed enzyme preparations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable enzyme for your research needs.
Enzyme Composition and Primary Activities
The efficacy of Driselase and Yatalase in digesting fungal cell walls stems from their distinct enzymatic compositions. Fungal cell walls are complex structures primarily composed of chitin (B13524), glucans, and glycoproteins. The varied composition of these enzymes dictates their effectiveness against different fungal species.
Driselase , derived from Basidiomycetes sp., is a crude enzyme mixture with a broad spectrum of activities. Its primary components include cellulase, hemicellulase, pectinase, xylanase, and laminarinase. This complex formulation allows Driselase to break down a wide array of polysaccharides found in fungal cell walls.
Yatalase , produced from Corynebacterium sp. OZ-21, has a more targeted enzymatic profile, consisting mainly of chitinase (B1577495) and chitobiase, which specifically target the chitin backbone of the fungal cell wall. It also contains other activities such as chitosanase, β-1,3-glucanase, and protease, which contribute to its overall lytic efficacy.
Performance Comparison: Protoplast Yield
The efficiency of protoplast isolation is most commonly quantified by the yield of protoplasts obtained from a given amount of fungal mycelium. A direct comparative study on the filamentous fungus Nodulisporium sp. provides valuable quantitative insights into the performance of Driselase and Yatalase.
In this study, mycelia were treated with either Driselase or Yatalase under identical experimental conditions. The results, summarized in the table below, demonstrate a significantly higher protoplast yield with Yatalase.
While the study on Nodulisporium sp. provides a clear head-to-head comparison, it is important to note that the optimal enzyme and conditions can be species-specific. For instance, a study on Fusarium verticillioides reported high protoplast yields using Driselase at a concentration of 12.5 mg/mL[2]. Another study on Eutypella sp. utilized a combination of a lysing enzyme and Driselase to achieve a yield of up to 6.15 x 10^6 protoplasts/mL[3]. Similarly, Yatalase has been used effectively, often in combination with other enzymes like β-Glucanase, for protoplast isolation from Botrytis cinerea[4].
Experimental Protocols
Below are detailed methodologies for fungal protoplast isolation using Driselase and Yatalase, based on the comparative study conducted on Nodulisporium sp.[1].
Fungal Culture and Mycelia Collection
Inoculate the desired fungus into 100 mL of Yeast Extract Peptone Dextrose (YEPD) liquid medium.
Incubate the culture for 24 hours at 28°C with shaking.
Collect the mycelia by filtration and wash with sterile distilled water.
Protoplast Isolation Protocol
Suspend 1 g of washed mycelia in 5 mL of the enzyme solution.
Enzyme Solution Preparation :
Driselase Solution : Prepare a 10 mg/mL solution of Driselase in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).
Yatalase Solution : Prepare a 10 mg/mL solution of Yatalase in a suitable osmotic stabilizer (e.g., 1.2 M sorbitol).
Incubate the mycelia-enzyme suspension at 30°C for 3 hours with gentle agitation.
Monitor protoplast release periodically using a microscope.
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.
Pellet the protoplasts by centrifugation (e.g., 500 x g for 5 minutes).
Wash the protoplast pellet with the osmotic stabilizer solution and re-centrifuge.
Resuspend the final protoplast pellet in a suitable buffer for downstream applications.
Experimental Workflow
The general workflow for fungal protoplast isolation is depicted in the diagram below. This process involves several key stages, from fungal culture to the final purification of protoplasts.
Fungal Protoplast Isolation Workflow
Conclusion
Both Driselase and Yatalase are effective enzyme preparations for fungal protoplast isolation. The choice between them depends significantly on the fungal species being studied and its specific cell wall composition.
Yatalase demonstrated superior efficiency in protoplast yield for Nodulisporium sp. in a direct comparative study, suggesting its high chitinase and chitobiase activity is particularly effective against the cell walls of certain fungi.[1]
Driselase , with its broad spectrum of enzymatic activities, offers a versatile option that can be effective against a wider range of fungal species, as evidenced by its successful use in studies on Fusarium verticillioides.[2]
For researchers targeting fungi with a high chitin content in their cell walls, Yatalase may be the more efficient choice. Conversely, for novel or diverse fungal species where the cell wall composition is not well characterized, the broader activity profile of Driselase might be more advantageous. It is also common practice to use these enzymes in combination with other lytic enzymes to enhance protoplast yield, and this approach may be necessary for particularly recalcitrant fungal strains. Ultimately, empirical testing with the specific fungal species of interest is recommended to determine the optimal enzyme or enzyme combination for achieving the highest protoplast isolation efficiency.
A Comparative Guide to Driselase and Cellulase Onozuka for Plant Protoplast Isolation
For Researchers, Scientists, and Drug Development Professionals The isolation of viable plant protoplasts is a cornerstone of plant biotechnology, enabling a wide range of applications from genetic transformation and som...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isolation of viable plant protoplasts is a cornerstone of plant biotechnology, enabling a wide range of applications from genetic transformation and somatic hybridization to single-cell analysis. The enzymatic digestion of the plant cell wall is the most critical step in this process, and the choice of enzymes is paramount to success. This guide provides an objective comparison of two commonly used enzyme preparations, Driselase and Cellulase (B1617823) Onozuka, for the isolation of plant protoplasts, supported by experimental data and detailed protocols.
Enzyme Composition and Activity
Driselase is a complex enzyme mixture derived from Basidiomycetes sp. containing a broad spectrum of cell wall degrading activities, including cellulase, hemicellulase (B13383388), pectinase (B1165727), and xylanase.[1][2][3] This multi-enzyme composition allows Driselase to break down the various polysaccharide components of the plant cell wall simultaneously.
Cellulase Onozuka , derived from Trichoderma viride, is primarily a cellulase, with potent activity against the β-1,4-glucan linkages in cellulose.[4][5] While its main activity is cellulolytic, it also contains some hemicellulase and pectinase activities.[4][5] It is often used in combination with Macerozyme, which is rich in pectinase and hemicellulase, to achieve complete cell wall digestion.[4][6]
Performance Comparison: Protoplast Yield and Viability
The efficiency of protoplast isolation is highly dependent on the plant species, tissue type, and the specific combination and concentration of enzymes used. While a single, universally optimal enzyme solution does not exist, the following tables summarize reported protoplast yields using Driselase and Cellulase Onozuka from various studies.
Table 1: Protoplast Yield with Driselase-Containing Enzyme Cocktails
Synergy: Both Driselase and Cellulase Onozuka are often used in combination with other enzymes, particularly pectinases like Macerozyme or Pectolyase, to achieve efficient cell wall degradation.[3][4][7]
Species Dependency: The optimal enzyme and concentration vary significantly between plant species. For example, a study on brown algae found that the inclusion of Driselase did not significantly affect protoplast yield, whereas Cellulase Onozuka RS was effective.[15] In contrast, for some woody plants and callus cultures, Driselase is a key component of the enzyme cocktail.[7][8]
Concentration is Crucial: The concentration of each enzyme must be carefully optimized. For instance, in tea protoplast isolation, increasing Cellulase R-10 concentration to 3% significantly increased yield, while higher concentrations of Macerozyme R-10 had a negative effect.[1]
Experimental Protocols
The following are generalized protocols for plant protoplast isolation using either Driselase or Cellulase Onozuka. Researchers should optimize the enzyme concentrations, incubation time, and osmoticum concentration for their specific plant material.
General Protoplast Isolation Workflow
A generalized workflow for plant protoplast isolation.
Protocol 1: Driselase-Based Enzyme Solution
Plant Material: Use young, healthy, and fully expanded leaves or actively growing cell suspension cultures.
Pre-treatment:
Sterilize the plant material (e.g., with 70% ethanol (B145695) and a dilute bleach solution).
For leaves, gently remove the lower epidermis (peeling) or finely slice the tissue.
Incubate the tissue in a plasmolysis solution (e.g., 0.5 M mannitol) for 30-60 minutes.
Enzyme Solution Preparation:
Prepare an enzyme solution containing:
1.0 - 2.0% (w/v) Driselase
0.5 - 1.0% (w/v) Macerozyme R-10 (optional, but recommended)
0.4 - 0.6 M Mannitol (as osmotic stabilizer)
MES buffer (pH 5.5 - 5.8)
Filter-sterilize the enzyme solution.
Digestion:
Remove the plasmolysis solution and add the enzyme solution.
Incubate in the dark at 25-30°C with gentle shaking (30-50 rpm) for 4-16 hours. Monitor the release of protoplasts periodically under a microscope.
Purification:
Gently filter the digest through a series of nylon meshes (e.g., 100 µm followed by 40 µm) to remove undigested debris.
Centrifuge the filtrate at a low speed (e.g., 100 x g for 5 minutes) to pellet the protoplasts.
Wash the protoplasts by resuspending the pellet in a washing solution (e.g., W5 solution) and centrifuging again. Repeat this step twice.
For higher purity, protoplasts can be purified on a sucrose (B13894) or Percoll density gradient.
Viability and Yield Assessment:
Resuspend the final protoplast pellet in a known volume of culture medium.
Determine protoplast viability using fluorescein (B123965) diacetate (FDA) staining.
Calculate the protoplast yield using a hemocytometer.
Plant Material and Pre-treatment: Follow steps 1 and 2 from Protocol 1.
Enzyme Solution Preparation:
Prepare an enzyme solution containing:
1.0 - 3.0% (w/v) Cellulase Onozuka R-10 or RS
0.5 - 1.5% (w/v) Macerozyme R-10
0.4 - 0.6 M Mannitol (as osmotic stabilizer)
MES buffer (pH 5.5 - 5.8)
Filter-sterilize the enzyme solution.
Digestion, Purification, and Assessment: Follow steps 4, 5, and 6 from Protocol 1.
Signaling Pathways and Cell Wall Integrity
The enzymatic removal of the cell wall is a significant stress event for the plant cell, triggering cell wall integrity (CWI) signaling pathways.[16] This response is initiated by the perception of cell wall damage, likely through cell surface receptors that monitor the state of the cell wall.[16]
Cell wall integrity signaling during enzymatic protoplast isolation.
Upon enzymatic digestion, damage-associated molecular patterns (DAMPs) are released from the cell wall, which are perceived by receptor-like kinases (RLKs) on the plasma membrane.[16] This perception triggers a downstream signaling cascade involving reactive oxygen species (ROS) production and calcium ion influx, leading to transcriptional reprogramming.[17] This can result in the activation of defense genes and the initiation of cell wall regeneration.[17] However, excessive stress from enzymatic treatment can also lead to programmed cell death, reducing protoplast viability. Therefore, minimizing the incubation time and using the lowest effective enzyme concentration is crucial.
Conclusion and Recommendations
Both Driselase and Cellulase Onozuka are effective enzyme preparations for the isolation of plant protoplasts. The choice between them, or their use in combination, is highly dependent on the specific plant species and tissue being used.
Driselase is a good starting point for many plant species, especially those with complex cell walls, due to its broad spectrum of enzymatic activities. Its "all-in-one" nature can simplify the initial optimization of enzyme cocktails.
Cellulase Onozuka , particularly when combined with Macerozyme, offers a more defined and titratable system. This allows for more precise optimization of cellulase and pectinase activities, which can be beneficial for sensitive tissues or for maximizing protoplast viability.
For optimal results, it is recommended to:
Conduct a literature review for protocols established for the specific plant species or a closely related one.
Empirically test a range of concentrations for both Driselase and Cellulase Onozuka (in combination with a pectinase).
Optimize incubation time to maximize protoplast release while minimizing damage.
Carefully control osmotic conditions throughout the isolation and washing steps to maintain protoplast integrity.
By systematically approaching the optimization of the enzymatic digestion step, researchers can significantly improve the yield and viability of plant protoplasts, paving the way for successful downstream applications.
A Head-to-Head Battle of Enzymes: Driselase vs. Snailase for Fungal Cell Wall Degradation
For researchers in mycology, drug development, and fungal biotechnology, the efficient isolation of viable protoplasts is a critical first step for a myriad of molecular techniques. The enzymatic digestion of the fungal...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in mycology, drug development, and fungal biotechnology, the efficient isolation of viable protoplasts is a critical first step for a myriad of molecular techniques. The enzymatic digestion of the fungal cell wall is the most common and effective method to achieve this. This guide provides a detailed comparison of two widely used enzyme cocktails, Driselase and Snailase, for the degradation of fungal cell walls, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for your research needs.
Executive Summary
Driselase, a commercially available enzyme mixture derived from fungi such as Trichoderma viride or Irpex lacteus, is rich in cellulases, hemicellulases, and pectinases.[1][2] In contrast, Snailase is a complex enzymatic cocktail extracted from the digestive tracts of snails, containing over 20 different enzymes, including cellulase, pectinase, amylase, and protease.[3][4] While both are effective in degrading fungal cell walls, their efficacy can vary significantly depending on the fungal species and experimental conditions. This guide presents a quantitative comparison of their performance and provides detailed protocols for their use.
Quantitative Performance Comparison
The efficacy of Driselase and Snailase in producing fungal protoplasts has been evaluated in various studies. While a direct comparison on the same fungal species under identical conditions is not always available, the following tables summarize key quantitative data from different experiments.
Table 1: Direct Comparison of Protoplast Yield from Sclerotinia sclerotiorum
Enzyme
Concentration (% w/v)
Protoplast Yield (x 10^5 / 0.1 g hyphae)
Driselase
1.5
~4.5
Snailase
1.5
~2.0
Data is estimated from graphical representations in a study by Ge et al., 2013 and should be considered approximate.
Table 2: Protoplast Yield from Various Fungi Using Driselase and Snailase
Enzyme(s)
Fungal Species
Enzyme Concentration
Protoplast Yield
Driselase
Fusarium verticillioides
12.5 mg/mL
120 x 10^5 protoplasts/mL
Snailase + Lyticase
Aspergillus niger
Snailase:Lyticase = 1:3
5.41 x 10^6 / mL (Snailase alone)
Driselase + Lysing Enzyme
Eutypella sp. D-1
20 g/L Driselase + 20 g/L Lysing Enzyme
6.15 x 10^6 cells/mL
Note: The data in Table 2 is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for fungal protoplast isolation using Driselase and Snailase, based on common practices in the literature.
Protocol 1: Fungal Protoplast Isolation using Driselase
This protocol is a generalized procedure based on studies using Driselase for fungal protoplast isolation.
1. Fungal Culture and Mycelium Collection:
Inoculate the desired fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at the optimal temperature and agitation for 2-3 days to obtain young, actively growing mycelium.
Harvest the mycelium by filtration through sterile cheesecloth or Miracloth.
Wash the mycelium extensively with a suitable osmotic stabilizer (e.g., 0.6 M KCl or 0.7 M NaCl) to remove media components.
2. Enzymatic Digestion:
Prepare the enzyme solution by dissolving Driselase in an osmotic stabilizer solution to a final concentration of 10-20 mg/mL. The optimal concentration may need to be determined empirically.
Resuspend the washed mycelium in the Driselase solution. A general ratio is 0.1 g of wet mycelium per 1-2 mL of enzyme solution.
Incubate the mixture at 28-32°C with gentle shaking (50-80 rpm) for 2-4 hours. Monitor the release of protoplasts periodically using a microscope.
3. Protoplast Purification:
Separate the protoplasts from the mycelial debris by filtering the suspension through sterile cheesecloth or a nylon mesh.
Pellet the protoplasts by centrifugation at a low speed (e.g., 500-1000 x g) for 5-10 minutes.
Gently wash the protoplast pellet twice with the osmotic stabilizer solution to remove residual enzyme.
Resuspend the final protoplast pellet in a suitable buffer or medium for downstream applications.
Protocol 2: Fungal Protoplast Isolation using Snailase
This protocol is a generalized procedure based on studies using Snailase, often in combination with other enzymes.
1. Fungal Culture and Mycelium Collection:
Follow the same procedure as described in Protocol 1 for fungal culture and mycelium collection.
2. Enzymatic Digestion:
Prepare the enzyme solution by dissolving Snailase (and any other supplementary enzymes like lyticase) in an osmotic stabilizer (e.g., 0.6 M Sorbitol or 1 M MgSO4). A common concentration for Snailase is 10-20 mg/mL.
Resuspend the washed mycelium in the Snailase solution.
Incubate the mixture at 30-37°C with gentle agitation for 1-3 hours. Protoplast formation should be monitored microscopically.
3. Protoplast Purification:
Follow the same purification steps as outlined in Protocol 1 to separate and wash the protoplasts.
Experimental Workflow and Signaling Pathways
The general workflow for fungal protoplast isolation is a sequential process that involves several critical steps. The following diagram, generated using the DOT language, illustrates this workflow.
A Comparative Guide to Alternative Enzyme Cocktails for Protoplasting
For researchers, scientists, and professionals in drug development, the isolation of high-quality protoplasts is a critical first step for a multitude of applications, including genetic transformation, single-cell analys...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the isolation of high-quality protoplasts is a critical first step for a multitude of applications, including genetic transformation, single-cell analysis, and somatic hybridization. Driselase, a complex mixture of cell wall-degrading enzymes, has long been a staple for this purpose. However, the need for optimized protocols, cost-effective alternatives, and consistent supply has driven the exploration of other enzyme cocktails. This guide provides an objective comparison of prominent alternatives to Driselase for both plant and fungal protoplasting, supported by experimental data and detailed protocols.
Understanding Driselase
Driselase is a crude enzymatic preparation derived from fungi such as Basidiomycetes sp. or Trichoderma viride. Its effectiveness lies in its composite nature, containing a spectrum of activities including cellulase (B1617823), hemicellulase, and pectinase (B1165727).[1][2][3] This allows it to synergistically degrade the complex polysaccharide matrix of plant and fungal cell walls.
Alternatives for Plant Protoplasting
The primary components of plant cell walls are cellulose, hemicellulose, and pectin (B1162225). Effective enzyme cocktails for plant protoplasting typically combine enzymes that target each of these components.
Cellulase "Onozuka" R-10 and Macerozyme R-10
This combination is one of the most widely used and effective alternatives to Driselase for plant protoplast isolation. Cellulase "Onozuka" R-10 is rich in cellulase activity, while Macerozyme R-10 provides a high concentration of pectinase and hemicellulase.
Pectolyase Y-23 is another potent pectinase that is often used in combination with cellulase for rapid and efficient protoplast isolation. It has been reported to have significantly stronger endo-polygalacturonase activity than Macerozyme R-10.[7]
Experimental Protocol: Protoplast Isolation from Anubias nana Leaves [7]
Plant Material: Use in vitro leaves from six-week-old plants.
Enzyme Solution:
2% (w/v) Cellulase "Onozuka" RS
0.2% (w/v) Pectolyase Y-23
0.6 M Mannitol
2.5 mM CaCl₂
5 mM MES buffer (pH 5.6)
Digestion:
Incubate finely chopped leaf tissue in the enzyme solution.
Incubate for 4 hours in the dark.
Purification:
Follow standard filtration and centrifugation steps as described for the Cellulase/Macerozyme protocol.
Quantification and Viability:
Use a hemocytometer for counting and FDA staining for viability.
Alternatives for Fungal Protoplasting
Fungal cell walls are primarily composed of chitin, glucans, and glycoproteins. Therefore, enzyme cocktails for fungal protoplasting often include chitinases and glucanases.
Lysing Enzyme from Trichoderma harzianum (often with Driselase)
Lysing Enzyme from Trichoderma harzianum is a common component in fungal protoplasting cocktails, often used in conjunction with Driselase to enhance the digestion of the complex fungal cell wall.
Experimental Protocol: Protoplast Isolation from Fusarium verticillioides [9]
Fungal Material: Use germinated conidia.
Enzyme Solution:
12.5 mg/mL Driselase
10 mg/mL Lysing Enzyme from Trichoderma harzianum
1 M KCl (as osmotic stabilizer)
Digestion:
Incubate the germinated conidia in the enzyme solution.
The optimal incubation time should be determined empirically (e.g., 2-4 hours).
Purification:
Filter the suspension to remove mycelial debris.
Centrifuge to pellet the protoplasts.
Wash the protoplasts with the osmotic stabilizer solution.
Quantification and Viability:
Count using a hemocytometer.
Assess viability with a suitable stain.
VinoTaste® Pro
VinoTaste® Pro is a commercial enzyme preparation used in the winemaking industry that has been successfully repurposed for fungal protoplast isolation. It is considered a cost-effective alternative to other lytic enzymes.
Experimental Data Summary
Fungal Species
Enzyme Cocktail
Protoplast Yield (protoplasts/g mycelium)
Viability (%)
Reference
Botrytis cinerea
0.2 g VinoTaste Pro in 20 mL KC buffer for 2 g mycelium
Yielded 10 times more protoplasts than a Driselase-containing mix
Experimental Protocol: Protoplast Isolation from Botrytis cinerea [1]
Fungal Material: Mycelium from a 2-day old liquid culture.
Enzyme Solution:
0.2 g VinoTaste® Pro
20 mL KC buffer (composition not specified, but typically contains an osmotic stabilizer like KCl or sorbitol)
Digestion:
Incubate 2 g of mycelium in the enzyme solution.
Incubation conditions (time, temperature, shaking) should be optimized for the specific fungal strain.
Purification:
Standard filtration and washing steps.
Quantification and Viability:
Standard counting and viability assessment methods.
Extralyse
Extralyse is another enzyme cocktail from the wine industry that has been shown to be effective for fungal protoplast isolation, offering an inexpensive and readily available option.
While direct comparative data with Driselase is not provided in the search results, a protocol for its use in various filamentous ascomycete species is available, indicating its efficacy.[11]
Visualizing the Process: Enzymatic Cell Wall Degradation
To better understand the action of these enzyme cocktails, the following diagrams illustrate the enzymatic degradation of plant and fungal cell walls.
Enzymatic Degradation of the Plant Cell Wall
Enzymatic Degradation of the Fungal Cell Wall
Conclusion
While Driselase remains a potent and effective enzyme mixture for protoplasting, several viable alternatives offer researchers the ability to optimize protocols for specific organisms, improve cost-effectiveness, and ensure a consistent supply of reagents. For plant protoplasting, the combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a robust and widely cited alternative. For applications requiring more rapid or potent pectin degradation, Pectolyase Y-23 can be substituted for Macerozyme. In the realm of fungal protoplasting, commercially available enzyme cocktails from the wine industry, such as VinoTaste® Pro and Extralyse , are emerging as highly effective and economical alternatives to traditional lytic enzymes.
Ultimately, the choice of enzyme cocktail will depend on the specific research needs, the organism of interest, and empirical optimization. The data and protocols presented in this guide provide a solid foundation for researchers to explore these alternatives and develop efficient and reproducible protoplasting procedures.
Validating Gene Expression Post-Driselase Treatment: A Comparative Guide for Researchers
For researchers in plant biology and drug development, obtaining high-quality protoplasts is a critical first step for a multitude of downstream applications, including transient gene expression analysis, single-cell RNA...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in plant biology and drug development, obtaining high-quality protoplasts is a critical first step for a multitude of downstream applications, including transient gene expression analysis, single-cell RNA sequencing, and genome editing. Driselase, a multi-enzyme preparation from Basidiomycetes, is a commonly used agent for the enzymatic digestion of plant cell walls. However, the enzymatic isolation process itself can be a significant source of cellular stress, leading to alterations in gene expression that may confound experimental results. This guide provides a comparative overview of validating gene expression following Driselase treatment, offers insights into alternative enzymatic approaches, and presents detailed protocols to minimize and assess the impact of protoplasting on transcriptomic analyses.
Enzymatic Treatments for Protoplast Isolation: A Comparison
The choice of enzymatic cocktail for cell wall digestion is a critical variable that can influence both protoplast yield and viability, as well as the integrity of the cellular transcriptome. While Driselase is a popular choice due to its broad spectrum of cellulolytic, hemicellulolytic, and pectolytic activities, it is a complex and somewhat undefined mixture. This can lead to variability between batches and potentially unforeseen effects on gene expression. A common alternative is a more defined mixture of purified enzymes, typically a combination of cellulase (B1617823) and macerozyme.
Enzyme Treatment
Composition
Advantages
Disadvantages
Driselase
Complex mixture of cellulases, xylanases, and pectinases from Basidiomycetes.
Effective on a wide range of plant species and tissues; often requires less optimization.
Batch-to-batch variability; potential for contaminating activities that can stress cells; may induce a broader stress response.
Cellulase & Macerozyme
Typically a combination of Cellulase "Onozuka" R-10 and Macerozyme R-10.
More defined composition leading to greater reproducibility; allows for finer control over the digestion process by varying the ratio of enzymes.
May require more optimization for different plant tissues; potentially less effective on recalcitrant cell walls.
Other Formulations
Combinations including pectinase, hemicellulase, and other specific enzymes.
Can be tailored for specific tissues to maximize yield and viability while potentially reducing stress.
Requires significant upfront optimization and knowledge of the specific cell wall composition.
Impact of Enzymatic Digestion on Gene Expression
The process of protoplasting, regardless of the specific enzymes used, is known to induce a significant stress response in the isolated cells. This response involves the differential expression of a large number of genes, which can complicate the interpretation of subsequent gene expression studies.
Commonly Affected Gene Categories:
Stress-Responsive Genes: Genes involved in wounding, osmotic stress, and oxidative stress are frequently upregulated.
Cell Wall Synthesis Genes: The removal of the cell wall triggers a response to regenerate it, leading to the upregulation of genes involved in cellulose, hemicellulose, and pectin (B1162225) biosynthesis.
Hormone Signaling Pathways: Genes related to auxin, cytokinin, and abscisic acid signaling are often modulated, reflecting the cell's attempt to respond to the stress and initiate repair and division.
Transcription Factors: A variety of transcription factor families are activated to orchestrate the complex transcriptional reprogramming in response to protoplasting.
While direct, quantitative comparisons of the transcriptomic impact of Driselase versus other enzyme cocktails are limited in the literature, it is reasonable to hypothesize that the less defined nature of Driselase could lead to a more complex and potentially more variable stress-induced gene expression profile. Researchers should be aware of these potential artifacts and take steps to validate their gene expression results.
Experimental Protocols
To ensure the reliability of gene expression data obtained from protoplasts, it is crucial to follow a well-defined and controlled experimental workflow.
Protoplast Isolation Protocol (General)
This protocol provides a general framework. Optimization of enzyme concentrations, incubation times, and osmoticum concentration is recommended for each specific plant species and tissue type.
Plant Material: Use young, healthy leaf tissue. Finely slice the tissue (e.g., 0.5-1 mm strips) into a petri dish containing the enzyme solution.
Enzyme Solution:
Driselase-based: 1-2% (w/v) Driselase, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2.
Cellulase/Macerozyme-based: 1-1.5% (w/v) Cellulase R-10, 0.25-0.4% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2.
Digestion: Incubate in the dark with gentle shaking (40-50 rpm) for 3-6 hours.
Protoplast Release: Gently swirl the dish to release protoplasts. Filter the suspension through a 40-100 µm nylon mesh to remove undigested tissue.
Washing: Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 3-5 minutes. Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7). Repeat the washing step twice.
Quantification and Viability Check: Resuspend the final protoplast pellet in a suitable buffer. Determine the protoplast yield using a hemocytometer and assess viability using fluorescein (B123965) diacetate (FDA) staining.
RNA Extraction and Quality Control Protocol
RNA Extraction: Immediately after isolation and washing, lyse the protoplasts using a suitable RNA extraction reagent (e.g., TRIzol) or a column-based kit designed for plant cells.
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.
RNA Purity Assessment: Measure the A260/280 and A260/230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0 and 2.0-2.2, respectively.
RNA Integrity Assessment: Analyze the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) is a key metric, with values > 7 being generally considered suitable for downstream applications like RT-qPCR and RNA sequencing.
Parameter
Recommended Value
Significance
A260/280 Ratio
~2.0
Indicates purity from protein contamination.
A260/230 Ratio
2.0 - 2.2
Indicates purity from polysaccharide and other organic contaminants.
RNA Integrity Number (RIN)
> 7.0
Indicates the integrity of the ribosomal RNA, which is a good proxy for overall mRNA integrity.
Mandatory Visualizations
Caption: Experimental workflow for gene expression analysis after protoplast isolation.
Caption: Generalized stress signaling pathway activated during protoplast isolation.
Conclusion and Recommendations
Protocol Optimization: Carefully optimize the protoplasting protocol to maximize viability and minimize incubation times, thereby reducing the stress response.
Appropriate Controls: Include a control of the intact tissue from which the protoplasts were isolated to quantify the extent of gene expression changes induced by the isolation procedure.
RNA Quality is Paramount: Rigorously assess RNA quality and integrity before any downstream analysis. A high RIN value is a strong indicator of reliable starting material.
Validation of Key Genes: Use an independent method, such as RT-qPCR, to validate the expression patterns of key genes of interest identified in broader transcriptomic studies.
Consider Alternatives: If batch-to-batch variability or concerns about the breadth of the stress response are significant for the experimental system, exploring more defined enzyme mixtures like cellulase and macerozyme is a worthwhile endeavor.
By implementing these strategies, researchers can confidently utilize protoplast-based systems for gene expression analysis while being mindful of and accounting for the inherent effects of the isolation process.
Comparative
Navigating the Variables: A Comparative Guide to the Reproducible Use of Driselase in Cell Wall Analysis
For researchers, scientists, and drug development professionals engaged in the intricate study of plant and fungal cell walls, consistency is paramount. Driselase, a potent mix of cell wall-degrading enzymes, is a widely...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the intricate study of plant and fungal cell walls, consistency is paramount. Driselase, a potent mix of cell wall-degrading enzymes, is a widely used tool for liberating protoplasts and analyzing cell wall composition. However, the inherent variability between different batches of this crude enzyme preparation can introduce significant reproducibility challenges. This guide provides a framework for understanding and mitigating this variability, ensuring the generation of reliable and comparable experimental data.
Driselase is a commercially available enzyme cocktail derived from the fungus Irpex lacteus or Basidiomycetes sp., containing a complex mixture of cellulases, hemicellulases, and pectinases.[1][2][3][4][5] This unique composition makes it highly effective in breaking down the complex polysaccharide networks of plant and fungal cell walls.[2][3][4] However, as a biological product, the precise ratio and specific activity of these enzymes can differ from one production lot to the next, impacting experimental outcomes. This guide outlines the importance of standardizing Driselase activity and provides detailed protocols for its application in cell wall analysis.
The Challenge of Batch-to-Batch Variability
Standardizing Driselase Activity: A Necessary First Step
To overcome the challenge of batch variability, it is crucial to determine the specific activity of each new lot of Driselase before use in comparative experiments. This can be achieved by performing individual enzyme assays for the key components.
Table 1: Representative Data on Hypothetical Driselase Batches
Parameter
Driselase Batch A
Driselase Batch B
Driselase Batch C
Alternative Enzyme Mix
Source
Basidiomycetes sp.
Basidiomycetes sp.
Irpex lacteus
Purified Cellulase, Xylanase, Pectinase
Cellulase Activity (U/mg)
1.5
2.1
1.8
5.0
Xylanase Activity (U/mg)
3.2
2.5
3.5
10.0
Pectinase Activity (U/mg)
0.8
1.2
0.9
2.0
Optimal pH
5.0
5.5
5.0
4.5 - 5.5
Optimal Temperature (°C)
45
50
45
40 - 50
Note: The data in this table is hypothetical and for illustrative purposes. Researchers should determine these values for their specific Driselase batches.
Experimental Protocols
Experimental Workflow for Driselase Standardization and Cell Wall Analysis
Caption: Workflow for standardizing Driselase batches and subsequent cell wall analysis.
Protocol 1: Determination of Xylanase Activity in Driselase
This protocol is adapted from the Sigma-Aldrich quality control test procedure for Driselase.[6]
Principle: Xylanase activity is determined by measuring the release of reducing sugars from a xylan (B1165943) substrate.
Equilibrate the xylan substrate and buffer to 37°C.
Add the Driselase solution to the substrate and incubate at 37°C for a defined period (e.g., 60 minutes).
Stop the reaction and measure the released reducing sugars using the PAHBAH method and a spectrophotometer at 410 nm.
Calculate the enzyme activity based on a glucose standard curve. One unit of xylanase is defined as the amount of enzyme that liberates 1.0 mg of reducing sugar (as glucose) from xylan per minute at pH 4.5 and 37°C.
Protocol 2: Enzymatic Hydrolysis of Plant Cell Walls and Monosaccharide Analysis
This protocol outlines the steps for digesting plant cell wall material and analyzing its monosaccharide composition.
Materials:
Alcohol Insoluble Residue (AIR) from plant tissue
Standardized Driselase solution
Trifluoroacetic acid (TFA)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
Procedure:
Prepare AIR: Extract the plant tissue with 70% ethanol (B145695) to remove soluble sugars and other interfering compounds, resulting in AIR.
Enzymatic Digestion: Resuspend the AIR in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a known activity of standardized Driselase. Incubate at the optimal temperature for a defined period (e.g., 24-48 hours).
Acid Hydrolysis: After enzymatic digestion, the remaining insoluble material (primarily crystalline cellulose) can be subjected to strong acid hydrolysis (e.g., with 2M TFA) to break it down into monosaccharides. The supernatant containing the enzymatically released oligosaccharides can also be hydrolyzed.
Monosaccharide Analysis: Neutralize the hydrolyzed samples and analyze the monosaccharide composition using HPAEC-PAD.[7]
Understanding the Cellular Response: Cell Wall Integrity Signaling
The degradation of the cell wall by enzymes like Driselase is not a passive process from the plant's perspective. Plants possess a sophisticated surveillance system, known as the Cell Wall Integrity (CWI) signaling pathway, to monitor the state of their cell walls.[8][9][10][11][12][13][14] The release of oligosaccharide fragments, known as Damage-Associated Molecular Patterns (DAMPs), can trigger a defense response.[15][16][17][18]
Plant Cell Wall Integrity Signaling Pathway
Caption: Simplified diagram of the plant cell wall integrity signaling pathway.
Understanding this signaling pathway is critical, as the cellular response to Driselase treatment can influence experimental outcomes. For instance, the production of defense compounds could interfere with subsequent analyses.
Conclusion
The use of Driselase is a powerful technique for cell wall research, but its inherent batch-to-batch variability poses a significant challenge to reproducibility. By implementing a rigorous standardization protocol for each new lot of enzyme, researchers can ensure the generation of consistent and comparable data. This guide provides a framework for this standardization process, along with detailed protocols for cell wall analysis and an overview of the relevant cellular signaling pathways. Adopting these practices will enhance the reliability of research findings and contribute to a deeper understanding of the complex architecture and dynamic nature of plant and fungal cell walls.
The Synergistic Power of Driselase: A Comparative Guide to Enhanced Biomass Degradation
For researchers, scientists, and drug development professionals, optimizing enzymatic hydrolysis is paramount for efficient biomass conversion. Driselase, a potent enzyme cocktail derived from the fungus Basidiomycetes s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, optimizing enzymatic hydrolysis is paramount for efficient biomass conversion. Driselase, a potent enzyme cocktail derived from the fungus Basidiomycetes sp., offers a compelling solution. This guide provides a comprehensive comparison of Driselase in combination with other enzymes, highlighting their synergistic effects on biomass degradation and providing the experimental data and protocols necessary to replicate and build upon these findings.
Driselase is a commercially available enzyme preparation known for its broad spectrum of hydrolytic activities, primarily containing cellulase (B1617823), hemicellulase, and pectinase (B1165727).[1] This inherent combination allows it to effectively break down the complex matrix of plant cell walls. However, its efficacy can be significantly amplified when strategically combined with other specific enzymes, leading to a synergistic effect where the total hydrolytic activity is greater than the sum of the individual enzyme activities. This guide explores these synergistic combinations, offering a quantitative look at their performance and the methodologies behind the results.
Quantitative Performance of Driselase and Synergistic Enzyme Combinations
The efficacy of enzymatic hydrolysis is most accurately measured by the yield of fermentable sugars or the degree of substrate conversion. The following tables summarize quantitative data from studies investigating the synergistic effects of enzyme combinations on different lignocellulosic biomasses.
Table 1: Synergism of Cellulase, Pectinase, and Xylanase on the Saccharification of Sweet Potato Residues
This table, adapted from a study on pretreated sweet potato residues, demonstrates the impact of combining cellulase (C), pectinase (P), and xylanase (X) on cellulose (B213188) conversion. While Driselase itself is a mixture, this data illustrates the synergistic principles of its core components.
Enzyme Combination
Cellulose Conversion (%)
Monosaccharide Production Pattern
Synergistic Effect Observed
Cellulase (C) alone
(Baseline)
Glucose
-
C + Pectinase (P)
Increased
Enhanced glucose and galactose production
Yes
C + Xylanase (X)
Increased
Enhanced glucose production (except on H₂SO₄ pretreated substrate)
Yes
Pectinase (P) + Xylanase (X)
-
No significant monosaccharide production increase
No
C + P + X
Highest (up to 96.2%)
Broad-spectrum sugar release
Yes (Determined by C-X interaction for glucose)
Data adapted from a study on sweet potato residues. The degree of synergism between cellulase and the mixed accessory enzymes on glucose formation was positively correlated with the pectin (B1162225) content of the substrate.[2]
Table 2: Enhancing Hydrolysis of Steam-Exploded Wheat Straw with a Synergistic Enzyme Cocktail
This table showcases the development of an optimized enzyme mixture, "EnzMix," and its superior performance compared to a base commercial cellulase preparation (Celluclast). This exemplifies how supplementing a core cellulase activity, a key component of Driselase, with other enzymes like β-glucosidase and xylanase can dramatically improve hydrolysis.
Enzyme Preparation
Protein Ratio (Cellulase:β-glucosidase:Xylanase)
Hydrolysis Yield (6 hours)
Hydrolysis Yield (24 hours)
Reduction in Enzyme Dosage for Same Yield
Control (Commercial Cellulase)
-
Baseline
Baseline
-
EnzMix (Optimized Cocktail)
20.40 : 38.43 : 41.16
Improved by 75%
Improved by 30%
25%
Data from a study on steam-exploded wheat straw. The optimized enzyme cocktail demonstrated a significant increase in hydrolysis efficiency, particularly in the early stages of the reaction.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating and building upon research findings. The following are generalized methodologies for key experiments in enzymatic hydrolysis of lignocellulosic biomass.
Substrate Pretreatment (Alkaline)
Objective: To remove lignin (B12514952) and hemicellulose, increasing the accessibility of cellulose to enzymatic attack.
Prepare a suspension of the pretreated biomass in the citrate buffer at a specific concentration (e.g., 5% w/v) in Erlenmeyer flasks.
Add the enzyme solution(s) to the slurry at a predetermined loading (e.g., based on Filter Paper Units (FPU) per gram of substrate or protein concentration). For synergistic studies, prepare flasks with individual enzymes and their combinations.
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 150 rpm) for a set duration (e.g., 72 hours).
Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
Immediately heat the samples to 100°C for 10 minutes to inactivate the enzymes.
Centrifuge the samples to separate the supernatant from the solid residue.
Analyze the supernatant for sugar content.
Analysis of Sugar Content
Objective: To quantify the concentration of released monosaccharides (e.g., glucose, xylose, galactose).
Materials:
Supernatant from hydrolyzed samples
High-Performance Liquid Chromatography (HPLC) system
Appropriate column (e.g., Aminex HPX-87H)
Sulfuric acid (e.g., 5 mM) as the mobile phase
Sugar standards (glucose, xylose, etc.)
Procedure:
Filter the supernatant through a 0.22 µm syringe filter.
Inject the filtered sample into the HPLC system.
Run the analysis under isocratic conditions with the sulfuric acid mobile phase at a specific flow rate and column temperature.
Detect the sugars using a refractive index (RI) detector.
Quantify the sugar concentrations by comparing the peak areas to a standard curve generated from known concentrations of sugar standards.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental process and the underlying mechanisms of synergy is facilitated by clear visualizations.
Caption: Experimental workflow for the enzymatic hydrolysis of lignocellulosic biomass.
Caption: Conceptual diagram of the synergistic action of a Driselase-based enzyme cocktail.
A Comparative Analysis of Biomass Degradation: Driselase Versus Other Commercial Enzyme Cocktails
For researchers, scientists, and drug development professionals, the efficient degradation of lignocellulosic biomass into fermentable sugars is a critical step in biofuel production and the development of bio-based prod...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient degradation of lignocellulosic biomass into fermentable sugars is a critical step in biofuel production and the development of bio-based products. The choice of enzymatic cocktail can significantly impact sugar yields and overall process efficiency. This guide provides a comparative analysis of Driselase and other commercially available enzyme preparations, supported by experimental data and detailed protocols.
Driselase is a complex enzyme mixture derived from fungi such as Irpex lacteus or Trichoderma viride, containing a blend of cellulases, hemicellulases, and pectinases.[1][2] This composition makes it a versatile tool for breaking down the complex carbohydrate structures found in plant cell walls, rendering it valuable in biofuel research, food processing, and other industrial applications.[1][2]
This guide compares the performance of Driselase with other widely used commercial enzyme cocktails, such as those from Novozymes (e.g., Celluclast®, Cellic® CTec series), DuPont (formerly Genencor, e.g., Accellerase®), and others, in the degradation of common lignocellulosic feedstocks like corn stover and wheat straw.
Quantitative Performance Data
The following tables summarize the performance of various enzyme cocktails in the enzymatic saccharification of pretreated corn stover and wheat straw. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. Variations in substrate pretreatment, enzyme loading, and hydrolysis conditions can influence the results.
Table 1: Enzymatic Hydrolysis of Pretreated Corn Stover
The following sections detail the methodologies for the key experiments involved in the comparative analysis of biomass degradation.
Biomass Pretreatment (Example: Dilute Acid Pretreatment of Corn Stover)
Objective: To increase the susceptibility of lignocellulosic biomass to enzymatic hydrolysis by solubilizing hemicellulose and exposing the cellulose fraction.
Materials:
Dried and milled corn stover
Dilute sulfuric acid (e.g., 1% v/v)
Deionized water
Pressure-resistant reaction vessel
Autoclave or similar heating apparatus
Filtration system (e.g., Büchner funnel)
Drying oven
Procedure:
Weigh a known amount of dried biomass and place it in the reaction vessel.
Add the dilute sulfuric acid solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
Seal the vessel and heat to a set temperature (e.g., 190°C) for a defined residence time (e.g., 1 minute).[3]
After cooling, filter the pretreated slurry to separate the liquid and solid fractions.
Wash the solid residue with deionized water until the pH is neutral.
Dry the washed solids at a low temperature (e.g., 45°C) to a constant weight.
Enzymatic Hydrolysis (Saccharification)
Objective: To hydrolyze the cellulosic and hemicellulosic fractions of the pretreated biomass into monomeric sugars.
Prepare a suspension of the pretreated biomass in the citrate buffer at a desired solids loading (e.g., 5-10% w/v) in a suitable reaction vessel.
Add the enzyme cocktail at a specified loading, often measured in Filter Paper Units (FPU) per gram of glucan or as mg protein per gram of substrate.
Incubate the mixture at the optimal temperature for the enzyme (typically 50°C) with constant agitation (e.g., 150 rpm) for a set duration (e.g., 72 hours).[6]
Collect samples at various time points. To stop the enzymatic reaction, heat the samples to 100°C for 10 minutes.[6]
Centrifuge the samples to separate the solid residue from the liquid hydrolysate.
Filter the supernatant through a 0.22 µm syringe filter for sugar analysis.
Analysis of Sugars by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of glucose, xylose, and other monosaccharides in the hydrolysate.
Apparatus:
HPLC system equipped with a refractive index (RI) detector.
A suitable carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87H).
Procedure:
Prepare standard solutions of glucose, xylose, and other relevant sugars of known concentrations.
Set the HPLC column temperature (e.g., 60°C) and the mobile phase (e.g., dilute sulfuric acid) flow rate.
Inject the filtered hydrolysate samples and the standard solutions into the HPLC system.
Identify and quantify the sugars in the samples by comparing their retention times and peak areas to those of the standards.
Visualizing Experimental Workflows
Conclusion
Driselase, with its inherent mixture of cellulases, hemicellulases, and pectinases, offers a broad-spectrum approach to biomass degradation. However, for specific, highly recalcitrant substrates, more tailored commercial cocktails, such as the Cellic® series from Novozymes, which are optimized for high cellulase and β-glucosidase activity, may offer superior performance in terms of glucose yield.[7] The choice of enzyme is also highly dependent on the type of biomass and the pretreatment method used. For instance, enzyme cocktails with higher xylanase activity would be more effective on substrates with a high hemicellulose content.
The data presented in this guide, while not from a single comparative study, suggests that significant advancements have been made in the development of commercial enzyme cocktails that can achieve high sugar yields. Further research involving a direct comparative analysis of Driselase with these modern cocktails under standardized conditions would be invaluable for the scientific community to make more informed decisions for their specific biorefinery applications.
Driselase: A Comparative Guide for Protoplast Isolation and Beyond
For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic tools is a critical step in experimental success. This guide provides a comprehensive comparison of Driselase, a wid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of appropriate enzymatic tools is a critical step in experimental success. This guide provides a comprehensive comparison of Driselase, a widely used enzyme mixture, with its common alternatives, supported by experimental data for protoplast isolation from both fungal and plant sources. Detailed protocols and workflow visualizations are included to facilitate practical application.
Driselase is a commercially available enzyme preparation renowned for its efficacy in degrading complex plant and fungal cell walls.[1][2] Derived from the fungus Irpex lacteus or Trichoderma viride, it contains a potent cocktail of cellulases, hemicellulases, and pectinases.[3][4] This broad spectrum of activity makes Driselase a valuable tool in various research and industrial applications, including biofuel production, food and beverage processing, and textile manufacturing.[3] However, its primary application in a research setting is the isolation of protoplasts—plant or fungal cells stripped of their rigid cell walls.[1][5]
Performance Comparison: Driselase vs. Alternatives in Protoplast Isolation
The efficiency of protoplast isolation is determined by the yield and viability of the resulting protoplasts. While Driselase is a robust option, several other enzyme mixtures and individual enzymes are also employed. The optimal choice is often species-dependent. Below is a summary of quantitative data from various studies, comparing the performance of Driselase and its alternatives.
This protocol is a generalized procedure based on methodologies for Trichoderma and Fusarium.[3][7]
Mycelium Culture: Inoculate 50 mL of Potato Dextrose Broth (PDB) with a conidial suspension (1 x 10⁶ conidia/mL) of the target fungus. Incubate on a rotary shaker (120 rpm) at room temperature for 15-18 hours to obtain young mycelia.
Harvesting: Harvest the mycelia by filtration through sterile Whatman No. 1 filter paper.
Washing: Wash the collected mycelium with sterile distilled water, followed by a wash with 0.1 M phosphate (B84403) buffer (pH 5.8), and finally with the osmotic stabilizer solution (e.g., 0.7 M KCl).
Enzymatic Digestion: Resuspend approximately 100 mg of the fresh mycelium in the enzyme solution prepared in the phosphate buffer containing the osmotic stabilizer.
Driselase-based: 12.5 mg/mL Driselase in 1 M KCl.
Lysing Enzyme-based: 10 mg/mL Lysing Enzymes in 0.7 M KCl.
Incubation: Incubate the mycelium-enzyme mixture on a rotary shaker (75 rpm) at room temperature for 3-4 hours. Monitor the release of protoplasts periodically under a light microscope.
Filtration: Filter the enzyme-protoplast mixture through a sterile cotton swab or nylon mesh to remove mycelial debris.
Purification: Centrifuge the filtrate at 3000 rpm for 5 minutes at 4°C. Discard the supernatant.
Resuspension: Gently resuspend the protoplast pellet in the osmotic stabilizer solution.
Quantification: Determine the protoplast yield using a hemocytometer.
This protocol is adapted from the method for isolating protoplasts from the moss Physcomitrella patens.[5]
Tissue Culture: Grow young protonemal tissue on cellophane-overlaid BCD medium plates.
Harvesting: Harvest the tissue from the cellophane overlay.
Enzymatic Digestion: For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% (w/v) Driselase solution in 8.5% D-mannitol.
Incubation: Incubate at room temperature for 30-60 minutes with gentle shaking. Monitor the digestion process for the release of round, free-floating protoplasts.
Filtration: Filter the protoplast suspension through a 100 µm nylon mesh, followed by filtration through a 50 µm mesh.
Washing and Purification:
Add 3 volumes of 8.5% D-mannitol solution to the filtered protoplasts.
Centrifuge at low speed (e.g., 100 x g) for 2 minutes.
Discard the supernatant and gently resuspend the protoplast pellet in 8.5% D-mannitol.
Repeat the washing step twice.
Resuspension and Quantification: Resuspend the final protoplast pellet in a known volume of 8.5% D-mannitol and determine the density using a hemocytometer. Adjust the concentration as needed for downstream applications.
Visualizing the Process and Underlying Biology
To better understand the experimental workflow and the cellular response to cell wall removal, the following diagrams are provided.
A generalized workflow for the isolation of protoplasts.
The removal of the cell wall by enzymes like Driselase is a significant stressor for the cell, which can trigger the Cell Wall Integrity (CWI) signaling pathway. This pathway is a crucial surveillance system that monitors the state of the cell wall and initiates responses to damage.
Activation of the CWI pathway by cell wall degradation.
A Comparative Guide to Driselase and Purified Cellulases for Specific Substrate Degradation
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Driselase, a complex enzyme mixture, and purified cellulases for the degradation of specific substrates. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Driselase, a complex enzyme mixture, and purified cellulases for the degradation of specific substrates. The information presented is supported by experimental data to aid in the selection of the most appropriate enzymatic tool for your research needs.
Introduction: Understanding the Enzymatic Tools
In the realm of biomass degradation and carbohydrate analysis, researchers often face a choice between using a broad-spectrum enzyme mixture or a cocktail of purified enzymes. Driselase, derived from the fungus Irpex lacteus, is a commercially available enzyme preparation containing a variety of cell wall degrading enzymes, including cellulases, hemicellulases, and pectinases.[1] This makes it a versatile tool for the general digestion of plant materials.
In contrast, purified cellulase (B1617823) systems are composed of specific, individual enzymes that work together synergistically to break down cellulose (B213188). The three main types of purified cellulases are:
Endoglucanases: These enzymes randomly cleave internal β-1,4-glycosidic bonds in the amorphous regions of cellulose, creating new chain ends.
Exoglucanases (Cellobiohydrolases): These enzymes act on the reducing or non-reducing ends of cellulose chains to release cellobiose (B7769950) (a glucose dimer).
β-Glucosidases: These enzymes hydrolyze cellobiose into glucose monomers.
The synergistic action of these three types of cellulases is crucial for the efficient breakdown of cellulose.[2]
Performance Comparison: Driselase vs. Purified Cellulase Cocktails
The choice between Driselase and a purified cellulase cocktail depends largely on the specific application and the nature of the substrate. Driselase, with its diverse enzymatic activities, can be advantageous when dealing with complex, heterogeneous substrates like plant cell walls, where a variety of polysaccharides need to be degraded. However, for the specific and controlled degradation of cellulose, a well-defined mixture of purified cellulases often offers superior performance and reproducibility.
The efficiency of a purified cellulase cocktail is highly dependent on the ratio of its constituent enzymes. Optimized mixtures can achieve high saccharification yields on various lignocellulosic substrates.
Table 1: Representative Saccharification Yields of Commercial Cellulase Cocktails on Pretreated Lignocellulosic Biomass
Note: This table presents data from different studies and is intended to provide a general overview of the performance of purified cellulase cocktails. Direct comparison requires studies conducted under identical conditions.
While direct quantitative comparisons between Driselase and purified cellulase cocktails for lignocellulose saccharification are limited in publicly available literature, the data suggests that optimized commercial cellulase cocktails can achieve very high conversion rates. The performance of Driselase in such applications would depend on the relative abundance and specific activity of its cellulase components, which is often not specified by the manufacturer.
Experimental Protocols
Below are representative protocols for enzymatic hydrolysis and the determination of cellulase activity.
3.1. Protocol for Enzymatic Hydrolysis of Lignocellulosic Biomass
This protocol provides a general framework for evaluating the performance of an enzyme preparation on a pretreated lignocellulosic substrate.
Substrate Preparation:
Start with a pretreated lignocellulosic biomass, such as dilute acid-pretreated corn stover or alkali-treated wheat straw.
Wash the substrate thoroughly with deionized water to remove any residual chemicals from the pretreatment process.
Determine the dry weight of the substrate by oven-drying a small sample at 105°C overnight.
Enzymatic Hydrolysis Reaction:
Prepare a reaction mixture in a suitable vessel (e.g., a 50 mL Falcon tube).
Add a known amount of the pretreated substrate to achieve a specific solids loading (e.g., 5% w/v).
Add a defined volume of 50 mM sodium citrate (B86180) buffer (pH 4.8) to the reaction vessel.
Add the enzyme preparation (Driselase or a purified cellulase cocktail) at a specific loading (e.g., 15 mg protein per gram of cellulose).
Incubate the reaction at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 150 rpm) for a defined period (e.g., 72 hours).
Sample Analysis:
At regular intervals, withdraw a small aliquot of the reaction mixture.
Stop the enzymatic reaction by heating the aliquot at 100°C for 10 minutes.
Centrifuge the sample to separate the supernatant from the solid residue.
Analyze the supernatant for the concentration of released sugars (e.g., glucose, xylose) using High-Performance Liquid Chromatography (HPLC).
Calculation of Saccharification Yield:
Calculate the saccharification yield as the percentage of the theoretical maximum sugar release from the cellulose present in the substrate.
3.2. Protocol for Cellulase Activity Assay (Filter Paper Assay)
This protocol is a standard method for determining the overall cellulase activity of an enzyme preparation.
Reagents and Materials:
Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg).
50 mM Sodium Citrate Buffer (pH 4.8).
Dinitrosalicylic acid (DNS) reagent for reducing sugar determination.
Glucose standard solutions.
Enzyme Reaction:
Place one filter paper strip into a test tube.
Add 1.0 mL of the appropriately diluted enzyme solution in citrate buffer.
Incubate the tubes in a water bath at 50°C for exactly 60 minutes.
Quantification of Reducing Sugars:
Stop the reaction by adding 3.0 mL of DNS reagent.
Boil the tubes for 5 minutes for color development.
Add 20 mL of deionized water and mix well.
Measure the absorbance at 540 nm using a spectrophotometer.
Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve.
Calculation of Filter Paper Units (FPU):
One Filter Paper Unit (FPU) is defined as the amount of enzyme that releases 2.0 mg of glucose from the filter paper in 1 hour.
Visualizations: Pathways and Workflows
4.1. Synergistic Action of Purified Cellulases on Cellulose
The following diagram illustrates the cooperative mechanism of endoglucanases, exoglucanases, and β-glucosidases in the breakdown of a cellulose fiber.
Caption: Synergistic degradation of cellulose by purified cellulases.
4.2. Experimental Workflow for Comparing Enzyme Performance
This diagram outlines the typical steps involved in a comparative study of different enzyme preparations for biomass hydrolysis.
Caption: General workflow for comparing enzymatic hydrolysis.
4.3. Logical Relationship of Driselase and Purified Cellulases
This diagram illustrates the compositional difference between Driselase and a purified cellulase system.
Caption: Compositional overview of Driselase and purified cellulases.
Conclusion: Selecting the Right Tool for the Job
Driselase is a powerful, broad-spectrum enzymatic tool ideal for applications requiring the complete digestion of complex plant-based materials where the precise control over the degradation of specific polysaccharides is not critical. Its multi-enzyme nature makes it effective on heterogeneous substrates.
Purified Cellulase Cocktails offer a higher degree of specificity and control for the degradation of cellulose. By optimizing the ratio of endoglucanases, exoglucanases, and β-glucosidases, researchers can achieve high saccharification yields on specific cellulosic substrates. This approach is preferable for applications requiring quantitative analysis of cellulose degradation, biofuel production from lignocellulosic feedstocks, and fundamental studies of enzyme-substrate interactions. The performance of these cocktails is highly dependent on their composition, highlighting the importance of selecting a well-characterized and optimized mixture for a given substrate.
The Cost-Effectiveness of Driselase for Protoplast Isolation: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient isolation of viable protoplasts is a critical first step in numerous cellular and molecular studies. The choice of cell wall degrading enzyme...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient isolation of viable protoplasts is a critical first step in numerous cellular and molecular studies. The choice of cell wall degrading enzymes is paramount to the success of this process, with both efficacy and cost being significant considerations. This guide provides an objective comparison of Driselase and its common alternatives, supported by experimental data, to aid in the selection of the most cost-effective solution for your research needs.
Driselase, a crude enzyme preparation from the fungus Irpex lacteus (previously classified as Basidiomycetes sp.), is a popular choice for protoplast isolation due to its complex mixture of cellulases, hemicellulases, and pectinases.[1][2] This broad spectrum of activity makes it effective on a wide range of plant and fungal species.[1][3][4] However, its relatively higher cost and variability between batches have led researchers to seek more defined and economical alternatives.
Performance Comparison of Driselase and Alternatives
The primary measure of performance for protoplast isolation enzymes is the yield and viability of the resulting protoplasts. The following tables summarize quantitative data from various studies, comparing Driselase with common alternatives such as combinations of Cellulase R-10, Macerozyme R-10, and Pectinase.
Table 1: Comparison of Protoplast Yield
Enzyme/Enzyme Combination
Plant/Fungal Species
Protoplast Yield (protoplasts/g fresh weight)
Reference
0.5% Driselase
Physcomitrella patens (moss)
Not explicitly quantified, but described as "abundant"
A direct comparison of cost-effectiveness requires an analysis of both performance (protoplast yield) and cost of the enzymes. While prices are subject to change and vary by supplier, a general price comparison can be made.
Table 3: Estimated Cost Comparison
Enzyme
Supplier
Price (USD) per gram
Driselase
Sigma-Aldrich
~$154
Driselase
MedChemExpress
~$700 (for 50mg, extrapolated)
Macerozyme R-10
PlantMedia
~$103
Note: Prices are approximate and for informational purposes only. Researchers should obtain current quotes from suppliers.
From the data, it is evident that while Driselase can be effective, combinations of more purified enzymes like Cellulase R-10 and Macerozyme R-10 can achieve comparable or even higher protoplast yields and viability, often at a lower overall cost.[8][9][10][11] For example, the protocol for Brassica oleracea using Cellulase and Macerozyme yielded up to 4.63 x 10⁶ protoplasts/g with over 93% viability, demonstrating a highly efficient and likely more economical alternative to Driselase.[9]
Experimental Protocols
Detailed and optimized protocols are crucial for successful protoplast isolation. Below are representative methodologies for using Driselase and a common alternative combination.
Protocol 1: Protoplast Isolation using Driselase (from Physcomitrella patens)
Enzyme Digestion: For every 40 mg of fresh tissue, add 1 mL of sterile 0.5% Driselase solution in a suitable buffer (e.g., 8% mannitol).
Incubation: Incubate the tissue in the enzyme solution for 30-60 minutes at room temperature with gentle shaking. Monitor the digestion process under a microscope until a sufficient number of round, free-floating protoplasts are observed. Protoplast viability may decrease with incubation times longer than 2 hours.
Filtration: Filter the protoplast suspension through a 100 µm mesh to remove undigested tissue, followed by filtration through a 50 µm mesh to further purify the protoplasts.
Washing: Pellet the protoplasts by centrifugation at a low speed (e.g., 100 x g) for 5 minutes. Gently resuspend the pellet in a wash solution (e.g., 8% mannitol (B672) with CaCl₂) and repeat the centrifugation step.
Quantification and Viability Assessment: Resuspend the final protoplast pellet in a known volume of wash solution. Determine the protoplast concentration using a hemocytometer. Assess viability using a method such as Fluorescein Diacetate (FDA) staining.[13][14]
Protocol 2: Protoplast Isolation using Cellulase and Macerozyme (from Brassica oleracea)
Source: Adapted from a study on cabbage protoplast isolation[9]
Tissue Preparation: Use young, fully expanded leaves from in vitro-grown cabbage plants. Finely slice the leaves into small strips (approximately 0.5-1 mm).
Enzyme Digestion: Prepare an enzyme solution containing 0.5% Cellulase 'Onozuka' RS and 0.1% Macerozyme R-10 in a CPW salts solution with mannitol as an osmotic stabilizer.
Incubation: Incubate the leaf strips in the enzyme solution for 12-16 hours in the dark at 25°C with gentle shaking (e.g., 40 rpm).
Filtration: Gently pass the digest through a 70 µm nylon mesh to separate the protoplasts from undigested debris.
Washing: Centrifuge the filtrate at 100 x g for 5 minutes to pellet the protoplasts. Remove the supernatant and gently resuspend the protoplasts in a wash solution. Repeat this washing step twice.
Purification: Resuspend the washed protoplasts in a 21% sucrose (B13894) solution and centrifuge. The viable protoplasts will float at the top and can be carefully collected.
Quantification and Viability Assessment: Resuspend the purified protoplasts in a suitable medium. Determine the yield using a hemocytometer and assess viability with a staining method like FDA.[13][14]
Visualizing the Workflow
To provide a clear overview of the typical experimental process, the following diagram illustrates the key steps in protoplast isolation and subsequent viability assessment.
Caption: A generalized workflow for the isolation, purification, and analysis of protoplasts.
Conclusion
While Driselase offers a convenient all-in-one solution for protoplast isolation, a careful evaluation of its cost-effectiveness is warranted. For many applications, a combination of more defined and less expensive enzymes, such as Cellulase R-10 and Macerozyme R-10, can provide equivalent or superior results in terms of protoplast yield and viability. Researchers are encouraged to perform small-scale pilot experiments to optimize enzyme concentrations and incubation times for their specific biological system, thereby maximizing both scientific outcomes and budgetary efficiency. The detailed protocols and comparative data presented in this guide serve as a valuable starting point for making an informed decision on the most appropriate enzymatic solution for your research.
Side-by-side comparison of protoplast regeneration from different enzyme treatments
For researchers, scientists, and drug development professionals, the successful isolation and regeneration of protoplasts are critical steps for a multitude of applications, from genetic engineering to single-cell analys...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the successful isolation and regeneration of protoplasts are critical steps for a multitude of applications, from genetic engineering to single-cell analysis. The choice of enzymatic treatment for the removal of the plant cell wall is a pivotal factor that significantly influences protoplast yield, viability, and subsequent regeneration efficiency. This guide provides a side-by-side comparison of different enzyme treatments, supported by experimental data, to aid in the selection of the most effective protocol.
The enzymatic digestion of the plant cell wall is a delicate process requiring a precise balance of enzymes to break down complex polysaccharides without damaging the plasma membrane. The most commonly employed enzymes include cellulases, hemicellulases, and pectinases, often used in combination to achieve optimal results.
Comparative Analysis of Enzyme Treatments on Protoplast Yield and Viability
The efficacy of different enzyme combinations and concentrations varies significantly depending on the plant species and tissue type. Below is a summary of quantitative data from various studies, providing a comparative overview of protoplast yield and viability under different enzymatic conditions.
Note: Protoplast yield and viability are influenced by numerous factors beyond enzyme composition, including incubation time, osmotic conditions, and the physiological state of the source material.[1][4] The data presented here is for comparative purposes and may require further optimization for specific experimental conditions.
Experimental Protocols
An effective protoplast isolation and regeneration protocol is fundamental for successful downstream applications. The following is a generalized methodology based on common practices, which should be adapted and optimized for the specific plant material.
Protoplast Isolation Protocol
Plant Material Preparation: Utilize young, healthy leaves from in vitro-grown plants for optimal results.[8] Sterilize the leaves and carefully slice them into thin strips (approximately 1 mm).[9]
Enzyme Solution Preparation: Prepare a fresh enzyme solution before each experiment. A common combination includes Cellulase R-10, Macerozyme R-10, and mannitol (B672) as an osmotic stabilizer.[4][10] The concentrations should be optimized based on the target plant species (refer to the table above). The solution should be filter-sterilized.[9]
Enzymatic Digestion: Incubate the leaf strips in the enzyme solution in the dark with gentle agitation (e.g., 60 rpm) for a duration of 4 to 16 hours, depending on the plant species and enzyme concentration.[3][4]
Protoplast Purification:
Filter the enzyme-protoplast mixture through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.[9][11]
Centrifuge the filtrate at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the protoplasts.[11][12]
Wash the protoplast pellet with a suitable wash solution (e.g., W5 solution) to remove residual enzymes.[1]
For further purification, a sucrose (B13894) gradient can be used to separate intact protoplasts from debris.[1]
Viability Assessment: Determine protoplast viability using methods such as Fluorescein Diacetate (FDA) staining.[2]
Protoplast Regeneration Protocol
Protoplast Culture: Resuspend the purified protoplasts in a regeneration medium at an optimal density. This medium is typically supplemented with plant growth regulators (auxins and cytokinins) and an osmoticum to maintain protoplast integrity.[13][14]
Cell Wall Formation and Cell Division: Culture the protoplasts in the dark or under low light conditions. The formation of a new cell wall is a critical first step, followed by cell division, which can be observed within a few days.[14]
Microcallus Formation: Continued cell division leads to the formation of microcalli.[13]
Callus Proliferation and Shoot Regeneration: Transfer the microcalli to a callus induction medium to promote further growth. Subsequently, move the calli to a shoot induction medium to stimulate the development of shoots.[13][14]
Plantlet Development: Once shoots have formed, they can be transferred to a rooting medium to develop into complete plantlets.[15]
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.
Caption: Experimental workflow for protoplast isolation and regeneration.
Caption: Key signaling pathways in protoplast regeneration.
Conclusion
The selection of an appropriate enzyme treatment is a cornerstone of successful protoplast regeneration. As evidenced by the comparative data, a combination of cellulases and pectinases, such as Macerozyme or Pectolyase, is often effective, though the optimal concentrations are species-dependent. Researchers are encouraged to use this guide as a starting point, systematically optimizing enzyme concentrations, incubation times, and culture conditions to establish a robust and efficient protoplast regeneration system for their specific research needs. This will ultimately facilitate advancements in plant biotechnology, from fundamental studies of cell biology to the development of improved crop varieties.
Assessing Protoplast Purity: A Comparative Guide to Driselase and Other Enzyme Cocktails
For researchers, scientists, and drug development professionals, the isolation of high-purity protoplasts is a critical first step for a multitude of downstream applications, from single-cell genomics to drug screening a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the isolation of high-purity protoplasts is a critical first step for a multitude of downstream applications, from single-cell genomics to drug screening and plant regeneration. The choice of enzymatic digestion cocktail significantly impacts not only the yield and viability but also the purity of the isolated protoplasts. This guide provides a comparative analysis of Driselase-containing enzyme mixtures versus other common enzyme formulations, with a focus on assessing the resulting protoplast purity.
Driselase, a crude enzyme preparation from Basidiomycetes, contains a mix of cellulases, hemicellulases, and pectinases, making it effective in degrading a wide variety of plant cell walls.[1] While often lauded for its high efficacy in releasing protoplasts, its performance in terms of the purity of the final protoplast suspension is a key consideration. Purity, in this context, refers to the proportion of intact, viable protoplasts relative to undigested cells, cellular debris, and free organelles.
Comparative Analysis of Enzyme Cocktails
Achieving a high yield of viable protoplasts is often the primary metric for optimizing isolation protocols. A higher initial yield of protoplasts can correlate with a purer final sample after standardized purification procedures, as a more complete digestion of the cell wall results in fewer undigested tissue clumps and associated debris.
Studies have shown that the inclusion of Driselase in enzyme cocktails can significantly increase protoplast yield. For instance, in the isolation of protoplasts from Fusarium verticillioides, Driselase at a concentration of 12.5 mg/mL in a 1 M KCl protoplasting medium yielded the maximum number of protoplasts.[2] The combination of Driselase with a lysing enzyme was found to have an additive effect on protoplast formation.[2] Similarly, for the fungus Eutypella sp., an optimized protocol using a combination of 20 g/L lysing enzyme and 20 g/L Driselase resulted in a high yield of protoplasts with good viability as confirmed by FDA staining.[3]
In plant tissues, the addition of Driselase to a standard cellulase (B1617823) and macerozyme mixture has been shown to enhance protoplast release from various species, including Spathiphyllum wallisii and Anthurium scherzerianum.[4] For Alstroemeria, the most efficient protoplast isolation was achieved with an enzyme solution containing 4% cellulase, 0.5% Driselase, and 0.2% Macerozyme.[5]
While these studies highlight the effectiveness of Driselase in maximizing protoplast yield, they often do not provide a direct quantitative comparison of protoplast purity with other enzyme cocktails. However, a more efficient initial digestion, leading to a higher release of protoplasts and less undigested tissue, logically contributes to a cleaner preparation that is easier to purify.
A generalized workflow for protoplast isolation is depicted below. The specific concentrations of enzymes, osmotic stabilizers, and incubation times will vary depending on the plant or fungal species and the tissue type.
A Comparative Review of Driselase Efficacy for Protoplast Isolation Across Species
Driselase, a commercially available enzyme mixture derived from fungi such as Basidiomycetes sp. or Trichoderma viride, is widely utilized in research for the enzymatic degradation of plant, fungal, and algal cell walls...
Author: BenchChem Technical Support Team. Date: December 2025
Driselase, a commercially available enzyme mixture derived from fungi such as Basidiomycetes sp. or Trichoderma viride, is widely utilized in research for the enzymatic degradation of plant, fungal, and algal cell walls to produce protoplasts.[1] Its effectiveness stems from its composition as a crude lytic preparation containing a spectrum of synergistic activities, including cellulase, hemicellulase, pectinase, laminarinase, and xylanase.[1][2] This guide provides a comparative analysis of Driselase's efficacy across various species, supported by quantitative data and detailed experimental protocols to aid researchers in optimizing their protoplast isolation procedures.
Data Presentation: Driselase Performance Across Different Kingdoms
The efficiency of Driselase is highly dependent on the target species, the type of tissue used, and the composition of the enzymatic cocktail.[3] The following tables summarize quantitative data from various studies, highlighting the diverse applications and optimal conditions for Driselase-mediated protoplast isolation.
Successful protoplast isolation is contingent on several factors including the choice of source tissue, enzyme concentration, osmotic stabilizer, and incubation time.[3][9] Younger, vigorously growing tissues generally yield more viable protoplasts.[3][11]
General Protocol for Fungal Protoplast Isolation (Adapted from Fusarium verticillioides)
Preparation of Fungal Material : Use germinated conidia as they are highly susceptible to enzymatic digestion.[2]
Enzyme Solution Preparation : Prepare the protoplasting medium by dissolving Driselase to a final concentration of 12.5 mg/mL in 1 M Potassium Chloride (KCl), which acts as the osmotic stabilizer.[2][4] For an enhanced effect, a combination of Driselase (12.5 mg/mL) and Lysing Enzyme (10 mg/mL) in 1 M KCl can be used.[2]
Enzymatic Digestion : Incubate the germinated conidia in the enzyme solution for 2-4 hours.[13]
Protoplast Collection : Monitor the release of protoplasts periodically. Once a sufficient yield is observed, the reaction is stopped.
Purification : Separate protoplasts from undigested material through filtration.[11]
General Protocol for Plant Protoplast Isolation (Adapted from Alstroemeria and others)
Source Material : Friable embryogenic callus is an excellent source material.[7] For leaf tissue, slicing it into thin strips can increase the surface area for enzyme activity.[9] A pre-plasmolysis step in a mannitol solution can improve protoplast release.[14]
Enzyme Solution Preparation : A typical enzyme solution consists of a combination of enzymes. For Alstroemeria, a solution of 4% cellulase, 0.5% Driselase, and 0.2% Macerozyme was effective.[6][7] The enzymes are typically dissolved in a solution containing an osmotic stabilizer like mannitol (e.g., 0.4-0.8 M).[9][14]
Enzymatic Digestion : Incubate the plant material in the enzyme solution. This can range from a few hours to overnight (12-16 hours) in the dark at a controlled temperature (e.g., 24°C) with gentle agitation.[7][9]
Filtration and Purification : The resulting mixture is filtered through nylon or steel mesh (e.g., 50-100 µm pores) to remove undigested cellular debris.[11]
Washing : Protoplasts are collected by centrifugation at a low speed and washed multiple times with the osmoticum solution to remove residual enzymes.[11]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of protoplasts, a critical initial step for various downstream applications such as single-cell sequencing, genetic transformation, and somatic hybridization.[11][12][14]
Caption: General workflow for protoplast isolation using Driselase.
Conclusion
Driselase is a potent and versatile enzyme mixture for protoplast isolation from a wide array of organisms, including fungi, plants, and algae. The optimal concentration and enzymatic partners for Driselase vary significantly, necessitating species- and tissue-specific protocol optimization. For fungi like Fusarium, a high concentration of Driselase (12.5 mg/mL), often combined with a lysing enzyme, is effective.[2][4] In plants, Driselase is typically used at a lower concentration (0.1-0.5%) as part of a broader cocktail including cellulases and macerases.[6][7][8][9] The data and protocols compiled in this guide serve as a valuable resource for researchers aiming to leverage Driselase for efficient cell wall degradation and high-yield protoplast production.
A Comparative Guide to Driselase and Novel Enzyme Formulations for Plant Cell Wall Degradation
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Driselase, a widely used enzyme mixture, with other commercially available enzyme formulations for applicatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Driselase, a widely used enzyme mixture, with other commercially available enzyme formulations for applications such as protoplast isolation and biomass degradation. The performance of these enzyme systems is evaluated based on experimental data, offering insights to help researchers select the most effective solution for their specific needs.
Introduction to Enzyme Formulations
The enzymatic degradation of plant cell walls is a critical process in various fields of biological research and biotechnology, including the generation of protoplasts for genetic engineering and the breakdown of lignocellulosic biomass for biofuel production. The efficacy of this process is highly dependent on the composition and activity of the enzyme formulation used.
Driselase is a complex enzyme mixture derived from fungi such as Basidiomycetes sp. or Trichoderma viride.[1][2][3] It contains a spectrum of activities, including cellulase (B1617823), hemicellulase, and pectinase (B1165727), which act synergistically to break down the primary components of the plant cell wall.[3]
Novel enzyme formulations have been developed to offer more defined or optimized activities for specific applications. This guide will focus on the following alternatives:
Cellulase "Onozuka" R-10 & Macerozyme R-10 Cocktail: This is a classic and widely used combination for protoplast isolation. Cellulase R-10, from Trichoderma viride, provides high cellulase activity, while Macerozyme R-10, from Rhizopus sp., is rich in pectinase and hemicellulase, facilitating the separation of plant cells.[4][5][6]
Viscozyme L: Derived from Aspergillus aculeatus, this formulation is a multi-enzyme complex containing a broad range of carbohydrases, including arabanase, cellulase, β-glucanase, hemicellulase, and xylanase.[7] It is effective in degrading a variety of plant tissues.
Cellic® CTec2: This is a more recent formulation engineered for the efficient saccharification of lignocellulosic biomass. It comprises a blend of cellulases, β-glucosidases, and hemicellulases designed to convert complex carbohydrates into fermentable sugars.
Performance Comparison: Protoplast Isolation
The successful isolation of viable protoplasts is a crucial first step for many plant cell biology and genetic manipulation techniques. The choice of enzyme formulation significantly impacts the yield and quality of the isolated protoplasts.
Quantitative Data Summary
Enzyme Formulation
Plant Species
Protoplast Yield (protoplasts/g FW)
Viability (%)
Reference
Driselase (0.5%)
Physcomitrella patens
Not explicitly quantified, but described as producing abundant protoplasts.
High viability, but decreases with incubation time beyond 2 hours.
Note: Direct comparison of yields across different studies can be challenging due to variations in plant material, experimental conditions, and quantification methods.
Performance Comparison: Biomass Degradation
The efficient conversion of lignocellulosic biomass into fermentable sugars is a key challenge in the production of biofuels and other bio-based products. The performance of enzyme cocktails in this application is typically measured by the yield of reducing sugars released from a given substrate.
Quantitative Data Summary
Enzyme Formulation
Substrate
Key Performance Metric
Reference
Driselase
General Biomass
Effective in breaking down lignocellulosic biomass into fermentable sugars.[2]
Protoplast Isolation from Physcomitrella patens using Driselase
This protocol is adapted from Cove et al. (2009).
Plant Material: Grow Physcomitrella patens protonemal tissue on cellophane-overlaid BCD medium plates. Use young, actively growing tissue for optimal results.
Enzyme Solution: Prepare a 0.5% (w/v) solution of Driselase in 8.5% mannitol (B672). Sterilize by filtration.
Digestion: Harvest the protonemal tissue and add 1 mL of the sterile Driselase solution for every 40 mg of fresh weight tissue. Incubate at room temperature with gentle shaking for 1-2 hours. Monitor the release of protoplasts microscopically.
Filtration: Once abundant protoplasts are observed, pass the suspension through a 100 µm nylon mesh to remove undigested tissue, followed by filtration through a 50 µm mesh.
Washing: Centrifuge the filtered protoplast suspension at a low speed (e.g., 100 x g) for 5 minutes. Carefully remove the supernatant and gently resuspend the protoplast pellet in 8.5% mannitol. Repeat the washing step twice.
Quantification and Viability: Resuspend the final protoplast pellet in a known volume of 8.5% mannitol. Determine the protoplast yield using a hemocytometer. Assess viability using a suitable stain such as fluorescein (B123965) diacetate (FDA).
Protoplast Isolation from Physcomitrella patens using Cellulase R-10 and Macerozyme R-10
This protocol is adapted from a study on moss protoplast transformation.[10]
Plant Material: Harvest protonemal tissue grown in liquid suspension.
Enzyme Solution: Prepare an enzyme solution containing 1.5% (w/v) Cellulase "Onozuka" R-10 and 0.5% (w/v) Macerozyme R-10 in a suitable osmoticum (e.g., 8.5% mannitol solution). Filter-sterilize the solution.
Digestion: Incubate the protonemal tissue in the enzyme solution for approximately 3 hours at 30°C in the dark.
Purification: Follow steps 4 and 5 from the Driselase protocol to filter and wash the protoplasts.
Visualizing the Process
Enzymatic Degradation of the Plant Cell Wall
Caption: Enzymatic breakdown of the plant cell wall into fermentable sugars.
General Experimental Workflow for Protoplast Isolation
Caption: A generalized workflow for the isolation and purification of plant protoplasts.
Conclusion
Driselase remains a potent and effective enzyme mixture for a variety of applications requiring plant cell wall degradation. Its broad spectrum of activities makes it a versatile tool, particularly for protoplast isolation from various plant and fungal species.
For more targeted applications, novel enzyme formulations may offer advantages. The classic combination of Cellulase "Onozuka" R-10 and Macerozyme R-10 is a well-documented and reliable alternative for protoplast isolation, with extensive literature supporting its use. For industrial-scale biomass degradation, specialized cocktails like Cellic® CTec2 demonstrate superior performance in saccharification efficiency, highlighting the benefits of enzyme formulations optimized for specific substrates and process conditions.
The selection of the most appropriate enzyme formulation will ultimately depend on the specific research or industrial goal, the nature of the plant material, and cost-effectiveness. The data and protocols presented in this guide are intended to assist researchers in making an informed decision to optimize their experimental outcomes.
Safeguarding Your Laboratory: Proper Disposal Procedures for Driselase
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Driselase, a common enzyme mixture used for digesting plant cell walls. Adhering to these guidelines will help maintain a secure workspace and ensure compliance with safety regulations.
Hazard and Safety Information
Driselase, while a valuable enzymatic tool, presents specific health risks that necessitate careful handling and disposal. It is classified as a respiratory sensitizer, which can cause allergy or asthma-like symptoms if inhaled.[1]
Hazard Classification
GHS Code
Description
Personal Protective Equipment (PPE)
Respiratory Sensitization
H334
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
This protocol outlines the necessary steps for the safe disposal of Driselase powder and contaminated materials. The primary method of disposal is to treat it as chemical waste to be handled by a licensed disposal company.[1][2]
1. Personal Protective Equipment (PPE) and Preparation:
Before handling Driselase waste, ensure you are wearing the appropriate PPE: a type N95 dust mask, safety eyeshields, and chemical-resistant gloves.[1]
Conduct all disposal preparations within a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust particles.[1][2]
Place all unused or surplus Driselase powder into a clearly labeled, sealed container designated for chemical waste.
Any materials that have come into contact with Driselase, such as pipette tips, contaminated gloves, and weighing papers, should also be collected in this container.
The container should be tightly closed to prevent leakage or dust generation.[1]
4. Final Disposal:
The sealed container of Driselase waste must be disposed of through an approved and licensed waste disposal company.[1][2]
Do not dispose of Driselase down the drain or in regular trash, as it is considered highly hazardous to water.
Follow your institution's specific procedures for arranging the collection of chemical waste.
Driselase Disposal Workflow
The following diagram illustrates the logical steps for the safe and proper disposal of Driselase.
Caption: Logical workflow for the proper disposal of Driselase.